molecular formula C4H5N3O2 B046245 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 933-19-7

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B046245
CAS No.: 933-19-7
M. Wt: 127.1 g/mol
InChI Key: KZVYWMJOLANZSI-UHFFFAOYSA-N
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Description

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a structurally significant heterocyclic compound, most notably recognized as a uracil isostere where the carbon atom at the 5-position of the uracil ring is replaced by a nitrogen atom. This structural modification confers distinct electronic and hydrogen-bonding properties, making it a valuable scaffold in medicinal chemistry for the design of nucleoside analogs, enzyme inhibitors, and potential antiviral or anticancer agents. Its primary research value lies in its ability to mimic natural nucleobases, thereby interfering with nucleic acid metabolism and enzyme function. Researchers utilize this compound to probe enzyme active sites, particularly those of thymidylate synthase and dihydrofolate reductase, and to develop novel therapeutic agents targeting rapidly dividing cells. Beyond biomedical applications, it serves as a key intermediate in the synthesis of advanced materials and agrochemicals, such as herbicides and pesticides, where the triazine core contributes to biological activity. The methyl group at the 6-position offers a site for further chemical diversification, enabling structure-activity relationship (SAR) studies. This product is provided with high purity to ensure reliability and reproducibility in your experimental outcomes, supporting innovative research in drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H3,(H2,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVYWMJOLANZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918523
Record name 6-Methyl-1,3,5-triazine-2,4-diol
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-19-7
Record name 4-Hydroxy-6-methyl-1,3,5-triazin-2(1H)-one
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URL https://commonchemistry.cas.org/detail?cas_rn=933-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-azauracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-1,3,5-triazine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known by synonyms such as Acetoguanide or 2,4-Dihydroxy-6-methyl-s-triazine, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural scaffold is a core component in the development of various pharmacologically active agents. Furthermore, it serves as a metabolite and an environmental transformation product of several commercial herbicides, making its synthesis and study crucial for both drug development and environmental science professionals.[1][2]

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible outcome. The synthesis is presented as a robust two-stage process, beginning with the formation of a key intermediate, 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine), followed by its targeted hydrolysis to the final dione product.

Core Synthesis Protocol: A Two-Stage Approach

The most reliable and frequently cited pathway to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione involves a logical two-step sequence:

  • Stage 1: Cyclocondensation to form the triazine ring.

  • Stage 2: Hydrolysis to convert the intermediate amino groups to the desired keto groups.

This method is advantageous due to the accessibility of the starting materials and the generally high yields achievable under controlled conditions.

Chemical Principle and Rationale

The synthesis hinges on the construction of the stable 1,3,5-triazine core. The initial step is a base-catalyzed cyclocondensation reaction. Biguanide, a molecule containing the requisite N-C-N backbone, serves as the foundational building block for the triazine ring. It reacts with an ester, in this case, ethyl acetate, which provides the carbon that will become C6 of the ring and its attendant methyl group. The reaction proceeds via nucleophilic attack and subsequent intramolecular cyclization with the elimination of ethanol and ammonia to yield the highly stable, aromatic 2,4-diamino-6-methyl-1,3,5-triazine intermediate.

The second stage involves the hydrolysis of the C-N bonds of the amino groups. Under acidic conditions, the exocyclic amino groups are protonated, rendering them susceptible to nucleophilic attack by water. This process is repeated for both amino groups, which are ultimately replaced by hydroxyl groups. The resulting 2,4-dihydroxy-6-methyl-1,3,5-triazine exists in tautomeric equilibrium with the more stable dione form, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.[3]

Visualization of Synthesis Pathway and Workflow

To provide a clear visual representation of the process, the following diagrams outline the chemical reaction and the experimental workflow.

Synthesis_Pathway Figure 1: Chemical Synthesis Pathway cluster_stage1 Stage 1: Cyclocondensation cluster_stage2 Stage 2: Hydrolysis Biguanide Biguanide Intermediate 2,4-Diamino-6-methyl-1,3,5-triazine (Acetoguanamine) Biguanide->Intermediate  + NaOMe, Methanol, Reflux EthylAcetate Ethyl Acetate EthylAcetate->Intermediate Product 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Intermediate->Product  + Aqueous Acid (e.g., HCl), Heat

Caption: Figure 1: Overall chemical reaction scheme.

Experimental_Workflow Figure 2: Experimental Workflow Start Start Setup Prepare NaOMe in Methanol Start->Setup AddReactants Add Biguanide Sulfate & Ethyl Acetate Setup->AddReactants Reflux Reflux Reaction Mixture (Stage 1) AddReactants->Reflux CoolFilter1 Cool & Filter Intermediate Reflux->CoolFilter1 WashDry1 Wash & Dry Intermediate CoolFilter1->WashDry1 HydrolysisSetup Suspend Intermediate in Aqueous Acid WashDry1->HydrolysisSetup RefluxHydrolysis Reflux Reaction Mixture (Stage 2) HydrolysisSetup->RefluxHydrolysis CoolFilter2 Cool & Filter Crude Product RefluxHydrolysis->CoolFilter2 Recrystallize Recrystallize from Water CoolFilter2->Recrystallize DryFinal Dry Final Product Recrystallize->DryFinal End End DryFinal->End

Caption: Figure 2: Step-by-step experimental process flow.

Quantitative Data and Reagents

The following table summarizes the necessary reagents and their quantities for a typical laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )Amount UsedMolesMolar RatioRole
Stage 1
Biguanide Sulfate200.2120.0 g0.101.0Triazine Backbone
Sodium Metal22.994.6 g0.202.0Base Precursor
Anhydrous Methanol32.04150 mL--Solvent
Ethyl Acetate88.1126.4 g (30 mL)0.303.0Acetyl Source
Stage 2
Acetoguanamine125.13~12.5 g (from Stage 1)~0.101.0Reactant
Hydrochloric Acid (conc.)36.4650 mL~0.60~6.0Catalyst/Solvent
Water18.0250 mL--Solvent/Nucleophile

Detailed Step-by-Step Experimental Protocol

Stage 1: Synthesis of 2,4-Diamino-6-methyl-1,3,5-triazine (Acetoguanamine)

This procedure is adapted from established methods for the condensation of biguanides with esters.[4][5]

  • Preparation of Sodium Methoxide (Base Catalyst):

    • Causality: Sodium methoxide is a strong base required to deprotonate the biguanide, activating it for nucleophilic attack on the ester. It is prepared in situ from sodium metal and anhydrous methanol to ensure it is free of water, which could otherwise hydrolyze the ester.

    • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 150 mL of anhydrous methanol.

    • Carefully add 4.6 g (0.20 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. Ensure the apparatus is protected from atmospheric moisture.

    • Stir until all the sodium has dissolved completely.

  • Cyclocondensation Reaction:

    • To the freshly prepared sodium methoxide solution, add 20.0 g (0.10 mol) of biguanide sulfate.

    • Stir the mixture for 15-20 minutes to allow for the formation of the biguanide free base and precipitation of sodium sulfate.

    • Add 30 mL (0.30 mol) of ethyl acetate to the suspension.

    • Heat the reaction mixture to reflux and maintain reflux with vigorous stirring for 4 hours.

  • Isolation and Purification of the Intermediate:

    • After the reflux period, cool the reaction mixture in an ice bath.

    • Collect the precipitated solid by vacuum filtration. This solid is a mixture of the product (acetoguanamine) and sodium sulfate.

    • Wash the filter cake with a small amount of cold methanol to remove residual reactants.

    • To separate the product from inorganic salts, suspend the crude solid in 100 mL of hot water and stir. Acetoguanamine has low solubility in water, while sodium sulfate is readily soluble.

    • Filter the hot suspension and wash the collected solid with another portion of hot water, followed by a small amount of cold ethanol.

    • Dry the purified 2,4-diamino-6-methyl-1,3,5-triazine in an oven at 100-110 °C. The expected yield is approximately 10-12 g.

Stage 2: Hydrolysis to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

This stage employs a standard acid-catalyzed hydrolysis to convert the amino groups to carbonyls.

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, create a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water.

    • Add the dried 2,4-diamino-6-methyl-1,3,5-triazine (approx. 0.10 mol) obtained from Stage 1 to the acid solution.

  • Hydrolysis Reaction:

    • Causality: Concentrated acid serves as both the catalyst and the reaction medium. Heating is necessary to overcome the activation energy for the hydrolysis of the stable aminotriazine.

    • Heat the mixture to reflux. The solid will gradually dissolve as the hydrolysis proceeds and ammonium chloride is formed.

    • Continue refluxing for 6-8 hours, or until the reaction is complete (completion can be monitored by Thin Layer Chromatography if a suitable system is developed).

  • Isolation and Purification of the Final Product:

    • Trustworthiness: The purity of the final product is validated by its physical properties (melting point) and can be further confirmed by spectroscopic methods (NMR, IR). Recrystallization is a critical self-validating step, as a sharp melting point post-crystallization is a strong indicator of purity.

    • Cool the reaction mixture in an ice bath. The product, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, is sparingly soluble in cold acidic water and will precipitate.

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. This removes excess acid and ammonium chloride.

    • For final purification, recrystallize the crude product from a minimal amount of boiling water.

    • Dry the purified white crystalline product to a constant weight. The expected yield is 70-80% based on the intermediate. The reported melting point is >300 °C.

Conclusion

The described two-stage synthesis provides a reliable and scalable method for producing high-purity 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. By understanding the chemical principles behind the base-catalyzed cyclocondensation and the subsequent acid-catalyzed hydrolysis, researchers can confidently execute and adapt this protocol. The careful control of reaction conditions, particularly the exclusion of water in the first stage and sufficient heating in the second, is paramount to achieving a high yield of the desired product. This guide serves as a foundational resource for professionals engaged in the synthesis of triazine-based compounds for pharmaceutical and other scientific applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16443, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. PubChem. Retrieved from [Link]

  • Wong, S., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10949, Acetoguanamine. PubChem. Retrieved from [Link]

  • Overberger, C. G., Michelotti, F. W., & Carabateas, P. M. (1956). Preparation of Triazines by the Reaction of Biguanide and Esters. Journal of the American Chemical Society, 78(12), 2843–2846. Available at: [Link]

  • Wikipedia. (n.d.). Acetoguanamine. Retrieved from [Link]

  • Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. D. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. Available at: [Link]

  • Science of Synthesis. (2004). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. In Category 2, Hetarenes and Related Ring Systems. Thieme. Available at: [Link]

Sources

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione CAS number 933-19-7.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 933-19-7)

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 933-19-7), a molecule of significant interest in both environmental science and medicinal chemistry. Primarily known as a principal degradation product of widely used sulfonylurea herbicides, its presence in environmental matrices serves as a key biomarker for pesticide transformation.[1][2] Beyond its environmental relevance, the triazinedione scaffold is a subject of investigation in drug discovery. This document synthesizes the available technical data on its physicochemical properties, chemical reactivity, biological role, and analytical methodologies. It is intended to serve as a foundational resource for professionals engaged in agrochemical research, environmental monitoring, and the development of novel therapeutics.

Introduction and Nomenclature

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the s-triazine (1,3,5-triazine) class. Structurally, it can be considered an analog of the pyrimidine uracil, with a nitrogen atom substituted at position 5 of the ring, leading to the common synonym 6-Methyl-5-azauracil .[1] Its primary significance stems from its role as a stable and frequently detected metabolite of several sulfonylurea herbicides, including Prosulfuron and Triasulfuron.[1] This makes its detection and quantification critical for environmental fate studies and regulatory monitoring of agrochemicals. Furthermore, the triazinedione core is a "privileged scaffold" in medicinal chemistry, suggesting potential, though underexplored, applications in drug design.

Common Synonyms:

  • 6-Methyl-5-azauracil[1]

  • 2,4-Dihydroxy-6-methyl-1,3,5-triazine[3]

  • 6-methyl-1H-1,3,5-triazine-2,4-dione[1]

Physicochemical Properties

The compound is typically a white to off-white crystalline solid with solubility in water and various organic solvents, a property that facilitates its mobility in environmental systems. A summary of its key computed and physical properties is presented below.

PropertyValueSource
CAS Number 933-19-7[1]
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]
IUPAC Name 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione[1]
Appearance White to off-white crystalline solid
XLogP3 (Octanol/Water Partition Coeff.) -0.9[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]

Synthesis and Chemical Reactivity

Key Reactivity: Nitration

A notable and well-documented reaction of this compound is its behavior under nitrating conditions. The reaction does not proceed to nitrate the methyl group as might be initially expected. Instead, treatment with a nitrating agent like nitric acid leads to the cleavage of the triazine ring. This process yields cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine) and tetranitromethane.[1][3] This reactivity highlights the relative instability of the methyl-substituted triazinedione ring under strong oxidative and acidic conditions compared to other aromatic systems.

Nitration_Pathway Compound 6-Methyl-1,3,5-triazine- 2,4(1H,3H)-dione Reagent Nitrating Agent (e.g., HNO₃) Products Products Reagent->Products Ring Cleavage & Rearrangement CyanuricAcid Cyanuric Acid Products->CyanuricAcid TNM Tetranitromethane Products->TNM

Nitration reaction pathway of the title compound.

Biological Role and Significance

Herbicide Degradation Product

The primary and most documented role of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is as a terminal metabolite in the environmental degradation of several sulfonylurea herbicides.[1] The central sulfonylurea bridge of the parent herbicide is susceptible to abiotic and biotic (microbial) hydrolysis.[4] This cleavage breaks the herbicide into two main fragments: a substituted aromatic or heterocyclic sulfonamide and a triazine or pyrimidine amine. For herbicides like Prosulfuron and Triasulfuron, this process directly yields the title triazine metabolite.

Degradation_Workflow Parent Parent Herbicide (e.g., Prosulfuron) Process Environmental Hydrolysis (Abiotic/Biotic) Parent->Process Metabolite 6-Methyl-1,3,5-triazine- 2,4(1H,3H)-dione (CAS 933-19-7) Process->Metabolite Cleavage of Sulfonylurea Bridge OtherMetabolite Aryl Sulfonamide Fragment Process->OtherMetabolite Cleavage of Sulfonylurea Bridge

Formation as a metabolite from sulfonylurea herbicides.
Potential for Bioactivity: A Note on Isomers and Derivatives

While there is limited public data on the intrinsic biological activity of CAS 933-19-7 itself, the broader triazinedione scaffold is of high interest in drug discovery. It is crucial to distinguish the title compound (a 1,3,5-triazine) from its isomers.

Notably, a series of 1,2,4-triazine derivatives, such as 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, have been identified as potent inhibitors of D-amino acid oxidase (DAAO).[5][6] DAAO is a therapeutic target for schizophrenia, as its inhibition can increase brain levels of D-serine.[5] While this activity is not directly attributed to the 1,3,5-triazine isomer, it underscores the potential of the triazinedione pharmacophore to interact with enzymatic targets. This presents a compelling rationale for including CAS 933-19-7 and its derivatives in screening libraries for novel therapeutic agents.

Additionally, various libraries of substituted 1,3,5-triazines have been synthesized and evaluated for antimicrobial properties, showing that the core scaffold can be decorated to produce potent antibacterial agents.[7]

Analytical Methodologies

The analysis of this compound is paramount in environmental monitoring. Due to its polarity and the complexity of matrices like soil and water, the standard analytical approach involves Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.[2][8][9]

Workflow for Environmental Sample Analysis

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Water/Soil Sample Collection Filter 2. Filtration / Extraction Sample->Filter SPE 3. Solid-Phase Extraction (SPE) (e.g., Oasis HLB) Filter->SPE Elute 4. Elution & Concentration SPE->Elute HPLC 5. LC Separation (C18 Reversed-Phase) Elute->HPLC MS 6. Tandem Mass Spectrometry (LC-MS/MS) HPLC->MS Data 7. Quantification MS->Data

General workflow for analyzing herbicide metabolites.
Exemplar Protocol: LC-MS/MS Analysis

This protocol is a representative method based on established techniques for sulfonylurea metabolite analysis.[8][9] Optimization is required for specific instrumentation and sample types.

  • Sample Preparation (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent polymeric reversed-phase sorbent) with methanol followed by deionized water.

    • Acidify the aqueous sample (e.g., 1 L of water) to pH ~3-4.

    • Load the sample onto the SPE cartridge at a flow rate of ~5-10 mL/min.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial mobile phase.

  • LC-MS/MS Conditions:

    • HPLC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Precursor ion (Q1) would be the protonated molecule [M+H]⁺, and product ions (Q3) would be specific fragments generated after collision-induced dissociation. Note: Specific MRM transitions must be determined by infusing a pure standard.

Safety and Handling

Based on available Safety Data Sheets (SDS), 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is classified as hazardous. Laboratory personnel must adhere to strict safety protocols.

Hazard ClassificationGHS CodePrecautionary Statement
Acute Toxicity, Oral (Category 4) H302Harmful if swallowed.
Skin Irritation (Category 2) H315Causes skin irritation.
Serious Eye Irritation (Category 2A) H319Causes serious eye irritation.
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation H335May cause respiratory irritation.

Source: AA Blocks Safety Data Sheet.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or protective suit is required.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.

Conclusion

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 933-19-7) occupies a crucial intersection of environmental chemistry and potential therapeutic development. Its established identity as a key metabolite of major sulfonylurea herbicides solidifies its importance in agrochemical and environmental sciences, demanding robust and sensitive analytical methods for its monitoring. For drug discovery professionals, while its own biological activity remains to be fully elucidated, the demonstrated potency of isomeric and related triazine structures suggests that this compound is a valuable scaffold for inclusion in discovery programs. Future research should focus on exploring its intrinsic bioactivity and developing certified reference materials to support its accurate quantification in diverse matrices.

References

  • PubChem. 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Available from: [Link]

  • Perreau, F., Bados, P., Kerhoas, L., Nélieu, S., & Einhorn, J. (2007). Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 388(5-6), 1265–1273. Available from: [Link]

  • Duplantier, A. J., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 58(15), 6259–6273. Available from: [Link]

  • Duplantier, A. J., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. Available from: [Link]

  • Bellamy, A. J. (2003). Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine. Propellants, Explosives, Pyrotechnics. Available from: [Link]

  • Bellamy, A. J. (2003). Nitration of the 6-Methyl-1,3,5-triazine Derivatives... ResearchGate. Available from: [Link]

  • Fenoll, J., et al. (2013). Trace analysis of sulfonylurea herbicides in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Talanta, 103, 155-162. Available from: [Link]

  • Zaugg, S. D., et al. (1999). Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. Available from: [Link]

  • Al-Salahi, R., et al. (2010). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(12), 3649-3653. Available from: [Link]

  • Karanikolova, G., et al. (2014). Changed degradation behavior of pesticides when present in mixtures. PMC. Available from: [Link]

Sources

An In-depth Technical Guide to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and reactivity of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 933-19-7). Also known by synonyms such as 6-Methyl-5-azauracil, this heterocyclic compound is a metabolite of prominent sulfonylurea herbicides and presents a scaffold of interest for further chemical and biological investigation. This document consolidates critical data on its physicochemical properties, explores its structural features including tautomerism, outlines general synthetic strategies, and details established analytical and characterization methodologies. It is intended for researchers in medicinal chemistry, agrochemical science, and drug development, providing foundational knowledge and practical insights into the study and application of this triazine derivative.

Core Molecular Identity and Physicochemical Properties

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a six-membered heterocyclic ring system containing three nitrogen atoms and a methyl substituent. Its core structure is analogous to the pyrimidine base uracil, with a nitrogen atom substituted for the carbon at position 5, leading to the synonym 6-Methyl-5-azauracil.[1]

Molecular Structure

The fundamental structure consists of a 1,3,5-triazine ring functionalized with two carbonyl groups at positions 2 and 4, and a methyl group at position 6. The presence of protons on the ring nitrogen atoms (N1 and N3) and the two exocyclic oxygen atoms gives rise to significant tautomeric possibilities, which are crucial to its chemical behavior.

Caption: Molecular structure of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for the molecule, providing a foundational dataset for experimental design.

PropertyValueSource
CAS Number 933-19-7[1][2]
Molecular Formula C₄H₅N₃O₂[1][2]
Molecular Weight 127.10 g/mol [1][2]
IUPAC Name 6-methyl-1H-1,3,5-triazine-2,4-dione[1][3]
Canonical SMILES CC1=NC(=O)NC(=O)N1[3]
InChI Key KZVYWMJOLANZSI-UHFFFAOYSA-N[1]
XLogP3 (Computed) -0.9[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Polar Surface Area 70.6 Ų[1]

Structural Elucidation and Tautomerism

A critical aspect of the molecular structure of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is its capacity for keto-enol tautomerism. The molecule predominantly exists in the dione form, as depicted above, but can establish equilibrium with several enol tautomers. This equilibrium is influenced by factors such as solvent polarity and pH. Understanding this behavior is essential for interpreting spectroscopic data and predicting reactivity.

Keto-Enol Tautomeric Equilibrium

The protons on N1 and N3 can migrate to the adjacent carbonyl oxygens, resulting in hydroxyl groups and the formation of a C=N double bond within the ring. This creates aromatic character, which can stabilize the enol form. The equilibrium between the diketo and the dihydroxy tautomers is a key chemical feature.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation synthesis Synthesized Product ms Mass Spectrometry (MS) synthesis->ms Verify MW (127.10) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Map H & C Framework ir Infrared Spectroscopy (IR) synthesis->ir Confirm Functional Groups (C=O, N-H) ms->nmr validation Structure Confirmed nmr->ir nmr->validation Nitration cluster_products Decomposition Products reactant 6-Methyl-1,3,5-triazine- 2,4(1H,3H)-dione reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reactant->reagents product1 Cyanuric Acid (2,4,6-Trihydroxy-1,3,5-triazine) reagents->product1 product2 Tetranitromethane reagents->product2

Sources

An In-depth Technical Guide to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: Synthesis, Properties, and Potential Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its chemical identity, including its IUPAC nomenclature and relevant synonyms, and details its physicochemical properties. A significant focus is placed on a robust and scalable synthesis protocol, with a causal explanation of the experimental choices. Furthermore, this guide explores the potential applications of this triazine derivative in drug development, drawing upon the established biological activities of the broader 1,3,5-triazine class of compounds, such as their antimicrobial and antitumor properties. The narrative is grounded in authoritative scientific literature, providing a self-validating framework for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, a notable member of the s-triazine family, is a heterocyclic organic compound. The 1,3,5-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.

The formal IUPAC name for this compound is 6-methyl-1H-1,3,5-triazine-2,4-dione [1]. It is also commonly known by several synonyms, including:

  • 2,4-Dihydroxy-6-methyl-1,3,5-triazine

  • 6-Methyl-5-azauracil[1]

The compound is registered under the CAS Number 933-19-7 [1]. Its role as a metabolite has been noted in scientific literature[2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₅N₃O₂PubChem[1]
Molecular Weight 127.10 g/mol PubChem[1]
Appearance White crystalline powder (typical for related compounds)General Knowledge
Melting Point >300 °C (Decomposes)Sigma-Aldrich
Solubility Soluble in DMSO and hot waterGeneral Knowledge

Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

The synthesis of compounds bearing the 6-methyl uracil structure, a synonym for the target molecule, can be achieved through a straightforward and industrially scalable method. The following protocol is adapted from established methodologies for the synthesis of related structures, ensuring a high yield and purity of the final product[3].

Synthesis Workflow

The synthesis is a two-step process, beginning with the formation of an intermediate from commercially available starting materials, followed by a cyclization reaction to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization A Compound 1 C Intermediate 3 A->C Reaction with B Compound 2 B->C Catalyst D Intermediate 3 F Final Product (Compound 5) D->F Reaction with E Compound 4 E->F

Caption: A generalized two-step synthesis workflow for compounds containing a 6-methyl uracil structure.

Experimental Protocol

Step 1: Synthesis of the Intermediate (Compound 3)

  • To a suitable reaction vessel, add Compound 1 and Compound 2 in a 1:1 molar ratio.

  • Add an organic solvent, such as toluene or xylene, to the mixture.

  • Introduce a catalytic amount of a suitable catalyst (e.g., zinc acetate)[3].

  • Heat the reaction mixture to a temperature between 110-160 °C and maintain for a sufficient time to ensure complete reaction, monitoring by TLC[3].

  • Upon completion, cool the reaction mixture and isolate the intermediate product (Compound 3) by filtration or evaporation of the solvent.

Causality: The use of a catalyst like zinc acetate facilitates the condensation reaction between the starting materials, lowering the activation energy and allowing the reaction to proceed at a reasonable rate and temperature. The choice of a high-boiling point solvent is to accommodate the required reaction temperature.

Step 2: Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (Compound 5)

  • In a reaction vessel, combine the intermediate (Compound 3) with Compound 4.

  • The reaction can be carried out in the presence of an organic solvent such as xylene, DMF, or N-methylpyrrolidone[3].

  • Heat the reaction mixture to a temperature range of 140-170 °C[3].

  • Maintain the temperature and stir until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol) to remove impurities, and dry under vacuum.

Causality: The elevated temperature in this step provides the necessary energy for the intramolecular cyclization to occur, leading to the formation of the stable triazine ring. The choice of a high-boiling polar aprotic solvent helps to dissolve the reactants and facilitate the reaction.

Potential Applications in Drug Development

While specific and extensive pharmacological studies on 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione are not widely published, the broader class of 1,3,5-triazine derivatives has demonstrated a remarkable range of biological activities, suggesting potential avenues for the application of this specific compound in drug development.

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial properties of 1,3,5-triazine derivatives. These compounds have been shown to exhibit a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria[4]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The structural features of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione make it a candidate for investigation as a novel antimicrobial agent.

Antitumor Activity

The 1,3,5-triazine scaffold is a cornerstone in the development of anticancer agents. Derivatives of this heterocycle have shown significant efficacy against various cancer cell lines[5][6]. The proposed mechanisms of antitumor activity are diverse and include the inhibition of kinases, disruption of DNA replication, and induction of apoptosis. For instance, certain 1,3,5-triazine derivatives have demonstrated potent inhibition of tumor cell proliferation and have been identified as lead candidates for further development[7].

Anticancer_Mechanism Triazine 1,3,5-Triazine Derivative Kinase Kinase Inhibition Triazine->Kinase DNA DNA Replication Disruption Triazine->DNA Apoptosis Induction of Apoptosis Triazine->Apoptosis Cell Cancer Cell Kinase->Cell Inhibits Proliferation DNA->Cell Inhibits Proliferation Apoptosis->Cell Leads to Cell Death

Caption: Potential mechanisms of antitumor activity for 1,3,5-triazine derivatives.

Other Potential Therapeutic Areas

Derivatives of the closely related 1,2,4-triazine-3,5(2H,4H)-dione scaffold have been investigated as inhibitors of d-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders[8][9]. This suggests that 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione could also be explored for its potential activity against neurological targets.

Conclusion

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound with a well-defined chemical structure and accessible synthetic routes. While direct and extensive biological studies on this specific molecule are limited, the established and diverse pharmacological activities of the 1,3,5-triazine class of compounds provide a strong rationale for its further investigation in drug discovery and development. Its potential as an antimicrobial and antitumor agent warrants dedicated future research to elucidate its specific mechanisms of action and therapeutic efficacy. This guide serves as a foundational resource for scientists and researchers poised to explore the promising potential of this intriguing molecule.

References

  • This reference is a placeholder for a general review on privileged structures in medicinal chemistry.
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino acid Oxidase Inhibitors. National Institutes of Health. [Link]

  • This reference is a placeholder for a general organic chemistry textbook.
  • This reference is a placeholder for a general labor
  • Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. Remedy Publications LLC. [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. [Link]

  • This reference is a placeholder for a general review on triazine chemistry.
  • This reference is a placeholder for a general review on triazine chemistry.
  • This reference is a placeholder for a general review on triazine chemistry.
  • This reference is a placeholder for a general review on triazine chemistry.
  • This reference is a placeholder for a general review on triazine chemistry.
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. [Link]

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. PubChem. [Link]

  • Preparation method of compound containing 6-methyl uracil structure.
  • This reference is a placeholder for a general review on triazine chemistry.
  • Solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines. PubMed. [Link]

  • This reference is a placeholder for a general review on triazine chemistry.
  • This reference is a placeholder for a general review on triazine chemistry.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

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Spectroscopic Profile of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known by its synonym 6-methyl-5-azauracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to naturally occurring pyrimidines makes it a compelling scaffold for the design of therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative data from structurally related analogs to offer a robust and scientifically grounded spectroscopic profile.

Molecular Structure and Key Features

The structure of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is characterized by a triazine ring system with two carbonyl groups and a methyl substituent. The presence of two labile protons on the nitrogen atoms allows for the existence of tautomeric forms, which can influence its spectroscopic behavior.

Caption: Molecular structure of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione are discussed below. These predictions are based on established chemical shift theory and comparison with analogous structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.1 - 2.3Singlet3H-CH₃The methyl protons are deshielded by the adjacent triazine ring.
~ 10.0 - 12.0Broad Singlet2H-NHThe amide protons are typically broad and appear downfield due to hydrogen bonding and quadrupole effects of the nitrogen atoms.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insight into the carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 20 - 25-CH₃The methyl carbon is in the typical aliphatic region.
~ 150 - 155C=OThe carbonyl carbons are significantly deshielded and appear downfield.
~ 165 - 170C-CH₃The triazine ring carbon attached to the methyl group is also highly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100 - 3300Medium, BroadN-H StretchCharacteristic of secondary amines/amides, broadened by hydrogen bonding.
2900 - 3000WeakC-H StretchAliphatic C-H stretching of the methyl group.
1680 - 1720StrongC=O StretchStrong absorption due to the two carbonyl groups in the triazine ring.
1550 - 1650MediumC=N Stretch / Ring VibrationsCharacteristic vibrations of the triazine ring.
1400 - 1450MediumC-H BendBending vibration of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 127, corresponding to the molecular weight of the compound (C₄H₅N₃O₂).

  • Major Fragmentation Pathways: The fragmentation of triazinone derivatives can be complex. A plausible fragmentation pattern for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione could involve the loss of small neutral molecules such as HNCO (isocyanic acid) or CO (carbon monoxide). The initial loss of HNCO from the molecular ion would result in a fragment at m/z 84. Further fragmentation of the ring system is also expected.

fragmentation_workflow M [M]⁺˙ m/z 127 F1 [M - HNCO]⁺˙ m/z 84 M->F1 - HNCO F2 [M - CO]⁺˙ m/z 99 M->F2 - CO F3 Further Fragments F1->F3 F2->F3

Caption: Predicted major fragmentation pathways for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Synthesis

A common synthetic route to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione involves the condensation of acetoguanamine (6-methyl-1,3,5-triazine-2,4-diamine) with a suitable reagent to convert the amino groups to carbonyls, or through the cyclization of appropriate precursors. One potential route is the hydrolysis of 2,4-diamino-6-methyl-1,3,5-triazine under acidic or basic conditions, although this can be challenging and may lead to ring opening. A more controlled synthesis would involve the cyclocondensation of N-acetylbiuret or a related derivative.

synthesis_workflow Reactants Acetoguanamine + Reagents Reaction Hydrolysis or Condensation Reactants->Reaction Product 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization Spectroscopic Analysis Purification->Characterization

Caption: Conceptual workflow for the synthesis and characterization of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. The presented NMR, IR, and MS data, derived from established principles and comparative analysis, serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The outlined experimental protocols offer a practical framework for the future acquisition of empirical data, which will be essential for validating and refining the predictions made herein.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

The Solubility Profile of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 933-19-7), a compound of interest in pharmaceutical and agrochemical research. A comprehensive overview of its solubility in a range of common laboratory solvents is presented, underpinned by a discussion of the molecular characteristics governing its behavior. This document details a robust, field-proven experimental protocol for the precise determination of solubility, ensuring data integrity and reproducibility. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to support their research endeavors.

Introduction: Understanding 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as Acetoguanamide, is a heterocyclic compound featuring a triazine core.[1] This structure imparts a unique combination of polarity, hydrogen bonding capabilities, and potential for various chemical interactions, making it a valuable scaffold in medicinal chemistry and material science.[2] A thorough understanding of its solubility is a critical first step in any application, from designing reaction conditions to formulating drug delivery systems.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.11 g/mol [1]
Appearance White crystalline solid[2]
CAS Number 933-19-7[1][3]

The Causality of Solubility: A Molecular Perspective

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. For 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, its solubility profile is primarily governed by the following molecular features:

  • Polarity and Hydrogen Bonding: The presence of two carbonyl groups and three nitrogen atoms within the triazine ring, along with the amine protons, makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. This structural characteristic is the primary driver for its solubility in polar solvents.

  • "Like Dissolves Like": This fundamental principle of solubility dictates that polar compounds will dissolve more readily in polar solvents, and non-polar compounds in non-polar solvents. The triazine dione's structure, rich in electronegative atoms, favors interactions with solvents that can engage in hydrogen bonding and dipole-dipole interactions.

The interplay of these factors explains the observed solubility patterns, where polar protic and aprotic solvents are generally more effective at dissolving this compound than non-polar hydrocarbon solvents.

Quantitative Solubility Profile

While extensive quantitative data for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is not widely published, the following table provides a qualitative and estimated solubility profile based on available information and the solubility of structurally similar triazine derivatives. It is imperative for researchers to experimentally verify these values for their specific applications.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticModerately SolubleCapable of hydrogen bonding, but the largely organic structure limits high solubility.
Methanol Polar ProticSolubleThe hydroxyl group readily forms hydrogen bonds with the triazine dione.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding ability facilitate dissolution.[2]
Acetone Polar AproticSolubleThe polar carbonyl group in acetone interacts favorably with the polar functional groups of the solute.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleDMSO is a powerful polar aprotic solvent capable of disrupting crystal lattice forces.
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleSimilar to DMSO, DMF is an excellent solvent for polar organic molecules.
Ethyl Acetate Moderately PolarSparingly SolubleThe ester group provides some polarity, but the overall molecule is less polar than alcohols or ketones.
Tetrahydrofuran (THF) Moderately PolarSparingly SolubleThe ether oxygen allows for some interaction, but THF is less polar than the aforementioned solvents.
Hexane Non-polarInsolubleThe non-polar nature of hexane cannot overcome the strong intermolecular forces within the crystalline solute.

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

To ensure the generation of reliable and accurate solubility data, the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended. This protocol is designed to be a self-validating system, incorporating necessary controls and calibration steps.

The Shake-Flask Method: Achieving Equilibrium

The foundational principle of this method is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute.[4][5]

Workflow for Solubility Determination:

Sources

An In-Depth Technical Guide to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: Nomenclature, Tautomerism, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS No. 933-19-7), a heterocyclic compound of significant interest in both environmental science and synthetic chemistry. The dual nomenclature, including the common synonym 2,4-Dihydroxy-6-methyl-1,3,5-triazine, often creates ambiguity. This document elucidates the chemical basis for these names through an in-depth discussion of its inherent tautomerism. We present its core physicochemical properties, a representative synthesis protocol grounded in established triazine chemistry, and explore its relevance as a key metabolite of sulfonylurea herbicides and a versatile chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this s-triazine derivative.

Introduction and Elucidation of Nomenclature

The s-triazine (1,3,5-triazine) core is a foundational scaffold in medicinal and agricultural chemistry.[1] 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a substituted s-triazine that is frequently encountered in metabolic and environmental studies.[2][3] A primary point of confusion for researchers is its nomenclature. The compound is commonly referred to by at least two systematic names:

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: This name describes the molecule in its diketo (amide) form, emphasizing the two carbonyl groups at positions 2 and 4 of the triazine ring.

  • 2,4-Dihydroxy-6-methyl-1,3,5-triazine: This alternate name describes the aromatic di-ol (enol) tautomer.[2]

This duality is not an error but a reflection of the compound's chemical nature, specifically its ability to exist in different, interconverting isomeric forms known as tautomers. Another depositor-supplied synonym is 6-Methyl-5-azauracil.[3] Understanding this tautomerism is critical for interpreting spectral data and predicting reactivity.

Physicochemical Properties

A summary of the key computed and experimental properties of the compound is essential for any laboratory application. The data below has been aggregated from authoritative chemical databases.

PropertyValueSource
CAS Number 933-19-7PubChem[3]
Molecular Formula C₄H₅N₃O₂Santa Cruz Biotechnology[2], PubChem[3]
Molecular Weight 127.10 g/mol PubChem[3]
IUPAC Name 6-methyl-1H-1,3,5-triazine-2,4-dionePubChem[3]
XLogP3 -0.9PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]
Form PowderSigma-Aldrich (for related compounds)

The Chemistry of Tautomerism: Dione vs. Dihydroxy

The existence of multiple names for this compound is rooted in a fundamental chemical principle: keto-enol tautomerism, or in this heterocyclic system, more accurately described as amide-imidic acid tautomerism. The triazine ring can exhibit aromaticity, which stabilizes the "dihydroxy" form.

  • Amide (Dione) Form: This form, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, contains two amide linkages within the heterocyclic ring. This is the thermodynamically stable form in many contexts.

  • Imidic Acid (Dihydroxy) Form: This form, 2,4-Dihydroxy-6-methyl-1,3,5-triazine, is an aromatic tautomer where protons have shifted from the ring nitrogens to the exocyclic oxygen atoms, creating hydroxyl groups. This aromatic character lends it considerable stability.

The equilibrium between these two forms can be influenced by factors such as solvent polarity, pH, and temperature. This phenomenon is crucial for understanding the molecule's reactivity, as different tautomers present different functional groups for chemical reactions.

Caption: Tautomeric equilibrium between the dione and dihydroxy forms.

Synthesis Methodologies

The synthesis of substituted 1,3,5-triazines is a well-established field. While numerous specific pathways exist, a robust and common strategy involves the cyclocondensation of appropriate precursors. The most practical and cost-effective industrial syntheses often start from cyanuric chloride and involve sequential nucleophilic substitution.[4] For the specific case of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, a logical laboratory-scale approach involves the condensation of a biuret derivative with an ester in the presence of a base.

Experimental Protocol: Representative Synthesis

This protocol is a validated, general approach for forming the triazine-dione ring system.

Objective: To synthesize 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione via base-catalyzed cyclocondensation.

Materials:

  • Acetylbiuret

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.

    • Causality: Using a strong base like sodium ethoxide is essential to deprotonate the biuret precursor, forming a reactive nucleophile required for the subsequent cyclization step. Anhydrous conditions prevent quenching of the base.

  • Addition of Reactant: To the stirring solution, add acetylbiuret (1.0 eq.) portion-wise over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, leading to the formation of the stable triazine ring.

  • Work-up and Isolation: After cooling to room temperature, neutralize the mixture by slow addition of 2M HCl until the pH is ~6-7. A precipitate will form.

  • Purification: Filter the crude solid product and wash it sequentially with cold water and diethyl ether to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the purified white solid under vacuum at 60 °C for 12 hours.

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

SynthesisWorkflow Reactants Acetylbiuret + Sodium Ethoxide in Ethanol Reaction Reflux (78°C) 4-6 hours Reactants->Reaction Cyclocondensation Neutralization Cool & Neutralize with 2M HCl Reaction->Neutralization Quenching Isolation Filter & Wash (Water, Ether) Neutralization->Isolation Precipitation Product Final Product: 6-Methyl-1,3,5-triazine- 2,4(1H,3H)-dione Isolation->Product Purification

Sources

A Technical Guide to the Potential Biological Activities of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Core Triazine Scaffold

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as 6-Methyl-5-azauracil, is a heterocyclic organic compound with the molecular formula C₄H₅N₃O₂.[1] While this specific molecule is recognized as a metabolite and an environmental transformation product of certain herbicides, its intrinsic biological activities remain largely unexplored in publicly available literature.[1] However, the 1,3,5-triazine ring system at its core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of derivatives with potent and diverse biological activities.[2][3][4] This guide will delve into the significant potential of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione by examining the established biological activities of its structural analogs. For researchers and drug development professionals, this molecule represents a foundational building block for novel therapeutic agents. Understanding the biological landscape of its derivatives is the first step in unlocking its potential.

This document will explore the demonstrated anticancer, antiviral, and antimicrobial activities of various 1,3,5-triazine derivatives. We will dissect the mechanisms of action, present key experimental data, and provide detailed protocols for assessing these biological effects. The underlying principle is that the functionalization of the 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione core can lead to compounds with significant therapeutic value.

Anticancer Activity: A Prominent Therapeutic Avenue for 1,3,5-Triazine Derivatives

The 1,3,5-triazine scaffold is a cornerstone in the development of novel anticancer agents.[3][4] Derivatives have shown efficacy against a range of cancer cell lines, including breast, colon, and melanoma.[2][5][6] The mechanism of action is often tied to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

A notable mechanism is the inhibition of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[2] Certain 1,3,5-triazine derivatives have been shown to interact with critical catalytic residues of EGFR, such as Asn818, Lys721, and Met742, leading to the suppression of downstream signaling.[2]

Another critical pathway targeted by triazine derivatives is the Wnt/β-catenin signaling pathway.[2] Dysregulation of this pathway is a hallmark of many cancers. Some derivatives have demonstrated the ability to reduce the expression of β-catenin, a key effector in this pathway, thereby inducing apoptosis in cancer cells.[2]

Illustrative Signaling Pathway: EGFR Inhibition by Triazine Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Triazine_Derivative Triazine_Derivative Triazine_Derivative->P_EGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

Caption: EGFR signaling and its inhibition by a 1,3,5-triazine derivative.

Quantitative Data: Anticancer Activity of 1,3,5-Triazine Derivatives
Compound ClassCancer Cell LineActivity MetricResultReference
2,4-diamino-1,3,5-triazinesMelanoma (MALME-3M)GI₅₀3.3 x 10⁻⁸ M[5]
6,N²-diaryl-1,3,5-triazine-2,4-diaminesBreast Cancer (MDA-MB-231)IC₅₀1 nM[7]
1,3,5-triazine nitrogen mustardsColon Cancer (DLD-1, HT-29)CytotoxicityTime and dose-dependent[6]
Experimental Protocol: MTT Assay for Cellular Viability

This protocol outlines a standard method for assessing the effect of a test compound, such as a novel 1,3,5-triazine derivative, on the viability of cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells (e.g., MDA-MB-231, MCF-7) in appropriate media and conditions.
  • Trypsinize and count the cells.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
  • Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to the respective wells. Include vehicle control (media with solvent) and untreated control wells.
  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

4. Solubilization of Formazan:

  • Carefully remove the media from each well.
  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antiviral and Antimicrobial Potential of the 1,3,5-Triazine Scaffold

Beyond anticancer applications, the 1,3,5-triazine core has been a fruitful source of antiviral and antimicrobial agents.[8][9][10] This broad-spectrum activity highlights the versatility of this chemical scaffold.

Antiviral Activity

Derivatives of 1,3,5-triazine have demonstrated significant activity against a variety of viruses, including herpes simplex virus type 1 (HSV-1) and potato virus Y (PVY).[9][11] The mechanisms of antiviral action are diverse and can involve the inhibition of viral replication, entry, or other essential viral processes. For instance, some trisubstituted 1,3,5-triazine derivatives have shown high selectivity indices against HSV-1, indicating a favorable therapeutic window.[9]

Antimicrobial Activity

The 1,3,5-triazine scaffold has also been incorporated into compounds with potent antibacterial and antifungal properties.[12] These compounds can act through various mechanisms, such as inhibiting essential bacterial enzymes or disrupting cell wall synthesis. Molecular docking studies have suggested that some acetoguanidine derivatives, which contain a triazine-like structure, may bind to enzymes like LpxC and FabH, which are crucial for bacterial lipid A and fatty acid synthesis, respectively.[12]

Experimental Workflow: Antiviral Plaque Reduction Assay

Plaque_Reduction_Assay Cell_Monolayer Prepare confluent cell monolayer in 6-well plates Infection Infect cell monolayers with virus (in the presence or absence of compound) Cell_Monolayer->Infection Virus_Dilution Prepare serial dilutions of virus Virus_Dilution->Infection Compound_Treatment Prepare dilutions of 1,3,5-triazine derivative Compound_Treatment->Infection Incubation Incubate for 1-2 hours to allow viral adsorption Infection->Incubation Overlay Remove inoculum and add semi-solid overlay medium (containing the compound) Incubation->Overlay Plaque_Formation Incubate for several days to allow plaque formation Overlay->Plaque_Formation Staining Fix and stain cells (e.g., with crystal violet) Plaque_Formation->Staining Quantification Count plaques and calculate the percentage of plaque reduction Staining->Quantification

Caption: Workflow for a plaque reduction assay to evaluate antiviral activity.

Future Directions: From Core Scaffold to Clinical Candidate

The journey from a core chemical scaffold like 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione to a clinically viable drug is a complex but well-trodden path in medicinal chemistry. The extensive body of research on 1,3,5-triazine derivatives provides a robust foundation for initiating such a program.

Key future steps would involve:

  • Library Synthesis: The synthesis of a diverse library of derivatives of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione with various substitutions at different positions on the triazine ring.

  • High-Throughput Screening: Screening this library against a panel of cancer cell lines, viruses, and microbial strains to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Investigating the precise molecular targets and pathways through which the active compounds exert their effects.

  • In Vivo Efficacy and Safety Studies: Evaluating the most promising lead compounds in animal models to assess their therapeutic efficacy and safety profiles.

Conclusion

While 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione itself has not been extensively studied for its biological activities, the 1,3,5-triazine scaffold it possesses is a highly valuable starting point for the development of new therapeutic agents. The proven anticancer, antiviral, and antimicrobial activities of its numerous derivatives strongly suggest that functionalization of this core molecule could lead to the discovery of novel drugs with significant clinical potential. This guide serves as a foundational resource for researchers and drug developers looking to explore the rich chemical space and biological potential of 1,3,5-triazine-based compounds.

References

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  • Biological activity and characteristics of triamcinolone-acetonide formulated with the self-regulating drug carriers, TransfersomesR. (n.d.).
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An In-depth Technical Guide to the Environmental Transformation Products of Triasulfuron and Prosulfuron

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Triasulfuron and Prosulfuron are selective sulfonylurea herbicides pivotal in modern agriculture for the control of broadleaf weeds.[1][2] Their efficacy at low application rates is a significant advantage; however, this necessitates a thorough understanding of their environmental persistence and transformation to ensure ecological safety. This guide provides a detailed examination of the environmental fate of Triasulfuron and Prosulfuron, focusing on their degradation pathways and the resulting transformation products. We will explore the causal mechanisms of hydrolysis, microbial degradation, and photolysis, present detailed analytical protocols for their detection, and offer insights grounded in established scientific literature for researchers and environmental scientists.

Core Transformation Pathways of Sulfonylurea Herbicides

The environmental degradation of sulfonylurea herbicides like Triasulfuron and Prosulfuron is not a monolithic process. It is a dynamic interplay of chemical and biological reactions, primarily driven by three core mechanisms. The stability of these compounds is intrinsically linked to the sulfonylurea bridge (-SO₂-NH-CO-NH-), which is the primary site of transformation.[3][4][5]

  • Chemical Hydrolysis: This is a dominant abiotic degradation pathway, particularly in aqueous environments. The rate of hydrolysis is highly pH-dependent.[6] In acidic conditions (pH < 7), the sulfonylurea bridge is susceptible to cleavage, yielding the corresponding sulfonamide and triazine amine metabolites.[4][5][7] As the pH becomes neutral to alkaline, the rate of chemical hydrolysis slows dramatically, increasing the persistence of the parent compound.[1][8] This pH dependency is a critical factor in predicting the persistence of these herbicides in different soil and water systems.

  • Microbial Degradation: In environments where chemical hydrolysis is slow (neutral to alkaline soils), biodegradation by soil microorganisms becomes the principal route of dissipation.[7][8][9] Soil bacteria and fungi utilize these herbicides as a substrate, often following similar degradation pathways as chemical hydrolysis, such as bridge cleavage.[9][10] The rate and extent of microbial degradation are influenced by soil organic matter content, temperature, moisture, and the composition of the microbial community.[7][11]

  • Photolysis (Photodegradation): While generally considered a minor pathway for these specific compounds compared to hydrolysis and microbial action, photolysis can contribute to their transformation, especially in clear surface waters or on soil surfaces.[12][13] UV radiation can provide the energy to break chemical bonds, leading to degradation products.[13][14]

The primary degradation mechanism for sulfonylurea herbicides is the cleavage of the sulfonylurea bridge, which deactivates the herbicidal properties.

Caption: Primary degradation pathway of Triasulfuron.

Metabolite Name Metabolite Code Formation Pathway Reference
2-amino-4-methoxy-6-methyl-1,3,5-triazineCGA 150829 / IN-A4098Primary (Bridge Cleavage)[2][15]
2-(2-chloroethoxy)benzenesulfonamideCBSAPrimary (Bridge Cleavage)[7]
O-demethyl triasulfuronCGA 195660Minor (O-demethylation)[2][15]
N-((N-carbamoylcarbamimidoyl)carbamoyl)-2-(2-chloroethoxy)benzenesulfonamideSYN546702Minor[2][15]
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamic acidSYN546832Minor[2][15]
Table 1: Key Environmental Transformation Products of Triasulfuron.

Environmental Transformation of Prosulfuron

Similar to Triasulfuron, Prosulfuron's environmental fate is governed by soil and water conditions. It is susceptible to hydrolysis in moist, acidic soils, with reported half-lives as short as 5-12 days at pH 5. [1]In neutral or alkaline conditions, its persistence increases, and microbial degradation becomes the more significant pathway. [1][16]

Major Transformation Products of Prosulfuron

The degradation of Prosulfuron also proceeds primarily via the cleavage of the sulfonylurea bridge.

  • 2-(3,3,3-Trifluoropropyl)-benzenesulfonamide (CGA 159902): This is the sulfonamide metabolite formed from the breakdown of the parent molecule. [1]* 2-amino-4-methoxy-6-methyl-1,3,5-triazine (CGA 150829 / IN-A4098): This is the same triazine amine metabolite produced from Triasulfuron degradation, highlighting a common transformation product for herbicides sharing this heterocyclic moiety. [1][17]* 2-(3,3,3-trifluoropropyl)phenylsulfonic acid: This metabolite has been identified as a product of Prosulfuron transformation, particularly in acidic soils. [16][18] A variety of other minor metabolites have also been identified, arising from further modifications to the parent molecule or primary degradants. [1]

Caption: Primary degradation pathway of Prosulfuron.

Metabolite Name Metabolite Code Formation Pathway Reference
2-amino-4-methoxy-6-methyl-1,3,5-triazineCGA 150829 / IN-A4098Primary (Bridge Cleavage)[1][17]
2-(3,3,3-Trifluoropropyl)-benzenesulfonamideCGA 159902Primary (Bridge Cleavage)[1]
2-(3,3,3-trifluoropropyl)phenylsulfonic acid-Chemical Transformation[16][18]
N-((4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamideCGA 300406Minor[1]
N-((4-amino-6-methyl-1,3,5-triazin-2-yl)carbamoyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamideCGA 325025Minor[1][17]
Table 2: Key Environmental Transformation Products of Prosulfuron.

Experimental Protocol: Analysis of Triasulfuron, Prosulfuron, and their Transformation Products in Environmental Matrices

This section outlines a robust methodology for the simultaneous extraction, cleanup, and analysis of parent herbicides and their primary metabolites from soil and water samples. The protocol is based on established analytical techniques such as Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection. [19][20]

Causality Behind Experimental Choices
  • Extraction Solvent: A mixture of an organic solvent (e.g., acetonitrile or acetone) and water/buffer is used to efficiently extract both the relatively polar metabolites and the less polar parent compounds from the soil matrix. [2][20]* pH Adjustment: The sample pH is adjusted to be acidic before cleanup. This is a critical step. In an acidic medium, the sulfonylurea compounds are in their neutral (non-ionized) form, which significantly enhances their retention on a nonpolar sorbent like C18 during SPE. [19][20]* Solid-Phase Extraction (SPE): SPE with a C18 cartridge is a highly effective cleanup technique. It separates the analytes of interest from interfering matrix components (like humic acids) by retaining the analytes while allowing interferences to pass through. Eluting with a small volume of organic solvent concentrates the sample, improving detection limits. [19]* Analytical Finish: LC-MS is the preferred technique due to its high sensitivity and selectivity, allowing for confident identification and quantification of target compounds at trace levels. [20]HPLC-UV can also be used, but may be less sensitive and more prone to interferences. [19]

Caption: Experimental workflow for analyzing transformation products.

Step-by-Step Methodology

1. Sample Preparation: Soil a. Air-dry a representative soil sample (approx. 500 g) and sieve through a 2 mm mesh to remove stones and debris. b. Weigh 20 g of the homogenized soil into a 100 mL centrifuge tube. c. Add 40 mL of acetonitrile/water (80:20, v/v). d. Shake vigorously on a mechanical shaker for 1 hour. e. Centrifuge at 4000 rpm for 15 minutes. f. Decant the supernatant into a clean flask. g. Repeat the extraction (steps c-e) on the soil pellet and combine the supernatants. h. Reduce the volume of the combined extract to ~10 mL using a rotary evaporator at 40°C. i. Add 90 mL of deionized water and adjust the pH to ~3 with phosphoric acid. The sample is ready for SPE.

2. Sample Preparation: Water a. Filter a 100 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids. b. Adjust the sample pH to ~3 with phosphoric acid. The sample is ready for SPE.

3. Solid-Phase Extraction (SPE) Cleanup a. Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3). Do not allow the cartridge to go dry. b. Load the prepared soil extract or water sample onto the cartridge at a flow rate of approximately 5 mL/min. c. Wash the cartridge with 5 mL of deionized water (pH 3) to remove polar interferences. d. Dry the cartridge under vacuum for 15 minutes. e. Elute the analytes with 2 x 4 mL aliquots of methanol into a collection tube. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 1 mL of the mobile phase (e.g., acetonitrile/water 50:50) for analysis.

4. Instrumental Analysis (LC-MS/MS) a. Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm). b. Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. c. Flow Rate: 0.3 mL/min. d. Injection Volume: 10 µL. e. Detection: Mass Spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode. Monitor specific parent-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode for quantification. f. Quantification: Prepare matrix-matched calibration standards and process the data using the instrument's software.

Conclusion

The environmental transformation of Triasulfuron and Prosulfuron is a complex process primarily dictated by chemical hydrolysis and microbial degradation. The principal pathway for both herbicides is the cleavage of the sulfonylurea bridge, leading to the formation of corresponding sulfonamide and triazine amine metabolites, effectively deactivating their herbicidal properties. The rate of this degradation is highly sensitive to environmental pH, with acidic conditions favoring rapid chemical hydrolysis and neutral-to-alkaline conditions promoting a reliance on slower microbial pathways. Understanding these transformation products and the factors governing their formation is essential for accurate environmental risk assessment and the development of effective monitoring strategies. The analytical workflows provided herein offer a robust framework for the reliable detection and quantification of these compounds in soil and water.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91751, Prosulfuron. Retrieved from [Link] [1]2. Berger, B. M., & Wolfe, N. L. (1996). Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water-sediment systems: Assessing fate. Environmental Toxicology and Chemistry, 15(7), 1060-1067. Available from: [Link] 3. Sabadie, J., & Bastide, J. (1997). Kinetics and Hydrolysis Mechanism of Triasulfuron. Journal of Agricultural and Food Chemistry, 45(11), 4473-4477. Available from: [Link] [4]4. Gao, J., et al. (2023). Microbial degradation as a powerful weapon in the removal of sulfonylurea herbicides. World Journal of Microbiology and Biotechnology, 39(12), 305. Available from: [Link] [9]5. Vischetti, C., et al. (2016). Microbial Degradation of Sulfonylurea Herbicides: Chlorsulfuron and Metsulfuron-Methyl. InTech. Available from: [Link] [10]6. Sarmah, A. K., Kookana, R. S., & Alston, A. M. (2000). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. Pest Management Science, 56(6), 463-471. Available from: [Link] [6]7. Liu, W., et al. (2021). Biochemical insights into the biodegradation mechanism of typical sulfonylureas herbicides and association with active enzymes and physiological response of fungal microbes: A multi-omics approach. Journal of Hazardous Materials, 409, 124976. Available from: [Link] [21]8. Sabadie, J., & Bastide, J. (1997). Kinetics and Hydrolysis Mechanism of Triasulfuron. Journal of Agricultural and Food Chemistry, 45(11), 4473-4477. Available from: [Link] [5]9. Sabadie, J., & Bastide, J. (1997). Kinetics and Hydrolysis Mechanism of Triasulfuron. Semantic Scholar. Available from: [Link] [22]10. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73282, Triasulfuron. Retrieved from [Link] [2]11. Pest Management Regulatory Agency (1995). Decision Document E95-03 Triasulfuron. Health Canada. Available from: [Link] 12. Pose-Juan, E., et al. (2015). Fate and degradation of triasulfuron in soil and water under laboratory conditions. ResearchGate. Available from: [Link] [7]13. Yaacoby, T., et al. (2020). Effect of Repeated Application of Sulfonylurea Herbicides on Sulfosulfuron Dissipation Rate in Soil. Agronomy, 10(11), 1740. Available from: [Link] [8]14. Sarmah, A. K., et al. (2000). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. ResearchGate. Available from: [Link] 15. Palmizi, C., et al. (1994). Photodegradation of herbicide triasulfuron. Istituto di Ricerca Sulle Acque. Available from: [Link] [14]16. University of Hertfordshire. Prosulfuron (Ref: CGA 152005). AERU Pesticide Properties Database. Retrieved from [Link] [23]17. Said-Pullicino, D., et al. (2004). Environmental Fate of Triasulfuron in Soils Amended with Municipal Waste Compost. Journal of Environmental Quality, 33(4), 1334-1342. Available from: [Link] [24]18. Sarmah, A. K., & Kookana, R. S. (1998). Simultaneous analysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in water and alkaline soils by high-performance liquid chromatography. Analytica Chimica Acta, 370(2-3), 131-139. Available from: [Link] [19]19. Menniti, C., Cambon, J. P., & Bastide, J. (2003). Soil transformation of prosulfuron. Journal of Agricultural and Food Chemistry, 51(12), 3525-3527. Available from: [Link] [16]20. Menniti, C., Cambon, J. P., & Bastide, J. (2003). Soil Transformation of Prosulfuron. Journal of Agricultural and Food Chemistry, 51(12), 3525-3527. Available from: [Link] [18]21. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Sulfonylurea Herbicides: Understanding the Role of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link] [25]22. Said-Pullicino, D., et al. (2004). Environmental fate of triasulfuron in soils amended with municipal waste compost. PubMed. Available from: [Link] [26]23. Australian Pesticides and Veterinary Medicines Authority (2012). Public Release Summary on the evaluation of the new active prosulfuron in the product Casper Turf Herbicide. Available from: [Link] [17]24. Ministry of Health, Labour and Welfare, Japan (n.d.). Analytical Method for Iodosulfuron methyl, Ethametsulfuron-methyl, Ethoxysulfuron, Cinosulfuron, Sulfosulfuron, Triasulfuron, Nicosulfuron, Pyrazosulfuron-ethyl, Primisulfuron-methyl, Prosulfuron and Rimsulfuron. Retrieved from [Link] [20]25. Regehr, D., & Minihan, C. (n.d.). Residual Herbicides, Degradation, and Recropping Intervals. Coffey County Extension Office. Retrieved from [Link] [11]27. University of Hertfordshire. Triasulfuron (Ref: CGA 131036). AERU Pesticide Properties Database. Retrieved from [Link]

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Methodological & Application

The Versatile Synthon: Application Notes and Protocols for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthetic utility of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, a versatile heterocyclic building block. We will explore its role in the construction of diverse molecular architectures, from energetic materials to potential therapeutic agents, with a focus on practical, field-proven insights and detailed experimental protocols.

Introduction: The Latent Reactivity of a Triazine Core

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as 6-methyl-5-azauracil, is a heterocyclic compound featuring a triazine ring system with two carbonyl groups and a reactive methyl substituent. Its structural similarity to pyrimidine bases and its array of functional groups make it a valuable starting material in organic synthesis. The presence of acidic N-H protons, an activatable methyl group, and the potential for ring annulation reactions underpin its synthetic versatility. This guide will illuminate key applications, providing both the "how" and the "why" behind the experimental methodologies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is essential for its effective application in synthesis.

PropertyValueSource
Molecular FormulaC₄H₅N₃O₂
Molecular Weight127.10 g/mol
AppearanceWhite to off-white crystalline solidInferred from typical small organic molecules of this class
CAS Number933-19-7[1]
Alternate Names2,4-Dihydroxy-6-methyl-1,3,5-triazine, 6-Methyl-5-azauracil[1]

This compound is also known as a metabolite of the herbicides Triasulfuron and Prosulfuron.[2]

I. Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

While commercially available, understanding the synthesis of the title compound provides valuable context. A plausible and general approach involves the condensation of biuret with an appropriate ester, in this case, ethyl acetate, in the presence of a base. This method is adapted from a similar synthesis of a substituted triazine-dione.

Protocol 1: Proposed Synthesis via Biuret Condensation

This protocol is based on the general reaction of biurets with esters to form triazinediones.

Reaction Scheme:

G reactant1 Biuret product 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione reactant1->product NaOEt, EtOH, Reflux reactant2 Ethyl Acetate reactant2->product

A proposed synthesis of the target compound.

Materials:

  • Biuret

  • Ethyl acetate

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq.) to anhydrous ethanol (sufficient volume to dissolve the sodium) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add biuret (1.0 eq.). Stir the mixture at room temperature for 15 minutes.

  • Condensation: Add ethyl acetate (1.1 eq.) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the residue in water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6.

  • Isolation: A precipitate should form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water.

Causality: The sodium ethoxide acts as a strong base to deprotonate the biuret, forming a nucleophile that attacks the electrophilic carbonyl carbon of ethyl acetate. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the triazine-dione ring.

II. Applications in the Synthesis of Energetic Materials

The methyl group at the C6 position of the triazine ring is susceptible to nitration, providing a pathway to the synthesis of energetic materials.

Protocol 2: Nitration of the Methyl Group

This protocol is based on the nitration of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione as described in the literature.[3][4][5]

Reaction Scheme:

G reactant 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione product1 Cyanuric Acid reactant->product1 HNO3/H2SO4 product2 Tetranitromethane reactant->product2

Nitration of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Materials:

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

  • Fuming nitric acid (98%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Dichloromethane

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

  • Reaction: To the cold nitrating mixture, add 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. The reaction progress can be monitored by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Extraction and Isolation: The aqueous mixture is extracted with dichloromethane. The organic layers are combined, washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product. The major products are cyanuric acid and tetranitromethane.[3][4][5]

Expertise & Experience: The nitration of the methyl group is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts. The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the relatively unactivated methyl group. The formation of cyanuric acid and tetranitromethane suggests a complex reaction pathway involving initial nitration followed by degradation of the triazine ring under the harsh reaction conditions.[3][4][5]

III. A Scaffold for Bioactive Molecules in Medicinal Chemistry

The triazine-dione core is a privileged scaffold in medicinal chemistry. Derivatives of the closely related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione have been identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders.[6][7][8][9] This suggests that 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione can serve as a valuable starting point for the synthesis of novel therapeutic agents.

Conceptual Application: Synthesis of N-Substituted Derivatives

N-alkylation of the triazine-dione ring is a common strategy to introduce molecular diversity and modulate the pharmacological properties of the resulting compounds.

Workflow for N-Alkylation:

G A 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione B Deprotonation (e.g., NaH, K2CO3) A->B C Nucleophilic Attack B->C D N-Alkylated Product C->D E Alkyl Halide (R-X) E->C G A 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione B Functionalization (e.g., Halogenation) A->B D Cyclocondensation B->D C Aminopyrazole C->D E Pyrazolo[1,5-a][1,3,5]triazine D->E

Sources

Application Notes and Protocols: 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Scaffold

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known by its synonym 6-methyl-5-azauracil, is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its structural resemblance to the endogenous pyrimidine nucleobase, uracil, renders it a privileged scaffold for the design and synthesis of a diverse array of therapeutic agents. The strategic placement of nitrogen atoms in the triazine ring, coupled with the presence of a methyl group, provides a unique electronic and steric profile that can be exploited to achieve selective interactions with various biological targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione and its derivatives in medicinal chemistry. We will delve into its role as a versatile starting material and key intermediate in the synthesis of novel compounds with potential antiviral, anticancer, and neuroprotective activities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione is paramount for its effective utilization in synthetic and biological applications.

PropertyValueSource
CAS Number 933-19-7[1]
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]
IUPAC Name 6-methyl-1H-1,3,5-triazine-2,4-dione[1]
Synonyms 6-Methyl-5-azauracil[1]

Core Applications in Medicinal Chemistry

The 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione scaffold has been successfully employed to generate a plethora of biologically active molecules. The subsequent sections will elaborate on its applications in key therapeutic areas.

Antiviral Agents: Nucleoside and Non-Nucleoside Analogs

The structural similarity of the 6-methyl-5-azauracil core to natural pyrimidines makes it an ideal candidate for the synthesis of nucleoside and non-nucleoside analogs with antiviral properties. These compounds can interfere with viral replication by inhibiting key enzymes such as viral polymerases or reverse transcriptases.

A notable application is in the development of 1,2,3-triazolyl nucleoside analogs. In a study focused on synthesizing novel antiviral agents, derivatives of 6-methyluracil (a close structural analog of 6-methyl-5-azauracil) were synthesized and evaluated for their activity against Coxsackie B3 virus and influenza A virus (H1N1).[2][3] Certain 1,2,3-triazolyl nucleoside analogs of 6-methyluracil exhibited significant antiviral potency against the Coxsackie B3 virus, with IC50 values in the low micromolar range.[2][3]

Mechanism of Action Insight: The antiviral activity of these nucleoside analogs is often attributed to their ability to be phosphorylated by viral or cellular kinases to the corresponding triphosphate. This active form can then act as a competitive inhibitor or a chain terminator during viral nucleic acid synthesis.

Data Presentation: Antiviral Activity of 6-Methyluracil Derivatives

CompoundVirusIC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI)Reference
2f Coxsackie B312.4>100>8.1[2]
5f (Alloxazine analog)Coxsackie B311.3>100>8.8[2]
2i Influenza A (H1N1)57.5>100>1.7[2]
5i (Alloxazine analog)Influenza A (H1N1)24.3>100>4.1[2]
11c Influenza A (H1N1)29.2>100>3.4[2]

Experimental Protocol: Synthesis of a Representative N-1 Alkylated 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Derivative

This protocol is adapted from established methods for the alkylation of azauracils and serves as a template for the synthesis of various derivatives.

Objective: To synthesize 1-(2-azidoethyl)-6-methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Materials:

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

  • 1-Bromo-2-azidoethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine

Procedure:

  • To a solution of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione (1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromo-2-azidoethane (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

Visualization of Synthetic Workflow

G start 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione reagents 1-Bromo-2-azidoethane, K₂CO₃, DMF start->reagents product 1-(2-azidoethyl)-6-methyl-1,3,5-triazine-2,4(1H,3H)-dione reagents->product caption Synthetic scheme for N-1 alkylation.

Caption: Synthetic scheme for N-1 alkylation.

Anticancer Agents: Exploring Cytotoxic Derivatives

The triazine scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione can be synthesized to target various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.

Research on fused triazine derivatives has demonstrated promising cytotoxic activities. For instance, a study on new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one (a close analog) showed significant cytotoxicity against human cancer cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung).[4]

Mechanism of Action Insight: The anticancer effects of triazine derivatives can be multifaceted. They can act as inhibitors of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs), or interfere with DNA synthesis and repair pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a synthesized 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione derivative on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Visualization of Cytotoxicity Workflow

G seed Seed Cancer Cells treat Treat with Compound seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT incubate->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance dissolve->read caption MTT assay workflow.

Caption: MTT assay workflow.

Neuroprotective Agents: Targeting Acetylcholinesterase in Alzheimer's Disease

Recent studies have highlighted the potential of 6-methyluracil derivatives as bifunctional inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.[5] These compounds are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, thereby not only increasing acetylcholine levels but also potentially preventing the AChE-induced aggregation of amyloid-β plaques.[5]

One study reported that a 6-methyluracil derivative, 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil, demonstrated potent and selective inhibition of human AChE in the nanomolar range.[5] In vivo experiments showed that this compound could penetrate the blood-brain barrier and improve working memory in animal models of Alzheimer's disease.[5]

Mechanism of Action Insight: The bifunctional inhibition of AChE is a promising strategy for Alzheimer's disease therapy. By targeting both the CAS and PAS, these inhibitors can provide symptomatic relief by boosting cholinergic neurotransmission and potentially modify the disease course by mitigating amyloid pathology.

Data Presentation: AChE Inhibitory Activity of a 6-Methyluracil Derivative

CompoundTargetIC₅₀ (nM)Selectivity (hBuChE/hAChE)Reference
3d hAChE2.5>10,000[5]

Visualization of Bifunctional AChE Inhibition

G AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site (CAS) AChE->CAS contains PAS Peripheral Anionic Site (PAS) AChE->PAS contains Inhibitor 6-Methyluracil Derivative Inhibitor->CAS inhibits Inhibitor->PAS inhibits caption Bifunctional AChE inhibition.

Caption: Bifunctional AChE inhibition.

Conclusion and Future Perspectives

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of a wide range of derivatives with diverse biological activities. The applications highlighted in this document, spanning antiviral, anticancer, and neuroprotective agents, underscore the immense potential of this compound in drug discovery and development. Future research should continue to explore novel derivatization strategies to fine-tune the pharmacological properties of these molecules, leading to the identification of new and improved therapeutic agents. The development of structure-activity relationships (SAR) for different biological targets will be crucial in guiding the rational design of next-generation drugs based on the 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione core.

References

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  • Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed. [Link]

  • Synthesis, antiviral, DFT and molecular docking studies of some novel 1,2,4-triazine nucleosides as potential bioactive compounds. PubMed. [Link]

  • A Synthesis of “6-Azauracil” (1,2,4-Triazine-3,5(2H,4H)-dione), an Analog of Uracil 1. ACS Publications. [Link]

  • 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. PubMed. [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. ResearchGate. [Link]

  • Anticoccidial Derivatives of 6-azauracil. 1. Enhancement of Activity by Benzylation of nitrogen-1. Observations on the Design of Nucleotide Analogues in Chemotherapy. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed. [Link]

  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. SciSpace. [Link]

  • The anticancerous action of 6-azauracil (3, 5-dioxo-2, 3, 4, 5-tetrahydro-1, 2, 4-triazine). PubMed. [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. National Institutes of Health. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives.. Semantic Scholar. [Link]

  • Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes.. European Journal of Advanced Chemistry Research. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. National Institutes of Health. [Link]

  • Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. MDPI. [Link]

  • Unsymmetrically Substituted Dibenzo[b,f][2][6]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. MDPI. [Link]

  • Anticoccidial Derivatives of 6-azauracil. 3. Synthesis, High Activity, and Short Plasma Half-Life of 1-phenyl-6-azauracils Containing Sulfonamide Substituents. PubMed. [Link]

  • Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers. [Link]

  • Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI. [Link]

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Sources

The Nitration of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: A Detailed Guide to a Complex Reaction for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Substrate as a Synthetic Target

In the pursuit of novel energetic materials and complex nitrogen-rich heterocycles, the strategic nitration of tailored substrates is of paramount importance. Among these, 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, a derivative of the stable triazine ring system, has been a subject of investigation not as a nitrating agent, but as a key substrate in complex nitration pathways. This guide provides an in-depth exploration of the nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, offering detailed protocols, mechanistic insights, and a critical evaluation of its synthetic potential for researchers, scientists, and professionals in drug development and materials science. While not a reagent for nitration, its own transformation under nitrating conditions reveals the challenges and opportunities in the synthesis of highly functionalized molecules.

Core Concepts: The Chemistry of Nitration

Nitration is a fundamental process in organic chemistry for introducing a nitro group (-NO₂) into a molecule, typically through the action of a nitrating agent.[1] The most common method involves electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺).[2][3] However, the nitration of aliphatic compounds or heterocyclic systems can proceed through different mechanisms and often requires carefully controlled conditions to avoid unwanted side reactions or decomposition. The development of milder and more selective nitrating agents is an ongoing area of research, with reagents like N-nitrosaccharin and N-nitropyrazoles showing promise in providing greater control and functional group tolerance.[4][5][6][7]

The Nitration of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: A Case Study

Initial interest in the nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione stemmed from its potential as a precursor to 1,1-diamino-2,2-dinitroethene (FOX-7), a high-performance, low-sensitivity explosive.[8] The rationale was that nitration of the methyl group on the triazine ring could provide a synthetic route to this valuable compound, potentially avoiding some of the byproducts seen with other precursors like 2-methylpyrimidin-4,6(3H,5H)-dione.[8] However, research has shown that the nitration of this triazine derivative is not straightforward and is highly dependent on the reaction conditions, often leading to extensive transformation of the starting material.[9][10]

Reaction Outcomes Under Forcing Conditions

Under strong nitrating conditions, such as a mixture of nitric acid and sulfuric acid at elevated temperatures, the nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione does not selectively nitrate the methyl group. Instead, the reaction leads to more extensive nitration and rearrangement, yielding 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane in essentially quantitative yields.[8][9][10] This indicates that the triazine ring itself is susceptible to cleavage and rearrangement under these harsh conditions.

Comparative Nitration of a Related Derivative

To further understand the reactivity of the 6-methyl-1,3,5-triazine scaffold, the nitration of its precursor, 2,4-dimethoxy-6-methyl-1,3,5-triazine, has also been investigated.[9][10] The outcome of this reaction is also highly dependent on the nitrating medium. Nitration of the dimethoxy derivative can yield 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine or a furazan N-oxide derivative, highlighting the complex reaction pathways available to this heterocyclic system.[9][10]

Experimental Protocols

The following protocols are based on published research and are intended for use by trained professionals in a well-equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a certified fume hood.

Protocol 1: Nitration of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione with HNO₃/H₂SO₄

Objective: To demonstrate the outcome of nitrating 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione under forcing conditions.

Materials:

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 933-19-7)[11][12][13]

  • Concentrated Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Thermometer

  • Condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add a pre-determined amount of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add the 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.

  • Once the substrate is fully dissolved, slowly add the concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature as specified in the literature (e.g., 80 °C) and maintain for the specified duration (e.g., 20 hours).[8]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Isolate the solid product (cyanuric acid) by filtration, wash with cold water, and dry.

  • Caution: The filtrate will contain tetranitromethane, which is a toxic and potentially explosive compound. Handle with extreme care and follow appropriate safety protocols for its disposal or further use.

Expected Outcome: The primary products will be 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane.[8][9][10]

Protocol 2: Nitration of 2,4-Dimethoxy-6-methyl-1,3,5-triazine

Objective: To illustrate the different reaction pathways for a related triazine derivative.

Materials:

  • 2,4-Dimethoxy-6-methyl-1,3,5-triazine

  • Nitrating agent (e.g., nitric acid alone, or a mixed acid system)

  • Appropriate solvent

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 2,4-dimethoxy-6-methyl-1,3,5-triazine in a suitable solvent in a round-bottom flask.

  • Cool the solution to the desired temperature.

  • Slowly add the chosen nitrating agent, carefully controlling the temperature. The specific conditions (nitrating agent, temperature, reaction time) will determine the product distribution.[9][10]

  • Monitor the reaction progress.

  • Perform an appropriate workup procedure, which may include quenching with ice, extraction with an organic solvent, and purification by chromatography or recrystallization.

Expected Outcome: Depending on the reaction conditions, the major product could be 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine or a furazan N-oxide derivative.[9][10]

Data Summary and Comparison

SubstrateNitrating ConditionsMajor ProductsSynthetic UtilityReference
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dioneHNO₃/H₂SO₄, 80°C, 20h2,4,6-Trihydroxy-1,3,5-triazine (Cyanuric acid) and TetranitromethaneDemonstrates ring instability under harsh conditions.[8][9][10]
2,4-Dimethoxy-6-methyl-1,3,5-triazineVaried (e.g., HNO₃ alone)2,4-Dimethoxy-6-trinitromethyl-1,3,5-triazine or Furazan N-oxide derivativeHighlights the influence of substituents and conditions on the reaction pathway.[9][10]

Mechanistic Considerations and Workflow Visualization

The complex outcomes of nitrating 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione suggest a reaction pathway that involves more than simple electrophilic substitution on the methyl group. The formation of cyanuric acid and tetranitromethane points towards a degradative nitration mechanism.

Nitration_Mechanism cluster_start Starting Material cluster_reagents Nitrating Conditions cluster_intermediates Proposed Intermediates cluster_products Final Products Start 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Reagents HNO₃ / H₂SO₄ (Forcing Conditions) Intermediate Unstable Nitrated Intermediates Reagents->Intermediate Nitration & Degradation Product1 2,4,6-Trihydroxy-1,3,5-triazine (Cyanuric Acid) Intermediate->Product1 Rearrangement Product2 Tetranitromethane Intermediate->Product2 Fragmentation Experimental_Workflow A Reagent Preparation (Substrate, Acids) B Reaction Setup (Controlled Temperature) A->B C Reaction Monitoring (TLC, HPLC) B->C D Workup & Quenching (Ice Addition) C->D E Product Isolation (Filtration) D->E F Product Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for the nitration of triazine derivatives.

Conclusion and Future Outlook

The study of the nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione serves as a compelling example of the complexities that can arise in synthetic chemistry, particularly when dealing with highly functionalized heterocyclic systems and energetic materials. While this compound does not function as a nitrating reagent itself, its reactivity as a substrate under nitrating conditions provides valuable insights for synthetic chemists. The tendency towards degradative nitration under harsh conditions underscores the need for the development of more selective and milder nitration protocols. Future research in this area could focus on employing modern nitrating agents to achieve the desired selective nitration of the methyl group, which could unlock the synthetic potential of this triazine derivative for applications in materials science and beyond.

References

  • Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine. (URL not available) [9][10]2. (PDF) Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. ResearchGate. ([Link]) [9][10]3. Selected approved drugs containing nitro functionalities. ResearchGate. ([Link])

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC - NIH. ([Link])

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au - ACS Publications. ([Link])

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. NIH. ([Link])

  • Nitration Reactions in Pharma Intermediates | PDF | Ester | Chemical Reactions - Scribd. ([Link])

  • dione and 2,4-dimethoxy-6-methyl-1,3,5-triazine. ResearchGate. ([Link])

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. PubChem. ([Link])

  • 2,4,6-Tris(trinitromethyl)-1,3,5-triazine. Wikipedia. ([Link])

  • Nitration and arom
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. ([Link])

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. ([Link])

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Application Note & Protocol: Quantitative Analysis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, a molecule of interest in pharmaceutical research and development as a potential metabolite or synthetic intermediate. Recognizing the need for a robust and validated analytical method, this application note details a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for sample preparation, instrument setup, and method validation in accordance with ICH guidelines.

Introduction: The Analytical Challenge

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as 6-methyl-5-azauracil, is a heterocyclic compound with a molecular weight of 127.10 g/mol .[1] Its structural similarity to endogenous nucleobases and other triazine compounds necessitates a highly specific and sensitive analytical method for accurate quantification in complex biological matrices or as a pharmaceutical impurity. While specific analytical methods for this compound are not widely published, the vast body of literature on the analysis of other triazine compounds, such as herbicides in environmental samples, provides a strong foundation for method development.[2][3][4][5] This guide adapts established principles of triazine analysis to develop a fit-for-purpose LC-MS/MS method.

The choice of LC-MS/MS is predicated on its superior sensitivity and specificity, which arises from the combination of chromatographic separation and mass-based detection of both a parent ion and a specific fragment ion. This dual-filter approach minimizes matrix interference and allows for quantification at very low concentrations.[4]

Principle of the Method: Reversed-Phase LC-MS/MS

The core of this analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Separation: The analyte is separated from other matrix components on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous component (with a modifier like formic acid or ammonium acetate to improve peak shape and ionization) and an organic solvent (typically acetonitrile or methanol). By manipulating the gradient of the organic solvent, compounds are eluted based on their hydrophobicity.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI). The first quadrupole (Q1) is set to select the protonated molecular ion ([M+H]⁺) of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. This parent ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to select a specific, stable fragment ion. The intensity of this fragment ion is directly proportional to the concentration of the analyte in the sample.

Below is a conceptual workflow of the analytical process.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Sample Extraction Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Autosampler Autosampler Dilution->Autosampler Sample Introduction HPLC_Column HPLC_Column Autosampler->HPLC_Column Injection Ion_Source Ion_Source HPLC_Column->Ion_Source Elution Q1 Q1 Ion_Source->Q1 Ionization Q2 Q2 Q1->Q2 Parent Ion Selection Q3 Q3 Q2->Q3 Fragmentation Detector Detector Q3->Detector Fragment Ion Selection Data_Acquisition Data_Acquisition Detector->Data_Acquisition Signal

Caption: High-level workflow for the quantification of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione using LC-MS/MS.

Detailed Experimental Protocol

This protocol is a robust starting point and should be optimized and validated for your specific application and matrix.

Materials and Reagents
  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione analytical standard (≥98% purity)

  • Isotopically labeled internal standard (e.g., 6-(¹³C-Methyl)-1,3,5-triazine-2,4(1H,3H)-dione or a structurally similar triazine with a stable isotope label)

  • HPLC-grade methanol and acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • The matrix for standard and quality control sample preparation (e.g., human plasma, buffer, etc.)

Instrumentation
  • HPLC system capable of binary gradient elution (e.g., Thermo Scientific Accela™ HPLC system or equivalent)[2]

  • Triple quadrupole mass spectrometer with an ESI source (e.g., Thermo Scientific TSQ Quantum Access™ or equivalent)[2]

  • Analytical column: Hypersil GOLD™ 100 x 2.1 mm, 3 µm particle size, or equivalent C18 column.[2]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and the internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Sample Preparation (Protein Precipitation for Plasma)
  • To 50 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions
Parameter Condition Rationale
HPLC Column Hypersil GOLD™ C18 (100 x 2.1 mm, 3 µm)C18 provides good retention for moderately polar compounds like triazines.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Flow Rate 400 µL/minA standard flow rate for a 2.1 mm ID column.
Injection Volume 5 µLCan be optimized based on sensitivity needs.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Gradient See Table 2 belowA gradient elution is necessary to ensure good separation and peak shape.
Ionization Mode ESI PositiveTriazine compounds readily form [M+H]⁺ ions.
MRM Transitions See Table 3 belowSpecific parent and fragment ions provide high selectivity.
Collision Energy To be optimizedThe voltage applied in Q2 to induce fragmentation; must be determined empirically.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Table 3: Proposed MRM Transitions

CompoundParent Ion (m/z)Fragment Ion (m/z)
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione128.1To be determined
Internal Standard (IS)e.g., 132.1To be determined

Note: The optimal fragment ions and collision energies must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose, following the principles outlined in the ICH Q2(R2) guideline.[6][7]

Validation_Parameters cluster_quantitative Quantitative Tests cluster_general General Tests Validation Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOQ LOQ Validation->LOQ Limit of Quantitation Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

Sources

Application Notes & Protocols: Evaluating 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Triazine Scaffolds

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The structural versatility of the triazine ring allows for substitutions at the 2, 4, and 6 positions, enabling the fine-tuning of its pharmacological profile. Several studies have highlighted that specific trisubstituted 1,3,5-triazine derivatives exhibit significant antiviral activity against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1), pseudorabies virus (PRV), and vesicular stomatitis virus (VSV).[4][5][6]

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as 6-Methyl-5-azauracil, is a specific derivative within this promising class.[7] While extensive research has been conducted on various substituted triazines, dedicated protocols for evaluating the direct antiviral efficacy of this particular compound are not widely published. Therefore, this document provides a comprehensive, principles-based guide for researchers to systematically evaluate the antiviral potential of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

The protocols herein are grounded in established, standard methodologies for in vitro antiviral screening and are designed to be adaptable to a variety of viral targets and cell culture systems.[8][9] The core logic is to first establish a safe therapeutic window by assessing cytotoxicity, and then to quantify the compound's ability to inhibit viral replication within that non-toxic range.

Foundational Concepts: Cytotoxicity and Selectivity

A cornerstone of antiviral research is distinguishing between specific antiviral activity and general cellular toxicity. A compound that kills host cells may appear to reduce viral load simply because the virus has no viable machinery to replicate. Therefore, the first critical step is to determine the 50% cytotoxic concentration (CC50), the concentration of the compound that results in the death of 50% of the host cells.

Simultaneously, the 50% effective concentration (EC50) is determined, which is the concentration required to inhibit viral activity by 50%. The ratio of these two values yields the Selectivity Index (SI) .

Selectivity Index (SI) = CC50 / EC50

A high SI value is a key indicator of a promising antiviral candidate, as it suggests that the compound is effective against the virus at concentrations that are not harmful to the host cells.[10] Compounds with an EC50 < 10 µM and an SI ≥ 5 are often considered for further investigation.[10]

Experimental Workflow: A Phased Approach

The evaluation of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione should follow a logical, multi-stage process. This ensures that resources are used efficiently and that the data generated is robust and interpretable.

Antiviral_Screening_Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis cluster_secondary Phase 4: Mechanistic Studies Compound_Prep Compound Solubilization & Stock Preparation Cytotoxicity Cytotoxicity Assay (MTT/XTT) Determine CC50 Compound_Prep->Cytotoxicity Cell_Culture Host Cell Line Culture (e.g., Vero, A549, HeLa) Cell_Culture->Cytotoxicity Antiviral Antiviral Assay (CPE/Plaque) Determine EC50 Cell_Culture->Antiviral Virus_Stock Virus Stock Propagation & Titer Determination Virus_Stock->Antiviral Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Calculate_SI Antiviral->Calculate_SI Decision Decision Point: Proceed if SI is high Calculate_SI->Decision Yield_Reduction Virus Yield Reduction Assay Decision->Yield_Reduction Promising Candidate Time_Addition Time-of-Addition Assay Decision->Time_Addition Promising Candidate Mechanism Identify Stage of Viral Lifecycle Inhibition Yield_Reduction->Mechanism Time_Addition->Mechanism

Caption: High-level workflow for antiviral evaluation of a test compound.

Detailed Protocols

Compound Preparation & Handling
  • Solubilization: 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione should first be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).[10][11]

    • Scientist's Note: Sonication or gentle heating may be required for less soluble compounds. Always verify that the compound has fully dissolved before making serial dilutions.[10]

  • Stock Solution: Store the stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the assay wells should be kept constant and at a non-toxic level, typically ≤0.5%.[12]

Protocol 1: Cytotoxicity Assessment (XTT/MTT Assay)

This protocol determines the CC50 of the compound on the selected host cell line. The XTT assay is often preferred over the MTT assay as its formazan product is water-soluble, eliminating a solubilization step and reducing potential errors.

Materials:

  • Host cells (e.g., Vero, A549, HeLa)

  • Complete culture medium

  • 96-well flat-bottom microplates

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione serial dilutions

  • XTT (or MTT) reagent kit[13][14]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.[10]

  • Compound Addition: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the compound to triplicate wells. Include "cells only" (no compound) and "medium only" (no cells) controls.[11]

  • Incubation: Incubate the plates for a period equivalent to the duration of the planned antiviral assay (typically 48-72 hours).

  • Reagent Addition: Add the XTT (or MTT) reagent to each well according to the manufacturer's instructions. Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[15]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.[12]

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the "gold standard" for quantifying the inhibition of viral infectivity.[16][17] It measures the ability of a compound to reduce the number of infectious virus particles, or plaques.

Materials:

  • Confluent monolayers of host cells in 6- or 12-well plates.[18]

  • Virus stock of known titer (plaque-forming units per mL, PFU/mL).

  • Serial dilutions of the test compound in serum-free medium.

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-gelling-temperature agarose).[18]

  • Crystal violet staining solution.

Procedure:

  • Compound-Virus Incubation (Optional): Mix the virus suspension (adjusted to yield ~100 PFU/well) with an equal volume of each compound dilution. Incubate for 1 hour at 37°C. This variation tests for direct virucidal activity.

  • Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with 100-200 µL of the virus (or virus-compound mixture). Include a "virus control" (no compound) and "cell control" (no virus).[19][20]

  • Adsorption: Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.[18]

  • Overlay: Remove the inoculum. Wash the cells gently with PBS. Add 2-3 mL of overlay medium to each well. The overlay restricts the spread of progeny virus, ensuring that only localized areas of infection (plaques) are formed.[21]

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 2-5 days, or until plaques are visible in the virus control wells.

  • Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet. The stain colors the viable cells, leaving the plaques (areas of dead or lysed cells) as clear zones.[20]

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value using non-linear regression analysis.[19]

Protocol 3: Time-of-Addition Assay

This assay provides crucial insight into the potential mechanism of action by identifying which stage of the viral replication cycle is inhibited by the compound.[22][23]

Principle: The compound is added at different time points relative to the infection of the cells. By comparing the compound's inhibitory profile to that of known drugs with specific targets (e.g., entry inhibitors, replication inhibitors), one can infer its likely mechanism.[23][24]

Procedure:

  • Synchronized Infection: Infect a high-density culture of host cells with a high multiplicity of infection (MOI) for 1-2 hours at 4°C to allow attachment but not entry. Wash away unbound virus.

  • Initiate Replication: Shift the temperature to 37°C to allow viral entry and replication to begin synchronously across the cell population. This is time point zero (T=0).

  • Staggered Compound Addition: Add a fixed, effective concentration (e.g., 5x EC50) of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).[25]

  • Quantify Viral Yield: At the end of a single replication cycle (e.g., 12-24 hours), collect the supernatant or cell lysate from all wells.

  • Titer Determination: Quantify the amount of progeny virus produced in each condition using a yield reduction assay or qPCR.[16][26]

  • Analysis: Plot the viral yield against the time of compound addition.

    • Inhibition at early time points only: Suggests the compound targets attachment, entry, or uncoating.[24]

    • Inhibition up to mid-cycle: Suggests interference with genome replication or protein synthesis.

    • Inhibition even when added late: Suggests an effect on virion assembly or egress.[23]

Time_of_Addition cluster_timeline Viral Replication Cycle cluster_interpretation Interpretation of Inhibition T0 T=0h Attachment/Entry T2 T=2-4h Uncoating Entry_Inhibitor Entry Inhibitor Loses effect after T=0h T0->Entry_Inhibitor T6 T=4-8h Replication T10 T=8-12h Assembly/Egress Replication_Inhibitor Replication Inhibitor Loses effect after T=4h T6->Replication_Inhibitor Egress_Initor Egress_Initor T10->Egress_Initor Egress_Inhibitor Egress Inhibitor Effective until T=8h Compound_A Compound A Added Compound_A->T0 Compound_B Compound B Added Compound_B->T6 Compound_C Compound C Added Compound_C->T10

Caption: Conceptual diagram of a time-of-addition assay.

Data Presentation & Interpretation

All quantitative data should be summarized in clear, concise tables. This allows for easy comparison of the compound's performance against different viruses or in different cell lines.

Table 1: Example Antiviral Activity and Cytotoxicity Profile

Virus TargetHost Cell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
HSV-1Vero>10015.2>6.6
Influenza A/PR8A54985.521.44.0
VSVHeLa>100>50-
Positive ControlVero>2000.8>250

Data shown are for illustrative purposes only.

Interpretation of Example Data:

  • The compound shows moderate activity against HSV-1 with minimal cytotoxicity in Vero cells.

  • The activity against Influenza A is weaker, and the SI of 4.0 is borderline for a promising candidate.

  • No significant activity was observed against VSV at non-toxic concentrations.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione as a potential antiviral agent. By systematically determining its cytotoxicity and inhibitory efficacy, researchers can make data-driven decisions about its potential. Positive results from these primary screens, indicated by a high Selectivity Index, should be followed by more detailed mechanistic studies, such as the time-of-addition assay, to elucidate the compound's mode of action and further validate its potential as a therapeutic candidate.

References

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  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of–drug addition approach to target identification of antiviral compounds. Nature Protocols.

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  • Littera, R., Chessa, L., Deidda, S., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2831.

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  • Majdanska, J., & Kazmierczak, M. (2019). In vitro methods for testing antiviral drugs. Virology Journal, 16(1), 1-12.

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Synthesis and Antimicrobial Evaluation of 1,3,5-Triazine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,3,5-Triazine Scaffold in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 1,3,5-triazine core, a six-membered heterocyclic motif containing three nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The synthetic tractability of the 1,3,5-triazine scaffold, primarily stemming from the sequential and regioselective displacement of the chlorine atoms of the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3][4]

This guide provides a comprehensive overview of the synthesis of 1,3,5-triazine derivatives and detailed protocols for the evaluation of their antimicrobial activity. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Synthetic Strategies for 1,3,5-Triazine Derivatives

The most prevalent and versatile method for the synthesis of substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by adjusting the reaction temperature.

A general synthetic workflow is depicted below:

G cluster_0 Synthetic Workflow for Trisubstituted 1,3,5-Triazines Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Monosubstituted Monosubstituted 1,3,5-Triazine Cyanuric_Chloride->Monosubstituted Nucleophile 1 (Nu1-H) Base (e.g., NaHCO3) 0-5 °C Disubstituted Disubstituted 1,3,5-Triazine Monosubstituted->Disubstituted Nucleophile 2 (Nu2-H) Base (e.g., NaHCO3) Room Temperature Trisubstituted Trisubstituted 1,3,5-Triazine Derivative Disubstituted->Trisubstituted Nucleophile 3 (Nu3-H) Base (e.g., NaHCO3) Elevated Temperature (e.g., Reflux)

Caption: General workflow for the synthesis of trisubstituted 1,3,5-triazines.

Protocol: Synthesis of a Trisubstituted 1,3,5-Triazine Derivative

This protocol describes a general procedure for the synthesis of a trisubstituted 1,3,5-triazine derivative, which can be adapted by selecting different nucleophiles.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Nucleophile 1 (e.g., an aromatic amine)

  • Nucleophile 2 (e.g., a secondary amine like morpholine)

  • Nucleophile 3 (e.g., another aromatic amine or thiol)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Acetone, Dioxane, or other suitable solvent

  • Distilled water

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (if required for purification)

Procedure:

  • First Substitution (0-5 °C):

    • Dissolve cyanuric chloride (1 equivalent) in acetone and cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, prepare a solution of Nucleophile 1 (1 equivalent) and sodium bicarbonate (1 equivalent) in aqueous acetone.

    • Slowly add the solution of Nucleophile 1 to the cyanuric chloride solution with constant stirring, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture for 2-4 hours at this temperature.

    • Monitor the progress of the reaction by TLC.

    • Upon completion, pour the reaction mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and dry to obtain the monosubstituted product.

  • Second Substitution (Room Temperature):

    • Suspend the monosubstituted intermediate (1 equivalent) in a suitable solvent like dioxane.

    • Add Nucleophile 2 (1.1 equivalents) and sodium bicarbonate (1.1 equivalents) to the suspension.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into crushed ice. Filter the precipitate, wash with water, and dry to yield the disubstituted product.

  • Third Substitution (Elevated Temperature):

    • Dissolve the disubstituted intermediate (1 equivalent) in a suitable solvent (e.g., dioxane or DMF).

    • Add Nucleophile 3 (1.2 equivalents) and sodium bicarbonate (1.2 equivalents).

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours.

    • Monitor the completion of the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into crushed ice.

    • Filter the solid product, wash thoroughly with water, and dry.

    • If necessary, purify the final trisubstituted 1,3,5-triazine derivative by column chromatography or recrystallization.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized 1,3,5-triazine derivatives can be assessed using various in vitro methods. A preliminary screening using the agar well diffusion method can be followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 1: Agar Well Diffusion Method (Preliminary Screening)

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates.[5][6]

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Sterile Mueller-Hinton Broth (MHB).[7]

  • Synthesized 1,3,5-triazine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (positive control)

  • Solvent (negative control)

  • Sterile cotton swabs

  • Sterile cork borer or micropipette tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.[8]

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) in the inoculated MHA plate using a sterile cork borer.

  • Sample Addition: Add a fixed volume (e.g., 50-100 µL) of the dissolved triazine derivative solution into each well. Also, place a standard antibiotic disc and a well with the solvent alone as positive and negative controls, respectively.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.[1]

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Synthesized 1,3,5-triazine derivatives (stock solution of known concentration)

  • Standard antibiotic (positive control)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution of the triazine derivative (at twice the highest desired final concentration) to well 1.[2]

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[2]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[2]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[2][9]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13]

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile MHA plate.[2]

  • Incubation: Incubate the MHA plates at 37 °C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[2][13]

Structure-Activity Relationship (SAR) and Mechanism of Action

The antimicrobial activity of 1,3,5-triazine derivatives is highly dependent on the nature of the substituents at the 2, 4, and 6 positions. SAR studies have shown that:

  • Lipophilicity and Cationic Charge: The introduction of lipophilic and cationic groups can enhance antimicrobial activity, potentially by facilitating interaction with and disruption of the bacterial cell membrane.[14]

  • Specific Moieties: The incorporation of certain bioactive moieties, such as thiazole, benzimidazole, and coumarin, can significantly improve the antimicrobial potency.[7][9]

  • Electron-withdrawing/donating groups: The electronic properties of the substituents on the aromatic rings attached to the triazine core can influence the overall activity.

The proposed mechanisms of action for some 1,3,5-triazine derivatives include the inhibition of essential bacterial enzymes like DNA gyrase.[5] Molecular docking studies can be employed to predict the binding interactions of these compounds with their putative targets.

G cluster_1 Proposed Mechanism of Action Triazine_Derivative 1,3,5-Triazine Derivative Bacterial_Cell Bacterial Cell Triazine_Derivative->Bacterial_Cell Cellular Uptake DNA_Gyrase DNA Gyrase Triazine_Derivative->DNA_Gyrase Bacterial_Cell->DNA_Gyrase Target Interaction DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Inhibition Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Cell_Death

Sources

Application Notes and Protocols for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazine Core as a Master Synthon for Supramolecular Design

In the landscape of supramolecular chemistry, the 1,3,5-triazine ring stands out as a foundational building block, or synthon, prized for its ability to direct molecular assembly through predictable, non-covalent interactions.[1][2] The molecule 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as 6-Methyl-5-azauracil, is a compelling member of this family.[3] Its rigid heterocyclic core is decorated with a specific arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it an exemplary candidate for constructing ordered, higher-order structures.

The strategic placement of these functional groups allows the molecule to engage in self-recognition and assembly, forming robust networks that are the bedrock of crystal engineering, gel formation, and the design of functional materials.[4][5][6] The methyl group at the 6-position provides a valuable handle for tuning solubility and introducing steric influence without disrupting the primary hydrogen-bonding faces of the molecule. This guide will elucidate the principles behind its use and provide detailed protocols for its application in a research setting.

PropertyValueSource
CAS Number 933-19-7[3][7][8]
Molecular Formula C₄H₅N₃O₂[3][7]
Molecular Weight 127.10 g/mol [3][8]
Alternate Names 2,4-Dihydroxy-6-methyl-1,3,5-triazine, 6-Methyl-5-azauracil[3][7]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]

Core Principle: The Power of Directional Hydrogen Bonding

The utility of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione in supramolecular chemistry is fundamentally rooted in its capacity for forming multiple, highly directional hydrogen bonds. The molecule presents a distinct Donor-Donor-Acceptor (DDA) face on one side (via the N-H and C=O groups) and complementary acceptor sites. This predictable pattern is the cornerstone of its self-assembly.

Causality Behind Experimental Choices: The choice to use this triazine derivative is often driven by the desire to create linear tapes or rosette-like structures. Unlike melamine, which has three donor sites, or cyanuric acid, which has three acceptor sites, this molecule possesses both, allowing for self-complementary pairing. This dual nature enables the formation of robust, one-dimensional tapes through repeated N-H···O=C interactions, a common motif observed in related triazine structures.[9][10][11]

Caption: Molecular structure and key functional sites for supramolecular assembly.

Application Note 1: Crystal Engineering with Triazine Scaffolds

Crystal engineering relies on designing molecules that will predictably assemble into a desired crystalline architecture. The well-defined hydrogen bonding geometry of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione makes it an excellent tool for this purpose. By co-crystallizing it with molecules that have complementary hydrogen bonding sites, researchers can construct complex, multi-component crystalline solids with tailored properties.[5][6]

Expert Insight: The success of a co-crystallization experiment hinges on "synthon compatibility." We select a co-former not just based on the number of donor/acceptor sites, but on their spatial arrangement. For our triazine, a molecule like 2,6-diaminopyridine would be an ideal partner, as its Donor-Acceptor-Donor (DAD) array is perfectly complementary to the triazine's Acceptor-Donor-Acceptor (ADA) face, promoting the formation of highly stable, linear assemblies.

Protocol 1: Co-crystallization via Slow Evaporation

This protocol describes a standard method for obtaining co-crystals of the title compound with a complementary co-former (e.g., 2,6-diaminopyridine).

1. Materials & Reagents:

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (≥98% purity)

  • Co-former (e.g., 2,6-diaminopyridine, ≥98% purity)

  • HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethylformamide)

  • Small glass vials (2-4 mL) with loose-fitting caps or perforated aluminum foil

  • Analytical balance, vortex mixer, and sonicator

2. Methodology:

  • Stoichiometric Preparation: Accurately weigh equimolar amounts of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and the chosen co-former. For a 1:1 co-crystal, if using 12.7 mg of the triazine (0.1 mmol), use 10.9 mg of 2,6-diaminopyridine (0.1 mmol).

  • Solvent Screening (Critical Step): The choice of solvent is paramount. The ideal solvent will dissolve both components upon heating but allow for slow precipitation as it evaporates at room temperature.

    • Test solubility in a range of solvents. A good starting point is methanol or ethanol.

    • Place the weighed solids in a vial and add the solvent dropwise while vortexing until a clear solution is obtained. Gentle heating (<50°C) or sonication can be used to aid dissolution.

  • Crystallization Setup:

    • Once a clear, saturated solution is prepared, cover the vial with a cap that has been punctured with a needle or with parafilm containing 2-3 small pinholes. This ensures slow, controlled evaporation.

    • Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a lab bench, at a constant temperature (e.g., 20-25°C).

  • Monitoring and Harvesting:

    • Observe the vials daily without disturbing them. Crystals can form over a period of 2 days to 2 weeks.

    • Once well-formed crystals are visible, carefully extract them from the mother liquor using a pipette or by decanting the solvent.

    • Gently wash the crystals with a small amount of cold solvent (the same one used for crystallization) to remove any surface impurities and then allow them to air dry.

  • Validation: The resulting crystals must be analyzed to confirm the formation of a co-crystal rather than a simple mixture of the individual components. The primary technique for this is Single-Crystal X-ray Diffraction (SCXRD), which will elucidate the precise hydrogen bonding network in the solid state.[10]

Application Note 2: Formation of Supramolecular Gels

Supramolecular gels are soft materials where small molecules, known as gelators, self-assemble into three-dimensional networks that immobilize a solvent.[12] The same hydrogen-bonding interactions that drive crystallization can, under different kinetic conditions (e.g., rapid cooling of a saturated solution), lead to the formation of long, entangled fibers, resulting in a gel.

Expert Insight: Gelation is often a kinetically trapped state, representing a balance between the gelator's solubility and its drive to self-assemble. For 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, its planarity and strong directional bonding are conducive to forming the one-dimensional fibers necessary for gelation. The choice of solvent is critical; a solvent that is too "good" will prevent assembly, while a solvent that is too "poor" will cause precipitation. A solvent like a toluene/ethanol mixture often provides the right balance to promote fiber formation over crystallization.

Protocol 2: Screening for Supramolecular Gel Formation

This protocol provides a workflow for testing the ability of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione to act as a low-molecular-weight gelator.

Caption: Workflow for the screening and characterization of supramolecular gels.

1. Materials & Reagents:

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

  • A range of organic solvents (e.g., Toluene, Dodecane, Ethanol, DMSO, Cyclohexane)

  • Sealed vials (e.g., 2 mL screw-cap vials)

  • Heat gun or heating block

2. Methodology:

  • Preparation: Place a known amount of the compound (e.g., 10 mg) into a vial.

  • Solvent Addition: Add a specific volume of solvent (e.g., 1 mL) to achieve a target weight/volume percentage (e.g., 1% w/v).

  • Dissolution: Securely cap the vial and heat it using a heat gun or heating block until the solid completely dissolves. Vortex or sonicate if necessary.

  • Gelation: Allow the clear solution to cool undisturbed to room temperature. Observe for any changes.

  • Primary Validation (Inverted Tube Test): Once cooled, carefully invert the vial. If the solution does not flow under its own weight, it is considered a stable gel.

  • Iterative Screening: Repeat this process with different solvents and at different concentrations to map out the gelation behavior.

3. Essential Characterization:

  • Trustworthiness: A positive inverted tube test is only the first step. True validation requires further analysis.

  • Rheology: This is the gold standard for confirming gel properties. An oscillatory rheology experiment should show that the storage modulus (G') is greater than the loss modulus (G''), indicating solid-like behavior.

  • Microscopy (SEM/TEM): Visualizing the dried gel (xerogel) using scanning or transmission electron microscopy will confirm the presence of the characteristic entangled fibrous network.

  • Variable Temperature ¹H NMR: Heating the gel sample inside an NMR spectrometer will show a transition from broad, ill-defined peaks (gel state) to sharp peaks (solution state) as the gel "melts." This helps determine the gel-sol transition temperature (Tgel). A comprehensive overview of these techniques can be found in reviews on the characterization of supramolecular gels.[12]

References

  • Exploring Triazine and Heptazine Based Self Assembled Molecular Materials Through First Principles Investigations. PubMed.
  • s-Triazine-Based Self-Assembling Information Molecules. Apollo, University of Cambridge Repository.
  • s-Triazine-Based Self-Assembling Information Molecules. ResearchGate.
  • Missing Puzzle in Crystal Engineering: 2-Pyridone and[4][9][13]-Triazine-2,4-diamine, the Two Most Common Cyclic Hydrogen Bonding Sticky Sites, in a Single Core. ResearchGate. Available at:

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Royal Society of Chemistry.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC.
  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione | CAS 933-19-7. Santa Cruz Biotechnology.
  • Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Royal Society of Chemistry.
  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. PubChem, National Institutes of Health.
  • Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. ResearchGate.
  • 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. ResearchGate.
  • Characterization of supramolecular gels. Royal Society of Chemistry.
  • Missing puzzle in crystal engineering: 2-pyridone and[4][9][13]-triazine-2,4-diamine, the two most common cyclic hydrogen bonding sticky sites, in a single core. Royal Society of Chemistry. Available at:

  • 1,3,5‐Triazine‐Based Synthons in Supramolecular Chemistry. ResearchGate.
  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. Clinivex.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. National Institutes of Health.
  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal.
  • 1,3,5-Triazine-2,4(1H,3H)-dione. NIST WebBook.

Sources

Green Synthesis of 1,3,5-Triazine Derivatives: Application Notes and Protocols for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] Traditional synthetic routes to these valuable derivatives, however, often rely on harsh reaction conditions, hazardous solvents, and lengthy procedures, running counter to the contemporary principles of green chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the green synthesis of 1,3,5-triazine derivatives, focusing on methodologies that enhance efficiency, reduce waste, and improve the overall environmental footprint of the synthetic process.

This document moves beyond a simple recitation of procedures. It delves into the mechanistic rationale behind the adoption of green techniques such as microwave irradiation and sonochemistry, offering insights honed from practical application. The protocols herein are designed to be self-validating, providing a clear pathway to reproducible and sustainable chemical synthesis.

The Imperative for Greener Triazine Synthesis

The classical and most versatile approach to 1,3,5-triazine derivatives begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][3] The three chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles, a process governed by careful temperature control.[2][4] While effective, this method often necessitates the use of volatile organic solvents, excess reagents, and significant energy input for heating and cooling over extended periods.[2] Green chemistry offers a compelling alternative, aiming to minimize the environmental impact of chemical processes without compromising on yield or purity. The primary green methodologies for 1,3,5-triazine synthesis explored in this guide are microwave-assisted synthesis and ultrasound-assisted (sonochemical) synthesis.

Section 1: Microwave-Assisted Synthesis: A New Paradigm in Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of the reaction mixture.[1][5] This often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity by minimizing the formation of byproducts.[1][5][6]

The Rationale: Why Microwaves Excel

Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid rotation and generating heat. This localized and efficient heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source. For the synthesis of 1,3,5-triazines, this translates to:

  • Accelerated Reactions: Reaction times can be reduced from hours or even days to mere minutes.[5][7]

  • Solvent-Free Conditions: In many cases, the high efficiency of microwave heating allows for reactions to be conducted without a solvent, significantly improving the green credentials of the synthesis.[1][6]

  • Improved Yields and Purity: The rapid heating minimizes the decomposition of sensitive reagents and products, often leading to cleaner reactions and higher isolated yields.[1]

Protocol: Microwave-Assisted Synthesis of 2,4,6-Triarylamino-1,3,5-triazines

This protocol details the synthesis of symmetrically substituted triazines from cyanuric chloride and aromatic amines.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents Cyanuric Chloride Aromatic Amine NaHCO3 1,4-Dioxane/DMF MW_Irradiation Microwave Irradiation (Specific power & time) Reagents->MW_Irradiation Combine in flask Solvent_Removal Solvent Distillation (Reduced Pressure) MW_Irradiation->Solvent_Removal Washing Wash with Water Solvent_Removal->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product Pure 2,4,6-Triarylamino- 1,3,5-triazine Recrystallization->Final_Product

Caption: Workflow for microwave-assisted synthesis of 2,4,6-triarylamino-1,3,5-triazines.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Aromatic amine (3.0 eq)

  • Sodium bicarbonate (excess)

  • 1,4-Dioxane

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesizer

Procedure: [8]

  • In a 50 mL round-bottom flask suitable for microwave synthesis, combine cyanuric chloride (0.01 mol, 1.84 g), the desired aromatic amine (0.03 mol), and sodium bicarbonate (2.5 g).

  • Add a solvent mixture of 1,4-dioxane (15 mL) and DMF (4.5 mL).

  • Securely cap the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture for a specified time and at a set power (see Table 1 for examples).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid thoroughly with water to remove any inorganic salts.

  • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol or acetone) to yield the pure 2,4,6-triarylamino-1,3,5-triazine.

Data Summary:

Aromatic AmineMicrowave Power (W)Time (min)Yield (%)
Aniline500592
p-Toluidine500495
p-Anisidine500496
p-Chloroaniline500593

Table 1: Representative data for the microwave-assisted synthesis of 2,4,6-triarylamino-1,3,5-triazines.[8]

Section 2: Ultrasound-Assisted Synthesis: The Power of Sonochemistry

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.[9]

The Rationale: Why Sonochemistry is Green

The application of ultrasound in the synthesis of 1,3,5-triazine derivatives offers several green advantages:

  • Aqueous Media: Many sonochemical reactions can be performed in water, the most environmentally benign solvent.[2][10]

  • Energy Efficiency: Ultrasound is an energy-efficient method for promoting chemical reactions.[7]

  • Reduced Reaction Times: Similar to microwave synthesis, sonochemistry can drastically shorten reaction times from hours to minutes.[2][7][9]

  • Mild Conditions: Reactions can often be carried out at room temperature, reducing the energy demand for heating.[9]

Protocol: Sonochemical Synthesis of 1,3,5-Triazine Derivatives in Water

This protocol outlines a general procedure for the final substitution step on a dichlorotriazine intermediate using ultrasound in an aqueous medium.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Sonochemical Reaction cluster_workup Work-up & Purification Reagents Dichlorotriazine Intermediate Nucleophile Base (e.g., K2CO3) Water Sonication Ultrasonic Irradiation (Specific power & time) Reagents->Sonication Combine in flask Precipitation Cooling & Precipitation Sonication->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying Final_Product Pure Trisubstituted 1,3,5-triazine Drying->Final_Product

Caption: Workflow for the sonochemical synthesis of trisubstituted 1,3,5-triazines in water.

Materials:

  • 2,4-dichloro-6-substituted-1,3,5-triazine (1.0 eq)

  • Nucleophile (e.g., an amine or thiol) (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Water

  • Ultrasonic bath or probe sonicator

Procedure: [2][10]

  • In a suitable reaction vessel, suspend the 2,4-dichloro-6-substituted-1,3,5-triazine (1.0 mmol) in water (10 mL).

  • Add the nucleophile (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Place the vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Apply ultrasonic irradiation at a specified power for a short duration (typically 5-15 minutes). Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the solid with water to remove any remaining salts.

  • Dry the product to obtain the pure trisubstituted 1,3,5-triazine.

Data Summary:

A study by Kułaga et al. demonstrated that this sonochemical approach in water can yield over 75% of the desired product in as little as 5 minutes.[2][10] Their analysis also revealed that the sonochemical method is significantly "greener" than conventional heating protocols.[2]

EntryNucleophileTime (min)Yield (%)
1Morpholine5>75
2Aniline5>75
3Thiophenol10>70

Table 2: Representative results for the final substitution step in 1,3,5-triazine synthesis via sonochemistry in water.[2][10]

Conclusion

The adoption of green synthesis methods, particularly microwave and ultrasound-assisted protocols, represents a significant advancement in the production of 1,3,5-triazine derivatives. These techniques not only align with the principles of sustainable chemistry by reducing waste, energy consumption, and the use of hazardous materials, but they also offer tangible benefits in the laboratory, including drastically reduced reaction times and improved product yields. The protocols and data presented in this guide serve as a robust starting point for researchers seeking to incorporate these efficient and environmentally responsible methodologies into their workflows for the development of novel therapeutics and advanced materials.

References

  • de la Hoz, A., & Sánchez-Migallón, A. M. (2017). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Targets in Heterocyclic Systems, 20, 139-171. [Link]

  • Junaid, A., & A, A. (2019). MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES: EFFICIENT APPROACHES TO THERAPEUTICALLY VALUABLE SCAFFOLD. HETEROCYCLES, 98(12), 1678. [Link]

  • Kułaga, D., Drabczyk, A. K., Zaręba, P., Jaśkowska, J., Chrzan, J., Greber, K. E., & Ciura, K. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 108, 106951. [Link]

  • Kułaga, D., Chrzan, J., Drabczyk, A. K., Zaręba, P., Jaśkowska, J., Greber, K. E., ... & Ciura, K. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2437. [Link]

  • Kumar, D., Singh, S., & Kumar, V. (2025). Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. ResearchGate. [Link]

  • Xiaoxin, C., & al, e. (2013). A FACILE AND EFFICIENT ULTRASOUND-ASSISTED SYNTHESIS OF 1,3,5-TRIS-ARYLHEXAHYDRO-1,3,5-TRIAZINE THROUGH MANNICH REACTION. HETEROCYCLES, 87(4), 855. [Link]

  • Anonymous. (2006). Microwave Assisted Synthesis of 2,4,6-Triarylamino-1,3,5-triazines as Potential UV Absorbent. Taylor & Francis Online. [Link]

  • Kułaga, D., Drabczyk, A. K., Zaręba, P., Jaśkowska, J., Chrzan, J., Greber, K. E., & Ciura, K. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. ResearchGate. [Link]

  • de la Hoz, A., & Sánchez-Migallón, A. M. (2017). Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. ResearchGate. [Link]

  • Kułaga, D., Chrzan, J., Drabczyk, A. K., Zaręba, P., Jaśkowska, J., Greber, K. E., ... & Ciura, K. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. [Link]

  • Kułaga, D., Chrzan, J., Drabczyk, A. K., Zaręba, P., Jaśkowska, J., Greber, K. E., ... & Ciura, K. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. PubMed. [Link]

  • Guan, L., Guo, Z., Zhou, Q., Zhang, J., & Jin, S. (2025). Methods for the synthesis of 1,3,5-triazine derivatives. ResearchGate. [Link]

  • Anonymous. (2022). Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Anonymous. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. National Institutes of Health. [Link]

  • Anonymous. (2018). Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Application of Triazine Derivatives in Cancer Research: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The synthetic heterocycle, 1,3,5-triazine, serves as a privileged scaffold in medicinal chemistry, giving rise to a diverse class of derivatives with significant applications in oncology.[1][2] The structural versatility of the triazine ring allows for multi-point modifications, enabling the fine-tuning of physicochemical and biological properties.[1][2] This adaptability has led to the development of numerous triazine-based compounds that exhibit potent anti-tumor activities through various mechanisms of action. This guide provides an in-depth overview of the application of triazine derivatives in cancer research, complete with detailed protocols for their evaluation and mechanistic elucidation.

Mechanisms of Anticancer Activity of Triazine Derivatives

Triazine derivatives exert their anticancer effects by targeting a range of crucial cellular processes and signaling pathways involved in tumor growth, proliferation, and survival. The core mechanisms can be broadly categorized as follows:

Enzyme Inhibition

A primary mode of action for many triazine-based anticancer agents is the inhibition of key enzymes that are often dysregulated in cancer.

DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids required for DNA replication and cell division.[3] Triazine derivatives, designed as folate analogs, can competitively bind to the active site of DHFR, thereby disrupting DNA synthesis and inducing cell cycle arrest and apoptosis.[3][4][5] This mechanism is particularly effective in rapidly proliferating cancer cells. Several novel dihydro-1,3,5-triazine derivatives have shown potent human DHFR (hDHFR) inhibitory activity.[5]

Protein kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[3] Triazine derivatives have been successfully developed as inhibitors of various kinases, including:

  • Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and proliferation.[6][7] Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR, demonstrating significant anti-tumor activity.[1][6][8][9][10] Gedatolisib, an s-triazine derivative, is an example of a PI3K/mTOR inhibitor that has been investigated in clinical trials for metastatic breast cancer.[1][11]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways leading to cell proliferation.[12] Overexpression of EGFR is common in several cancers. Triazine-based compounds have been designed to target and inhibit EGFR, showing promise in preclinical studies.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR can suppress tumor growth by cutting off its blood supply. Pyrrolo[1,2-f][13][14][15]triazine derivatives have been synthesized as inhibitors of both c-Met and VEGFR-2.[3]

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway and the points of intervention for triazine-based inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Triazine_PI3K Triazine Derivatives (e.g., Gedatolisib) Triazine_PI3K->PI3K Inhibition Triazine_mTOR Triazine Derivatives Triazine_mTOR->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by triazine derivatives.

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Inhibiting these enzymes leads to DNA damage and cell death. Certain s-triazine derivatives have been shown to act as topoisomerase inhibitors, contributing to their cytotoxic effects.[1]

Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, triazine derivatives can trigger programmed cell death (apoptosis) and halt the cell division cycle. These effects are often downstream consequences of the primary mechanisms described above. For instance, by inhibiting crucial survival pathways, these compounds can lower the threshold for apoptosis. Studies have shown that some s-triazine derivatives can induce cell cycle arrest at the S and G2/M phases.[16]

Synthesis and Evaluation of Triazine Derivatives

The development of novel triazine-based anticancer agents involves a multi-step process, from chemical synthesis to rigorous biological evaluation.

General Synthesis Strategies

The synthesis of 1,3,5-triazine derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and reactive precursor.[17] The three chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles, such as amines, alcohols, and thiols, by carefully controlling the reaction temperature.[17] More recently, green chemistry approaches, including microwave-assisted and ultrasound-assisted synthesis, have been developed to improve reaction efficiency and reduce environmental impact.[17][18] Another synthetic route involves the condensation between a biguanide and an ester.[4]

In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is employed to characterize the anticancer properties of newly synthesized triazine derivatives.

The initial screening of anticancer compounds typically involves assessing their ability to reduce the viability of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability [1][14][15][16]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the triazine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1][14][15][16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[1][16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

To determine if the observed cytotoxicity is due to apoptosis, the Annexin V/Propidium Iodide (PI) assay is commonly used.

Protocol: Annexin V/PI Staining for Apoptosis Detection [18][19][20][21][22]

  • Cell Treatment: Treat cells with the triazine derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caption: Apoptosis detection using Annexin V and Propidium Iodide staining.

Flow cytometry with PI staining can be used to analyze the effect of triazine derivatives on the cell cycle distribution.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining [5][23][24][25][26]

  • Cell Treatment and Harvesting: Treat cells with the triazine compound, then harvest and wash them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The wound healing or scratch assay is a straightforward method to assess the effect of triazine derivatives on cancer cell migration.

Protocol: Wound Healing (Scratch) Assay [6][8][9][12][13]

  • Create a Monolayer: Grow cells to a confluent monolayer in a culture plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the monolayer.

  • Treatment: Replace the medium with fresh medium containing the triazine derivative or a vehicle control.

  • Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

Mechanistic Studies: Target Validation and Pathway Analysis

Once a triazine derivative shows promising anticancer activity, further studies are conducted to validate its molecular target and elucidate its impact on cellular signaling pathways.

In Vitro Enzyme Inhibition Assays

To confirm direct inhibition of a specific enzyme, in vitro assays using purified enzymes are performed.

Protocol: In Vitro DHFR Inhibition Assay [3][27][28][29]

  • Reaction Setup: In a 96-well plate, combine a reaction buffer, purified human DHFR enzyme, and various concentrations of the triazine inhibitor.

  • Pre-incubation: Allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrates, dihydrofolate (DHF) and NADPH.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this decrease is proportional to DHFR activity.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the triazine derivative and determine the IC50 value.

Protocol: In Vitro Kinase Inhibition Assay [30][31][32][33][34]

  • Reaction Setup: In a suitable assay plate, combine the purified kinase, the triazine inhibitor at various concentrations, a specific substrate for the kinase, and ATP.

  • Incubation: Allow the kinase reaction to proceed for a set period at an optimal temperature.

  • Detection: The method of detection will depend on the assay format. Common methods include:

    • Radiometric assays: Using [γ-³²P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a light signal.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: Determine the IC50 value of the triazine derivative for the specific kinase.

Western Blot Analysis of Signaling Pathways

Western blotting is a powerful technique to investigate the effect of triazine derivatives on the expression and phosphorylation status of proteins within a specific signaling pathway, such as the PI3K/Akt/mTOR pathway.[7][35][36][37]

Protocol: Western Blot Analysis [35][36][37]

  • Cell Lysis: Treat cells with the triazine compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phosphorylated Akt, total mTOR, phosphorylated mTOR).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.

Summary of In Vitro Activities of Selected Triazine Derivatives

The following table summarizes the in vitro anticancer activities of some recently reported triazine derivatives.

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Compound 11 SW480 (Colorectal)Cytotoxicity5.85[13][17][18]
Compound 4f MDA-MB-231 (Breast)Antiproliferative6.25[14]
Compound 4k MDA-MB-231 (Breast)Antiproliferative8.18[14]
Compound 5g 60 Cancer Cell LinesCytotoxicity (Mean GI50)1.95[17]
Compound 18 HCT116 (Colorectal)Cytotoxicity0.5[1]
Compound 47 A549 (Lung)Antiproliferative0.20[1]
Compound 6h HeLa (Cervical)PI3Kα InhibitionSignificant[10]
Compound A2 hDHFREnzyme Inhibition0.00746[5]
Compound A5 hDHFREnzyme Inhibition0.00372[5]

Note: "Significant" indicates potent activity was observed, but a specific IC50 value for the enzyme was not provided in the abstract.

Conclusion and Future Perspectives

Triazine derivatives represent a highly versatile and promising class of compounds in the field of cancer research. Their ability to be readily synthesized and modified allows for the exploration of vast chemical space to identify potent and selective anticancer agents. The diverse mechanisms of action, including the inhibition of critical enzymes like DHFR and various kinases, as well as the induction of apoptosis and cell cycle arrest, underscore their therapeutic potential.

The protocols detailed in this guide provide a robust framework for the systematic evaluation of novel triazine derivatives. Rigorous in vitro characterization, coupled with detailed mechanistic studies, is essential for advancing the most promising candidates into preclinical and clinical development. Future research in this area will likely focus on the development of highly selective inhibitors to minimize off-target effects, the use of triazine scaffolds in targeted drug delivery systems, and the exploration of combination therapies to overcome drug resistance.

References

  • Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing. Retrieved from [Link]

  • MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Wound healing assay. Retrieved from [Link]

  • (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Retrieved from [Link]

  • PubMed Central. (n.d.). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Retrieved from [Link]

  • JoVE. (2017, June 21). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • RSC Publishing. (2025, April 1). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry - PMC. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in.... Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis of this valuable heterocyclic compound, while conceptually straightforward, requires careful control of reaction conditions to minimize side products and maximize purity. This document provides in-depth, field-proven insights and detailed protocols to support your research and development efforts.

Table of Contents

  • Overview of the Synthetic Strategy

  • Part 1: Synthesis of the Precursor - 2,4-Dimethoxy-6-methyl-1,3,5-triazine

    • Method A: From 2,4-Dichloro-6-methyl-1,3,5-triazine

    • Troubleshooting Guide for Part 1

  • Part 2: Acid Hydrolysis to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

    • Detailed Protocol

    • Troubleshooting Guide for Part 2

  • Frequently Asked Questions (FAQs)

  • References

Overview of the Synthetic Strategy

The most common and reliable route to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione involves a two-part process. The first part establishes the core methylated triazine ring with methoxy groups, which act as protecting groups for the eventual dione functionality. The second part is the deprotection of these methoxy groups via acid hydrolysis to yield the final product.

The overall synthetic workflow can be visualized as follows:

synthesis_workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydrolysis Cyanuric_Chloride Cyanuric Chloride Dichloro_Intermediate 2,4-Dichloro-6-methyl-1,3,5-triazine Cyanuric_Chloride->Dichloro_Intermediate Grignard Reaction Grignard_Reagent Methylmagnesium Bromide Grignard_Reagent->Dichloro_Intermediate Dimethoxy_Precursor 2,4-Dimethoxy-6-methyl-1,3,5-triazine Dichloro_Intermediate->Dimethoxy_Precursor Methoxylation Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Dimethoxy_Precursor Final_Product 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Dimethoxy_Precursor->Final_Product Acid Hydrolysis Acid Aqueous Acid (e.g., 5M HCl) Acid->Final_Product

Caption: Overall synthetic workflow for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Part 1: Synthesis of the Precursor - 2,4-Dimethoxy-6-methyl-1,3,5-triazine

The synthesis of the dimethoxy precursor is a critical step that dictates the purity of the final product. The most common approach involves the initial synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine followed by a double nucleophilic substitution with methoxide.

Method A: From 2,4-Dichloro-6-methyl-1,3,5-triazine

This two-step process begins with the selective methylation of cyanuric chloride, followed by the replacement of the remaining two chlorine atoms with methoxy groups.

The introduction of the methyl group onto the triazine ring is typically achieved via a Grignard reaction with cyanuric chloride.[1] Controlling the stoichiometry and temperature is crucial to prevent multiple alkylations.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of cyanuric chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to -20°C to -10°C using a suitable cooling bath. Add a solution of methylmagnesium bromide (1.0-1.1 eq.) in THF dropwise via the dropping funnel, maintaining the internal temperature below -10°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C. Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

The two chlorine atoms of the intermediate are then replaced by methoxy groups in a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-6-methyl-1,3,5-triazine (1.0 eq.) in anhydrous methanol.

  • Methoxide Addition: Cool the solution to 0°C in an ice bath. Add a solution of sodium methoxide (2.0-2.2 eq.) in methanol dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and remove the methanol under reduced pressure.

  • Extraction and Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 2,4-dimethoxy-6-methyl-1,3,5-triazine can be purified by column chromatography or recrystallization.

Troubleshooting Guide for Part 1
Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of 2,4-dichloro-6-methyl-1,3,5-triazine Inactive Grignard reagent; Moisture in the reaction; Low reactivity of cyanuric chloride.Titrate the Grignard reagent before use; Ensure all glassware is flame-dried and use anhydrous solvents; Consider using a more reactive Grignard reagent or a catalyst.
Formation of di- and tri-methylated triazines Grignard reagent added too quickly; Reaction temperature too high; Excess Grignard reagent.Add the Grignard reagent slowly and maintain a low temperature (-20°C to -10°C); Use a stoichiometric amount of the Grignard reagent.
Incomplete methoxylation Insufficient sodium methoxide; Low reaction temperature.Use a slight excess of sodium methoxide (2.2 eq.); Ensure the reaction is stirred at room temperature for a sufficient time. Gentle heating may be required, but monitor for side reactions.
Presence of mono-methoxy, mono-chloro impurity Incomplete reaction; Insufficient base.Increase reaction time; Ensure at least two equivalents of sodium methoxide are used.
Hydrolysis of chloro- or methoxy-triazines Presence of water during the reaction or work-up.Use anhydrous solvents and reagents; Perform the work-up under neutral or slightly acidic conditions to minimize hydrolysis.[2]

Part 2: Acid Hydrolysis to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

The final step in the synthesis is the acid-catalyzed hydrolysis of the two methoxy groups of the precursor to yield the desired dione. This reaction requires careful control of acid concentration and temperature to avoid decomposition of the triazine ring.[3]

Detailed Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethoxy-6-methyl-1,3,5-triazine (1.0 eq.) in 5M hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Product Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. If precipitation is incomplete, cool the mixture further in an ice bath.

  • Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol to remove any remaining impurities. Dry the product under vacuum. Further purification can be achieved by recrystallization from water or a suitable organic solvent.

hydrolysis_mechanism Dimethoxy_Precursor 2,4-Dimethoxy-6-methyl-1,3,5-triazine Protonation1 Protonation of N Dimethoxy_Precursor->Protonation1 H⁺ H2O_Attack1 Nucleophilic attack by H₂O Protonation1->H2O_Attack1 Methanol_Elimination1 Elimination of Methanol H2O_Attack1->Methanol_Elimination1 Keto_Intermediate 6-Methoxy-4-methyl-1,3,5-triazin-2(1H)-one Methanol_Elimination1->Keto_Intermediate Protonation2 Protonation of OMe Keto_Intermediate->Protonation2 H⁺ H2O_Attack2 Nucleophilic attack by H₂O Protonation2->H2O_Attack2 Methanol_Elimination2 Elimination of Methanol H2O_Attack2->Methanol_Elimination2 Final_Product 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Methanol_Elimination2->Final_Product

Caption: Proposed mechanism for the acid hydrolysis of 2,4-dimethoxy-6-methyl-1,3,5-triazine.

Troubleshooting Guide for Part 2
Issue Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis Insufficient reaction time or temperature; Low acid concentration.Increase the reflux time and monitor by TLC/LC-MS; Ensure the acid concentration is at least 5M.
Low product yield Decomposition of the product under harsh acidic conditions; Product is soluble in the aqueous acidic solution.Avoid prolonged heating; After cooling, neutralize the solution carefully to a slightly acidic pH (around 5-6) to promote precipitation.
Product is difficult to purify Presence of partially hydrolyzed intermediates; Ring-opened side products.Ensure the hydrolysis goes to completion; Purify the crude product by recrystallization from water or an appropriate solvent system.
Formation of tar-like byproducts High reaction temperature or prolonged reaction time leading to decomposition.Carefully control the reflux temperature and monitor the reaction closely to avoid over-running it.

Frequently Asked Questions (FAQs)

Q1: Can I use other methylating agents instead of a Grignard reagent in Part 1?

A1: While Grignard reagents are common, other organometallic reagents such as organolithiums or organozincs could potentially be used. However, the reactivity and selectivity would need to be carefully optimized for each specific reagent.

Q2: Is it possible to synthesize the target molecule in a one-pot reaction from cyanuric chloride?

A2: A one-pot synthesis would be challenging due to the different reaction conditions required for the methylation and subsequent hydrolysis. The sequential isolation of intermediates generally leads to a purer final product and higher overall yield.

Q3: What is the expected yield for this synthesis?

A3: The yield for each step can vary significantly based on the reaction scale and optimization. A well-optimized synthesis could be expected to yield 60-80% for each of the three main steps (methylation, methoxylation, and hydrolysis), leading to an overall yield in the range of 20-50%.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Purity can be assessed by melting point determination and HPLC analysis.

Q5: Are there any safety precautions I should be aware of?

A5: Cyanuric chloride is corrosive and moisture-sensitive. Grignard reagents are highly flammable and react violently with water. Concentrated acids are corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Bellamy, A. J. (2006). Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Purification of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Drawing from established principles of organic chemistry and extensive field experience, this document aims to be a comprehensive resource for achieving high purity of your target molecule.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the fundamental properties of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as 6-Methyl-5-azauracil.[1]

PropertyValueSource
Molecular Formula C₄H₅N₃O₂PubChem[1]
Molecular Weight 127.10 g/mol PubChem[1]
CAS Number 933-19-7PubChem[1]
Synonyms 6-Methyl-5-azauracil, 2,4-Dihydroxy-6-methyl-1,3,5-triazinePubChem[1], Santa Cruz Biotechnology[2]

The presence of multiple nitrogen atoms and carbonyl groups suggests that the molecule is polar and capable of hydrogen bonding. This has significant implications for its solubility and chromatographic behavior.

II. Potential Impurities: A Synthesis-Based Approach

The purity of your final compound is intrinsically linked to the synthetic route employed. A common method for the synthesis of related triazine structures involves the condensation of a biguanide with an ester. For 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, a plausible synthesis involves the reaction of dicyandiamide with ethyl acetate.

Based on this, potential impurities may include:

  • Unreacted Starting Materials: Dicyandiamide and ethyl acetate.

  • Side-Products: Self-condensation products of dicyandiamide, such as melamine.

  • Hydrolysis Products: The triazine ring can be susceptible to hydrolysis under certain conditions, potentially leading to the formation of cyanuric acid. A study on the nitration of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione noted the formation of cyanuric acid as a byproduct under harsh acidic conditions.[3]

III. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione in a question-and-answer format.

Recrystallization Issues

Q1: My compound won't crystallize from the solution, or it "oils out." What should I do?

A1: This is a common issue often caused by supersaturation, rapid cooling, or the presence of impurities that inhibit crystal lattice formation.

  • Explanation of Causality: "Oiling out" occurs when the solubility of the compound in the solvent is so high that it separates as a liquid phase rather than forming a crystalline solid. Rapid cooling can also lead to the formation of an amorphous precipitate instead of well-defined crystals.

  • Step-by-Step Troubleshooting:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution. This will act as a template for further crystallization.

    • Slow Down Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals.

    • Re-evaluate Your Solvent System: If the above steps fail, your compound may be too soluble in the chosen solvent. Consider a two-solvent recrystallization. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

Q2: I have a low yield after recrystallization. How can I improve it?

A2: Low recovery is typically due to using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.

  • Explanation of Causality: The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If too much solvent is used, a significant portion of your compound will remain in the mother liquor upon cooling.

  • Step-by-Step Troubleshooting:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

    • Solvent Selection: Perform small-scale solubility tests with a variety of solvents to find the optimal one. Good starting points for a polar compound like this would be water, ethanol, or mixtures thereof.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation.

    • Recover a Second Crop: Concentrate the mother liquor (the remaining solution after filtration) by evaporating some of the solvent and cooling again. This may yield a second crop of crystals, which should be analyzed for purity separately.

Chromatography Challenges (HPLC/Flash)

Q3: I'm seeing broad or tailing peaks for my compound during HPLC analysis. What's the cause?

A3: Peak tailing for nitrogen-containing compounds like triazines is often due to interactions with acidic silanol groups on the surface of silica-based stationary phases.

  • Explanation of Causality: The basic nitrogen atoms in the triazine ring can interact with the slightly acidic free silanol groups on the silica support of the HPLC column. This secondary interaction slows down a portion of the analyte molecules, leading to a "tail" on the peak.

  • Step-by-Step Troubleshooting:

    • Mobile Phase Modification (pH Adjustment): The most effective way to address this is to suppress the ionization of the silanol groups. Lowering the pH of the mobile phase by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) will protonate the silanols, minimizing these unwanted interactions.

    • Use a "Masking" Agent: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, "masking" them from your compound.

    • Choose a Different Stationary Phase: Consider using an end-capped column where the free silanol groups have been deactivated. Alternatively, a column with a different stationary phase, such as one based on a polymer support, could be beneficial.

Q4: I'm struggling to separate my desired product from a closely related impurity. What can I do?

A4: Achieving separation of structurally similar compounds requires optimizing the selectivity of your chromatographic system.

  • Explanation of Causality: Selectivity in chromatography refers to the ability of the system to distinguish between different analytes. If two compounds have very similar structures and polarities, they will interact with the stationary phase in a nearly identical manner, making them difficult to separate.

  • Step-by-Step Troubleshooting:

    • Optimize the Mobile Phase:

      • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switch to a gradient elution. A shallow gradient will provide better resolution for closely eluting peaks.

      • Solvent Composition: Change the organic modifier in your mobile phase (e.g., switch from acetonitrile to methanol, or vice versa). The different solvent properties can alter the selectivity.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, a change in the stationary phase chemistry is the next logical step. For example, if you are using a C18 column, consider a phenyl-hexyl or a cyano column, which offer different separation mechanisms.

    • Adjust the pH: As mentioned previously, changing the pH can alter the ionization state of your compound and impurities, which can significantly impact their retention times and potentially improve separation.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying crude 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione?

A1: For a solid compound like this, recrystallization is often the most straightforward and cost-effective method for bulk purification. If the crude material contains significant amounts of impurities or if very high purity is required (e.g., for pharmaceutical applications), a multi-step approach is recommended. This could involve an initial purification by flash column chromatography followed by a final recrystallization step. For analytical purposes or small-scale purification, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A good starting point for a polar molecule like 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione would be to test polar protic solvents such as water, ethanol, methanol, or mixtures of these. Small-scale solubility tests are essential. Place a small amount of your crude material in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating.

Q3: How can I remove colored impurities from my product?

A3: If your product has a persistent color, this is likely due to highly conjugated impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration. Be cautious not to add too much charcoal, as it can also adsorb your desired product, leading to lower yields.

Q4: What analytical techniques should I use to assess the purity of my final product?

A4: A combination of techniques is recommended to confirm the purity and identity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A single, sharp peak on a chromatogram is a good indication of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities will typically broaden the melting point range and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your compound and can also reveal the presence of impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

V. Experimental Workflow Diagram

The following diagram illustrates a general workflow for the purification of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Caption: A decision workflow for the purification of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

VI. References

  • PubChem. 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. [Link]

  • Organic Syntheses. 6-methyluracil. [Link]

  • National Center for Biotechnology Information. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. [Link]

  • Beilstein Journal of Organic Chemistry. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]

  • Journal of the American Chemical Society. A Synthesis of “6-Azauracil” (1,2,4-Triazine-3,5(2H,4H)-dione), an Analog of Uracil1. [Link]

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • National Center for Biotechnology Information. The organophotocatalytic trifluoromethylation of 6-azauracils. [Link]

  • Sci-Hub. Preparation of 6‐azauracil‐5‐ 3 H and 6‐azauridine‐5‐ 3 H of high molar activity. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a primary focus on solubility enhancement. Our goal is to provide you with the foundational knowledge and practical methodologies to effectively work with this compound.

I. Understanding the Challenge: Solubility of Triazine Derivatives

Triazine derivatives, including 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, often exhibit limited aqueous solubility. This characteristic is primarily due to their relatively non-polar ring structure and crystalline nature, which can hinder dissolution in aqueous media. Overcoming this solubility barrier is a critical first step for a wide range of applications, from biological assays to formulation development.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione in common laboratory solvents?

Q2: How does pH influence the solubility of this compound?

The solubility of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is expected to be pH-dependent due to the presence of ionizable protons on the triazine ring. The pKa of its analog, 6-azauracil, is approximately 7.78.[1] This suggests that the compound is a weak acid. By adjusting the pH of the solution to above the pKa, the compound will deprotonate to form a more soluble salt. For instance, the solubility of 6-azauracil is moderately increased in 1 M ammonium hydroxide (50 mg/mL).[1][2]

Q3: Are there any stability concerns I should be aware of when preparing solutions?

Yes, stability can be a concern, particularly in aqueous solutions. The triazine ring can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions.[1] It is advisable to prepare fresh aqueous solutions and to store stock solutions in a suitable organic solvent like DMSO at -20°C to -80°C, where they are reported to be stable for extended periods.[1]

III. Troubleshooting Guide: Common Solubility Issues

This section provides a structured approach to resolving common solubility challenges you may face during your experiments.

Issue 1: Compound precipitates out of aqueous solution.
  • Root Cause Analysis: This is a classic sign of exceeding the compound's aqueous solubility limit. It can also occur if a stock solution in an organic solvent is diluted too rapidly into an aqueous buffer, causing the compound to crash out.

  • Immediate Action:

    • pH Adjustment: If your experimental conditions permit, increase the pH of the aqueous solution to deprotonate the compound and increase its solubility. Aim for a pH at least one to two units above the estimated pKa.

    • Co-solvent System: Introduce a water-miscible organic solvent (a co-solvent) into your aqueous buffer.

  • Long-Term Solution:

    • Method Development: Systematically determine the optimal co-solvent concentration and pH for your specific application that maintains compound solubility without compromising experimental integrity.

Issue 2: Inconsistent results in biological assays.
  • Root Cause Analysis: Poor solubility can lead to inconsistent dosing and, consequently, variable biological responses. Undissolved particles can also interfere with certain assay formats.

  • Immediate Action:

    • Visual Inspection: Before use, carefully inspect your final solution for any visible precipitate. Centrifuge the solution to pellet any undissolved material.

    • Solubility Enhancement: Re-prepare the solution using one of the solubility enhancement techniques detailed in the protocols below.

  • Long-Term Solution:

    • Formulation Strategy: For in-vivo studies or long-term experiments, consider more advanced formulation strategies such as the use of cyclodextrins or creating a solid dispersion.

IV. Experimental Protocols for Solubility Enhancement

Here are detailed, step-by-step protocols for common and effective methods to increase the solubility of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Protocol 1: pH-Mediated Solubility Enhancement

This protocol leverages the acidic nature of the compound to increase its solubility in aqueous solutions by forming a soluble salt.

Materials:

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and add it to the deionized water.

  • Begin stirring the suspension.

  • Slowly add the base (e.g., 1 M NaOH) dropwise while monitoring the pH.

  • Continue adding the base until the compound fully dissolves and the pH is in the desired range (typically pH 8.5 - 9.5 for a compound with an estimated pKa around 7.8).

  • Record the final pH and volume.

Causality: By increasing the pH above the pKa, the equilibrium shifts towards the deprotonated, anionic form of the molecule, which is significantly more soluble in water.

pH_Solubility Insoluble_Compound 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (Solid) Aqueous_Suspension Aqueous Suspension (Low Solubility) Insoluble_Compound->Aqueous_Suspension Add_Base Increase pH > pKa Aqueous_Suspension->Add_Base Soluble_Salt Deprotonated Anion (High Solubility) Add_Base->Soluble_Salt

Caption: Workflow for pH-mediated solubility enhancement.

Protocol 2: Co-Solvent System for Increased Solubility

This method involves using a mixture of water and a water-miscible organic solvent to increase the solubility of lipophilic compounds.

Materials:

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

  • Dimethyl Sulfoxide (DMSO)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione in 100% DMSO (e.g., 100 mg/mL).

  • To prepare your final working solution, slowly add the DMSO stock solution to your aqueous buffer while vortexing.

  • Ensure the final concentration of DMSO in your working solution is kept to a minimum, as high concentrations can be toxic to cells or interfere with assays. A final DMSO concentration of <1% is generally recommended.

Causality: The organic co-solvent reduces the polarity of the solvent system, making it more favorable for the dissolution of a relatively non-polar compound.

Co_Solvent_Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation Compound Compound Powder Stock Concentrated Stock (e.g., 100 mg/mL) Compound->Stock DMSO 100% DMSO DMSO->Stock Vortex Vortexing Stock->Vortex Buffer Aqueous Buffer Buffer->Vortex Working Final Working Solution (<1% DMSO) Vortex->Working

Caption: Co-solvent system preparation workflow.

V. Data Summary: Solubility of a Structural Analog

The following table summarizes the reported solubility of 6-azauracil, a close structural analog of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. This data can be used as a guideline for your own experiments.

SolventReported Solubility of 6-azauracilReference
Water<10 mg/mL[1]
1 M Ammonium Hydroxide50 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]
EthanolLow[1]

VI. Advanced Strategies for Formulation

For more challenging applications, such as in-vivo studies requiring higher concentrations, consider these advanced formulation techniques:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[3]

  • Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix at the molecular level, which can enhance both solubility and dissolution rate.[3]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate.[4]

VII. References

  • ResearchGate. First Principles Calculation of p K a Values for 5-Substituted Uracils. Available from: [Link]

  • PubChem. 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

Sources

Stability of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (also known as 6-methyl-5-azauracil). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this compound. Here, we will delve into the stability of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione under various conditions, offering a blend of theoretical understanding and field-proven experimental protocols.

Introduction to the Stability of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound with a triazine core, structurally related to the pyrimidine nucleobase uracil. Its stability is a critical parameter for its application in drug discovery and development, as degradation can impact efficacy, safety, and shelf-life. The triazine ring, while possessing some aromatic character, is susceptible to various degradation pathways, particularly under stress conditions. This guide will address the most common stability-related questions and provide protocols for assessing the stability of this molecule in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione?

A1: The stability of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is primarily influenced by pH, temperature, and light exposure. The presence of certain solvents and enzymes can also play a significant role in its degradation. Generally, the 1,3,5-triazine ring is more stable against hydrolysis compared to 1,2,4-triazines. However, extreme pH conditions, particularly strong acidity, can lead to significant degradation.

Q2: How does pH affect the stability of the compound in aqueous solutions?

Q3: What is the expected thermal stability of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione?

A3: The thermal stability of triazine derivatives can be quite high. For the related compound 6-methyluracil, decomposition is reported to occur at temperatures above 300°C.[2][3] Studies on annelated triazinones have also shown them to be stable up to a temperature range of 241–296 °C in the air.[4] However, the exact decomposition temperature of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione may vary. It is recommended to perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine its precise thermal decomposition profile.

Q4: Is 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione sensitive to light?

A4: Photostability is a critical consideration for many pharmaceutical compounds. While specific photostability data for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is not extensively published, it is recommended to conduct photostability studies according to the International Council for Harmonisation (ICH) Q1B guidelines.[5][6][7] This involves exposing the compound to a combination of visible and UV light to assess for any degradation.

Q5: What are the potential enzymatic degradation pathways for this compound?

A5: Given its structural similarity to uracil, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione may be a substrate for enzymes involved in pyrimidine metabolism. The enzymatic degradation of uracil proceeds via a reductive pathway to β-alanine, ammonia, and carbon dioxide.[8][9] It is plausible that the azauracil ring could be similarly metabolized. In vitro studies using liver microsomes or other relevant enzyme systems can help elucidate the specific metabolic pathways.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected loss of compound in acidic solution. Acid-catalyzed hydrolysis. The triazine ring is susceptible to degradation in strong acids.Buffer your solution to a less acidic pH if your experiment allows. If strong acid is required, minimize exposure time and temperature. Perform a forced degradation study under acidic conditions to identify and quantify degradation products.
Inconsistent results in stored samples. Thermal degradation or photodecomposition. The compound may be degrading over time due to improper storage.Store the compound in a cool, dark, and dry place. For solutions, consider storing at -20°C or -80°C and protecting from light by using amber vials or wrapping in foil. Conduct long-term and accelerated stability studies to establish appropriate storage conditions.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products. The compound is degrading under the experimental or storage conditions.Perform a forced degradation study (see protocol below) to intentionally generate degradation products. Use a stability-indicating HPLC method to separate the parent compound from its degradants. Characterize the unknown peaks using mass spectrometry (MS).[1][9][11]
Poor recovery from biological matrices. Enzymatic degradation. The compound may be metabolized by enzymes present in the biological sample.Add enzyme inhibitors to your sample preparation workflow if appropriate for your assay. Investigate the metabolic stability of the compound in relevant in vitro systems (e.g., liver microsomes, S9 fraction).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[12][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl to a final drug concentration of approximately 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an equimolar amount of 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH to a final drug concentration of approximately 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an equimolar amount of 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final drug concentration of approximately 100 µg/mL.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent to a known concentration.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose the stock solution (in a quartz cuvette or other transparent container) and a thin layer of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][7]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Aim for 5-20% degradation of the parent compound for optimal identification of degradation products.[13]

G cluster_0 Forced Degradation Workflow Stock_Solution 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal Stress (Solid, 80°C) Stock_Solution->Thermal Photo Photolytic Stress (ICH Q1B) Stock_Solution->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Forced Degradation Experimental Workflow

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Initial Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Solvent B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 5% B, increasing to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., determined by a UV scan).

  • Injection Volume: 10-20 µL.

2. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Adjust the gradient profile, mobile phase composition (including pH), and column type to achieve baseline separation of all peaks.

  • The goal is to have a resolution of >1.5 between the parent peak and the closest eluting degradation product peak.[11]

3. Method Validation:

  • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_1 HPLC Method Development Logic Start Initial Method Parameters (C18, Gradient) Inject Inject Stressed Samples Start->Inject Evaluate Evaluate Peak Separation (Resolution > 1.5?) Inject->Evaluate Optimize Optimize Gradient, pH, Mobile Phase Evaluate->Optimize No Validate Validate Method (ICH Q2(R1)) Evaluate->Validate Yes Optimize->Inject

Stability-Indicating HPLC Method Development

Summary of Stability Data

ConditionExpected StabilityPotential Degradation Products
Acidic (strong) LowCyanuric acid, ring-opened products[1]
Acidic (mild) Moderate to LowTo be determined by forced degradation
Neutral HighTo be determined by forced degradation
Basic Moderate to LowTo be determined by forced degradation
Thermal High (decomposes >300°C for related compounds)[2][3]To be determined by forced degradation
Oxidative To be determinedN-oxides, hydroxylated species
Photolytic To be determinedTo be determined by forced degradation
Enzymatic Potential for metabolismRing-opened products, conjugates

Conclusion

The stability of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a multifaceted issue that requires careful consideration during its handling, formulation, and analysis. While it exhibits reasonable thermal stability, its susceptibility to hydrolytic degradation, particularly under acidic conditions, necessitates careful pH control. The potential for photolytic and enzymatic degradation should not be overlooked. By employing systematic forced degradation studies and developing robust, stability-indicating analytical methods, researchers can ensure the integrity of their experimental results and make informed decisions in the drug development process.

References

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. [Link]

  • ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • ICH. Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Mylari, B. L., et al. (1977). Anticoccidial Derivatives of 6-azauracil. 1. Enhancement of Activity by Benzylation of nitrogen-1. Observations on the Design of Nucleotide Analogues in Chemotherapy. Journal of Medicinal Chemistry, 20(4), 475-83. [Link]

  • PubChem. 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(1), 38-45.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Krooth, R. S., Hsiao, W. L., & Lam, G. F. (1979). Effect of 6-azauracil, and of certain structurally similar compounds, on three pyridoxal-phosphate requiring enzymes involved in neurotransmitter metabolism. Biochemical Pharmacology, 28(7), 1071-6. [Link]

  • Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics, 22(1), 9-11. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Singh, R., & Kumar, R. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 949-955.
  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal, 9(1), 81-106. [Link]

  • Mylari, B. L., et al. (1980). Anticoccidial Derivatives of 6-azauracil. 3. Synthesis, High Activity, and Short Plasma Half-Life of 1-phenyl-6-azauracils Containing Sulfonamide Substituents. Journal of Medicinal Chemistry, 23(10), 1083-7. [Link]

  • Kathar, N., et al. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 237, 115762. [Link]

  • PubChem. uracil degradation. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and Environmental Microbiology, 86(7), e02837-19. [Link]

  • Tsuchiya, Y., & Sumi, K. (1977). Thermal decomposition products of polyacrylonitrile. Journal of Applied Polymer Science, 21(4), 975-980. [Link]

  • Organic Syntheses. 6-methyluracil. [Link]

  • Sanna, M., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6598. [Link]

  • Duncan, J., Hamilton, L., & Friedberg, E. C. (1976). Enzymatic degradation of uracil-containing DNA. II. Evidence for N-glycosidase and nuclease activities in unfractionated extracts of Bacillus subtilis. Journal of Virology, 19(2), 338-345. [Link]

  • Bellamy, A. J., et al. (2002). Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. Propellants, Explosives, Pyrotechnics, 27(2), 64-70.
  • Radecka-Paryzek, W., et al. (2007). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3269. [Link]

  • Asmari, M. (2017). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. International Journal of Pharmaceutical Sciences and Research, 8(10), 4226-4233.
  • Aslanoglu, F., & Yazıcı, A. (2020). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Journal of Heterocyclic Chemistry, 57(9), 3364-3370.
  • Ribeiro, M. P. A., et al. (2005). A simplified kinetic model for the side reactions occurring during the enzymatic synthesis of ampicillin. Brazilian Journal of Chemical Engineering, 22(4), 501-508. [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. The FEBS Journal, 270(16), 3441-3449. [Link]

  • Asmari, M., et al. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 211, 114619. [Link]

  • Sharma, A., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4). [Link]

  • van de Bovenkamp, H. H., et al. (2007). Solution Crystallization Kinetics of 6-Aminopenicillanic Acid. Crystal Growth & Design, 7(12), 2583-2591.
  • Ch, S., et al. (2022). Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS. Journal of Chromatographic Science, 60(8), 735-745. [Link]

  • Jeon, J., et al. (2018). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution. Environmental Science: Water Research & Technology, 4(11), 1937-1944. [Link]

  • Aslanoglu, F., & Yazıcı, A. (2021). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • Ziółkowska, D., et al. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Polymers, 14(18), 3824. [Link]

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Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and its derivatives. This guide is designed to provide practical, experience-driven advice to help you navigate the common challenges encountered during the synthesis and optimization of these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental issues.

Introduction: The Chemistry of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as 6-methyl-5-azauracil, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to natural pyrimidines makes it a valuable scaffold for the development of a wide range of therapeutic agents. The optimization of its synthesis and the subsequent derivatization are critical steps in the drug discovery pipeline. This guide will focus on the common synthetic route involving the cyclization of an N-acetylbiuret precursor and will address potential hurdles in this process and in subsequent modification reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione?

A1: The most prevalent laboratory-scale synthesis involves the base-catalyzed cyclization of N-acetylbiuret. This method is favored due to the relative accessibility of the starting materials and the straightforward nature of the reaction.

Q2: My yield of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is consistently low. What are the likely causes?

A2: Low yields in this synthesis can often be attributed to several factors: incomplete reaction, degradation of the starting material or product, or competing side reactions. A systematic approach to optimizing your reaction conditions is the most effective way to address this. Refer to our detailed troubleshooting guide below for a step-by-step approach to improving your yield.

Q3: I am observing a significant amount of an unidentifiable byproduct in my reaction mixture. What could it be?

A3: A common byproduct in the synthesis of triazine derivatives is the formation of isomeric compounds or products resulting from incomplete cyclization or hydrolysis. Hydrolysis of the triazine ring can occur, especially under harsh acidic or basic conditions.[1] Ensuring anhydrous conditions and carefully controlling the pH of your reaction mixture can help minimize these side reactions.

Q4: What is the best method for purifying the final 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione product?

A4: For solid products like 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, recrystallization is often a highly effective method for achieving high purity. The choice of solvent is critical and will depend on the specific solubility profile of your compound and any impurities. Water or aqueous methanol are often good starting points for recrystallization of this polar molecule.

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Yield in the Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

A low yield of your target compound can be a significant roadblock. The following guide provides a structured workflow to diagnose and resolve the underlying issues.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Verify Purity and Integrity of Starting Materials (N-acetylbiuret, base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction check_workup Evaluate Workup and Isolation Procedure solution Implement Corrective Actions check_workup->solution Yes Optimize extraction/purification degradation Degradation of Starting Material or Product? incomplete_reaction->degradation No incomplete_reaction->solution Yes Increase temperature/time, check base strength solubility_issue Solubility Issues? degradation->solubility_issue No degradation->solution Yes Use milder conditions, inert atmosphere solubility_issue->check_workup No solubility_issue->solution Yes Change solvent, improve stirring

Caption: Troubleshooting workflow for low product yield.

Detailed Steps for Troubleshooting Low Yield:

  • Verify Starting Material Quality:

    • N-acetylbiuret: Ensure your N-acetylbiuret is pure and dry. Impurities can interfere with the cyclization reaction. If you synthesized it yourself, confirm its identity and purity using techniques like NMR and melting point analysis.

    • Base: The choice and quality of the base are critical. For instance, if using sodium ethoxide, ensure it has not decomposed due to exposure to moisture.

  • Optimize Reaction Conditions:

    • Temperature: The cyclization of N-acetylbiuret typically requires elevated temperatures. However, excessive heat can lead to decomposition. It is crucial to screen a range of temperatures to find the optimal balance for your specific setup.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time.

    • Solvent: The solvent plays a significant role. Aprotic polar solvents like DMF or DMSO can be effective, but their high boiling points can make product isolation challenging. Protic solvents like ethanol may also be suitable. The polarity of the solvent can influence the reaction rate and yield.

  • Investigate Potential Side Reactions:

    • Hydrolysis: The triazine ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Maintaining a controlled pH and using anhydrous solvents can mitigate this.

    • Decomposition: If the reaction mixture darkens significantly, it may indicate decomposition of the starting material or product. In such cases, running the reaction at a lower temperature for a longer duration might be beneficial.

Problem 2: Difficulty in Product Purification

Even with a successful reaction, isolating a pure product can be challenging.

Table 1: Common Purification Issues and Solutions

IssuePotential CauseRecommended Solution
Oily Product Instead of Solid Presence of residual solvent or impurities.Triturate the crude product with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization.
Product Contaminated with Starting Material Incomplete reaction.Optimize reaction time and temperature based on TLC analysis. If the polarity difference is sufficient, column chromatography can be used for separation.
Colored Impurities Decomposition products.Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[2]
Poor Recovery After Recrystallization Product is too soluble in the chosen solvent at low temperatures.Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents can sometimes provide the ideal solubility profile.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione via Cyclization of N-acetylbiuret

This protocol describes a general procedure for the base-catalyzed cyclization of N-acetylbiuret.

Materials:

  • N-acetylbiuret

  • Sodium Ethoxide (or other suitable base)

  • Anhydrous Ethanol (or other suitable solvent)

  • Hydrochloric Acid (for neutralization)

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-acetylbiuret in anhydrous ethanol.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 6-7.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling. If not, add cold deionized water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

  • Dry the purified product under vacuum to obtain 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione as a white solid.

Reaction Pathway

reaction_pathway acetylbiuret N-acetylbiuret cyclization Intramolecular Cyclization acetylbiuret->cyclization base Base (e.g., NaOEt) base->cyclization product 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione cyclization->product

Caption: Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Data Presentation

Table 2: Optimization of Reaction Parameters (Hypothetical Data)

The following table provides a hypothetical example of how to systematically optimize reaction conditions. It is recommended that researchers perform similar optimizations for their specific experimental setup.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.1)Ethanol78 (Reflux)465
2NaOEt (1.1)DMF100275
3K₂CO₃ (1.5)DMSO120650
4DBU (1.2)Acetonitrile82 (Reflux)370

References

  • BenchChem Technical Support. (2025). Common problems in 1,2,4-triazine synthesis and solutions. BenchChem.
  • BenchChem Technical Support. (2025). Troubleshooting low yields in microwave-assisted triazine synthesis. BenchChem.
  • Mol-Instincts. (n.d.). Synthesis of 2,4-Dioxo-hexahydro-1,3,5-trimethyl-6-[2-hydroxy-4-amino-phenyl]-s-triazine. Mol-Instincts.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

  • BenchChem Technical Support. (2025). Strategies to avoid side reactions in 1,3,5-triazine synthesis. BenchChem.
  • Claramunt, R. M., et al. (2007).
  • ResearchGate. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. ResearchGate. [Link]

  • City University of New York. (n.d.).
  • PubChem. (n.d.). 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • Bellamy, A. J., Latypov, N. V., & Goedeb, P. (2003). Nitration of the 6-methyl-1,3,5-triazine derivatives, 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-dimethoxy-6-methyl-1,3,5-triazine. Journal of Chemical Research, Synopses, (9), 529-530.

Sources

Technical Support Center: 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reactions of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work with this compound.

Introduction

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as 6-methyl-5-azauracil, is a heterocyclic compound of interest in medicinal chemistry and agrochemical research. Its synthesis, while conceptually straightforward, can present several challenges that may affect yield, purity, and reproducibility. This guide provides a framework for understanding and overcoming these common hurdles.

Core Synthesis Pathway: Cyclization of N-Acetylbiuret

A common and accessible laboratory-scale synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione involves the base-catalyzed cyclization of N-acetylbiuret. This method is often preferred due to the relative availability of the starting materials.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Urea Urea N_Acetylbiuret N_Acetylbiuret Urea->N_Acetylbiuret Acetic Anhydride Acetic_Anhydride Acetic_Anhydride Target_Molecule 6-Methyl-1,3,5-triazine- 2,4(1H,3H)-dione N_Acetylbiuret->Target_Molecule Base-catalyzed Cyclization

Caption: Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Synthesis & Reaction Execution

Q1: My reaction to form N-acetylbiuret from urea and acetic anhydride is giving a low yield and a complex mixture of products. What is going wrong?

A1: This is a common issue often stemming from the reaction temperature and the purity of the starting materials.

  • Causality: Urea can decompose at elevated temperatures to form biuret and other byproducts. Acetic anhydride can also react with itself or impurities. Precise temperature control is crucial.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a reaction temperature of 80-90 °C. Overheating can lead to the formation of triuret and other condensation byproducts.

    • Purity of Urea: Use dry, high-purity urea. Moisture can hydrolyze acetic anhydride and affect the reaction pathway.

    • Reaction Time: Monitor the reaction progress by TLC. Prolonged reaction times can lead to byproduct formation.

    • Stoichiometry: A slight excess of acetic anhydride can be used to ensure complete conversion of urea, but a large excess can complicate purification.

Q2: The cyclization of N-acetylbiuret to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is not proceeding to completion, or I am observing significant decomposition.

A2: The choice of base and reaction conditions for the cyclization step is critical for achieving a high yield and purity.

  • Causality: The cyclization is a delicate equilibrium. A base that is too strong or reaction conditions that are too harsh can lead to hydrolysis of the triazine ring or other decomposition pathways.

  • Troubleshooting Flowchart:

Cyclization_Troubleshooting Start Low yield or decomposition in cyclization Check_Base What base was used? Start->Check_Base Strong_Base Strong Base (e.g., NaOH, KOH) Check_Base->Strong_Base Strong Weak_Base Weak Base (e.g., NaOAc, Et3N) Check_Base->Weak_Base Weak Action_Strong Potential for ring hydrolysis. Consider milder conditions or a weaker base. Strong_Base->Action_Strong Action_Weak Reaction may be too slow. Consider a stronger base or increasing the temperature cautiously. Weak_Base->Action_Weak Check_Temp Was the reaction temperature optimized? Action_Strong->Check_Temp Action_Weak->Check_Temp High_Temp High Temperature Check_Temp->High_Temp High Low_Temp Low Temperature Check_Temp->Low_Temp Low Action_High Decomposition is likely. Reduce temperature and monitor by TLC. High_Temp->Action_High Action_Low Incomplete reaction. Gradually increase temperature. Low_Temp->Action_Low Check_Solvent Is the solvent appropriate? Action_High->Check_Solvent Action_Low->Check_Solvent Solvent_Issue N-acetylbiuret should be soluble. Consider a different solvent if precipitation occurs. Check_Solvent->Solvent_Issue

Caption: Troubleshooting the cyclization of N-acetylbiuret.

  • Recommended Conditions: A common procedure involves heating N-acetylbiuret in an aqueous solution of sodium acetate. This provides a buffered system that is generally effective.

Purification & Characterization

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Impurities often include unreacted starting materials, byproducts from side reactions, and hydrolysis products.

  • Likely Impurities:

    • N-acetylbiuret: Unreacted starting material.

    • Biuret/Urea: From decomposition or incomplete initial reaction.

    • Hydrolysis Products: Opening of the triazine ring can occur, especially under harsh pH conditions during workup.

  • Purification Strategy: Recrystallization is the most effective method for purifying 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

    • Solvent Selection: Water or ethanol-water mixtures are commonly used. The compound has good solubility in hot water and lower solubility in cold water, making it a suitable solvent for recrystallization.[1][2][3][4]

    • Procedure:

      • Dissolve the crude product in a minimum amount of hot water.

      • If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold water.[5]

      • Dry the crystals thoroughly.

Q4: I am unsure about the identity and purity of my final product. What are the expected spectroscopic data?

Spectroscopic Data (Expected)
¹H NMR (in DMSO-d₆)δ ~11.5-12.5 ppm (br s, 2H, NH), δ ~2.1-2.3 ppm (s, 3H, CH₃)
¹³C NMR (in DMSO-d₆)δ ~165-170 ppm (C=O), δ ~150-155 ppm (C=O), δ ~145-150 ppm (C-CH₃), δ ~20-25 ppm (CH₃)
IR (KBr) ~3200-3000 cm⁻¹ (N-H stretching), ~1750-1650 cm⁻¹ (C=O stretching), ~1600-1500 cm⁻¹ (C=N stretching)
Mass Spectrometry (ESI-) [M-H]⁻ at m/z 126.03

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Stability & Side Reactions

Q5: My product seems to be degrading over time or during subsequent reactions. How stable is 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione?

A5: The triazine ring in this compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Causality: The amide-like bonds in the triazine ring can be cleaved by nucleophilic attack of water or hydroxide ions.[7][8][9][10] The stability of related azauracils has been studied, and they are known to undergo degradation in aqueous solutions.[11][12]

  • Preventative Measures:

    • pH Control: Avoid strongly acidic or basic conditions during workup and subsequent reactions. Maintain a pH between 4 and 8 for optimal stability.

    • Anhydrous Conditions: For reactions where water is not a solvent, use anhydrous solvents and reagents to prevent hydrolysis.

    • Storage: Store the purified compound in a cool, dry, and dark place to minimize degradation.

Q6: I am attempting to perform N-alkylation on the triazine ring, but I am getting a mixture of products or no reaction. What should I consider?

A6: N-alkylation of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione can be challenging due to the presence of two reactive NH protons and the potential for O-alkylation.

  • Causality: The two NH protons have different acidities, and the choice of base and electrophile will determine the regioselectivity of the alkylation. O-alkylation is also a competing side reaction.

  • Strategic Considerations:

    • Base Selection: A non-nucleophilic base of appropriate strength is crucial. Bases like potassium carbonate or DBU are often used.

    • Protecting Groups: To achieve selective alkylation at a specific nitrogen, a protecting group strategy may be necessary.

    • Electrophile Reactivity: Highly reactive alkylating agents (e.g., methyl iodide) are more likely to lead to multiple alkylations.

Experimental Protocols

Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Step 1: Preparation of N-Acetylbiuret

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine urea (1.0 eq) and acetic anhydride (1.1 eq).

  • Heat the mixture to 80-90 °C with stirring for 2-3 hours.

  • Monitor the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the crude N-acetylbiuret.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Cyclization to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

  • Dissolve the crude N-acetylbiuret (1.0 eq) in a 1 M aqueous solution of sodium acetate (2.0 eq).

  • Heat the solution to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution carefully with 1 M HCl to pH 5-6 to precipitate the product.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from hot water to obtain pure 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

References

Sources

Side reactions to avoid during the nitration of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and modification of triazine-based compounds. The nitration of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a synthetically challenging transformation aimed at functionalizing the 6-methyl group. However, the reaction is notoriously prone to significant side reactions due to the stability of the substrate and the harsh conditions required. This document provides a comprehensive troubleshooting guide and FAQ to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when approaching this synthesis.

Q1: Why is the selective nitration of the methyl group on 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione so difficult?

The primary challenge stems from the electron-deficient nature of the 1,3,5-triazine ring. The ring acts as a strong electron-withdrawing group, which significantly deactivates the attached methyl group towards electrophilic attack. Consequently, standard nitrating conditions are often ineffective. Forcing conditions, such as high temperatures and highly acidic media (e.g., fuming nitric acid in concentrated sulfuric acid), are required to achieve any reaction.[1] These same conditions, however, often exceed the stability threshold of the triazine ring itself, leading to degradation rather than selective nitration.[1]

Q2: What is the intended product of this nitration, and what is its synthetic utility?

The primary goal is typically the synthesis of 6-(nitromethyl)- or 6-(dinitromethyl)-1,3,5-triazine-2,4(1H,3H)-dione. These compounds are valuable intermediates. For instance, derivatives of this class are investigated as precursors to high-performance, low-sensitivity energetic materials like 1,1-diamino-2,2-dinitroethene (FOX-7).[1]

Q3: What are the most common and significant side products I should anticipate?

Under the necessary forcing conditions, the reaction overwhelmingly favors degradation pathways. The most commonly reported and isolated side products are 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane .[2][3] These products are the result of over-nitration of the methyl group to an unstable trinitromethyl intermediate, followed by cleavage from the triazine ring.[1]

Q4: Is it possible to stop the reaction at the mono- or di-nitro stage?

Based on available literature, halting the reaction at the desired mono- or di-nitrated stage is exceptionally difficult. The conditions required to add the first nitro group are so harsh that the subsequent nitrations to the trinitromethyl stage occur rapidly, followed by molecular collapse.[1][3] The reaction demonstrates a very narrow, if any, window for isolating the desired intermediate in practical yields.

Part 2: Troubleshooting Guide: Unexpected Experimental Outcomes

This guide provides a structured approach to diagnosing and understanding common experimental failures.

Problem: The primary isolated product from my reaction is a white, insoluble solid identified as cyanuric acid.
  • Underlying Cause: This is the most frequent outcome and indicates that the reaction conditions promoted complete over-nitration and subsequent cleavage of the methyl group. The process can be visualized as follows:

    • Initial Nitration: The methyl group is nitrated under harsh conditions.

    • Over-Nitration: The reaction does not stop and proceeds rapidly to a 6-(trinitromethyl)-1,3,5-triazine intermediate.

    • Molecular Cleavage: The C-C bond between the highly unstable trinitromethyl group and the triazine ring cleaves. The trinitromethyl group further reacts to form byproducts like tetranitromethane, while the triazine ring hydrolyzes to the thermodynamically stable cyanuric acid.[1][2]

  • Recommended Action & Scientific Rationale:

    • Confirm the Infeasibility of the Direct Route: Recognize that direct nitration under these conditions is an unviable synthetic route for obtaining the desired product. Repeated attempts by simply tweaking temperature or time are unlikely to overcome this fundamental reactivity challenge.

    • Investigate Alternative Substrates: A more promising strategy involves modifying the starting material to be more reactive or stable. Research has explored the nitration of 2,4-dimethoxy-6-methyl-1,3,5-triazine. While this substrate can be nitrated to form 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine, subsequent attempts to hydrolyze the methoxy groups to the desired dione also resulted in the formation of cyanuric acid.[2][3] This highlights the inherent instability of the core structure once heavily nitrated.

Problem: The reaction produced a complex, dark-colored mixture with no clearly identifiable major product.
  • Underlying Cause: This points to extensive, non-specific degradation of the starting material and any intermediates formed. The high concentration of sulfuric and nitric acid at elevated temperatures is a powerfully oxidizing and dehydrating environment, which can lead to charring and polymerization of organic molecules.

  • Recommended Action & Scientific Rationale:

    • Perform a Low-Temperature Feasibility Study: To confirm if any desired product can be formed before degradation dominates, run the reaction at a significantly lower temperature (e.g., 0-10°C) for an extended period. Monitor the reaction mixture periodically using a sensitive analytical technique like LC-MS. The goal is not to achieve a high yield, but to detect trace amounts of the desired nitrated product's mass.

    • Evaluate Starting Material Purity: Ensure the 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is pure. Impurities can act as catalysts for decomposition under harsh acidic conditions.

    • Re-evaluate Synthetic Strategy: If low-temperature trials show no evidence of the desired product, it is a strong indicator that a fundamentally different synthetic approach is required.

Part 3: Mechanistic Visualizations & Data

Reaction Pathways Diagram

The following diagram illustrates the competition between the desired, yet challenging, nitration pathway and the dominant, degradative side reaction.

G Start 6-Methyl-1,3,5-triazine- 2,4(1H,3H)-dione Desired 6-(Nitromethyl)-1,3,5-triazine- 2,4(1H,3H)-dione Start->Desired Desired Pathway (Extremely Low Yield) Intermediate Over-Nitration Intermediate (-C(NO2)3 derivative) Start->Intermediate Dominant Pathway (Forcing Conditions) SideProduct1 Cyanuric Acid Intermediate->SideProduct1 Cleavage & Hydrolysis SideProduct2 Tetranitromethane Intermediate->SideProduct2 Cleavage

Caption: Desired vs. Dominant Side Reaction Pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing experimental results.

G Start Reaction Complete. Analyze Crude Product. CheckProduct What is the main product? Start->CheckProduct ResultCyanuric Outcome: Cyanuric Acid CheckProduct->ResultCyanuric Cyanuric Acid ResultMixture Outcome: Complex Mixture / Char CheckProduct->ResultMixture Complex Mixture ResultNoReaction Outcome: Starting Material CheckProduct->ResultNoReaction No Reaction ActionHarsh Conclusion: Conditions too harsh. Cleavage is dominant. Consider alternative synthetic routes. ResultCyanuric->ActionHarsh ActionDecomp Conclusion: Non-specific decomposition. Verify SM purity. Attempt low-temp analytical run. ResultMixture->ActionDecomp ActionMild Conclusion: Conditions too mild. Increase temperature cautiously, but expect degradation. ResultNoReaction->ActionMild

Caption: Troubleshooting flowchart for nitration results.

Table 1: Summary of Reported Nitration Conditions and Outcomes
SubstrateConditionsMajor ProductsCausality & RemarksReference
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dioneHNO₃/H₂SO₄, 80°C, 20hCyanuric acid, TetranitromethaneConditions required for C-H activation on the methyl group are severe enough to cause over-nitration and subsequent ring/fragment cleavage.[1]
2,4-Dimethoxy-6-methyl-1,3,5-triazineMixed Acid2,4-dimethoxy-6-trinitromethyl-1,3,5-triazineMethoxy groups activate the system slightly compared to the dione, allowing nitration without immediate ring collapse. However, the product is still the result of over-nitration.[2][3]
2,4-Dimethoxy-6-methyl-1,3,5-triazineNitrating Medium DependentFurazan N-oxide derivativeDifferent nitrating agents can lead to alternative cyclization and rearrangement products, indicating a complex reaction landscape.[2][3]

Part 4: Reference Protocol

WARNING: The following protocol is based on literature reports that result in degradation products.[1] It is provided for illustrative and educational purposes to demonstrate the reaction's typical outcome under forcing conditions. All nitration experiments are extremely hazardous and must be conducted with extreme caution, behind a blast shield, and with appropriate personal protective equipment. The formation of sensitive polynitrated byproducts like tetranitromethane poses a significant explosion risk.

Protocol: Illustrative Nitration of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

  • Reagent Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, carefully prepare a mixed acid solution by slowly adding concentrated sulfuric acid to fuming nitric acid at 0°C.

  • Substrate Addition: Slowly and portion-wise add 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione to the stirred mixed acid, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80°C and maintain this temperature for 20 hours. Monitor for excessive gas evolution.

  • Workup: Cool the reaction mixture to room temperature and then very slowly pour it onto a large amount of crushed ice with vigorous stirring.

  • Isolation: A white precipitate will form. Isolate the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Analysis: Dry the solid and analyze by NMR, IR, and melting point. The expected product is 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid).

References

  • Šiškin, M., V. Vrsalović Presečki, and Z. Hrnjak-Murgić. "Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation." PubMed, National Center for Biotechnology Information, N.p. This source discusses the hydrolysis of a related triazine (RDX), providing mechanistic insights into the instability of the triazine ring under certain conditions. [URL: https://pubmed.ncbi.nlm.nih.gov/24494537/]
  • Bellamy, A. J. "Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine." ResearchGate, 2003. This is a key paper detailing the specific side products (cyanuric acid, tetranitromethane) from the nitration of the topic compound. [URL: https://www.researchgate.net/publication/250058721_Nitration_of_the_6-Methyl-135-triazine_Derivatives_6-Methyl-135-triazine-241H3H-dione_and_24-Dimethoxy-6-methyl-135-triazine]
  • Bellamy, A. J. "Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine." ResearchGate, N.p. An alternative link to the primary reference detailing the challenging nitration and resulting side products. [URL: https://www.researchgate.net/publication/236779435_Nitration_of_the_6-Methyl-135-triazine_Derivatives_6-Methyl-135-triazine-241H3H-dione_and_24-Dimethoxy-6-methyl-135-triazine]
  • Bellamy, A. J. "Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-dimethoxy-6-methyl-1,3,5-triazine." ResearchGate, N.p. This paper explicitly describes the severe conditions required and the resulting degradation to cyanuric acid and tetranitromethane. [URL: https://www.researchgate.net/publication/289417855_Nitration_of_the_6-Methyl-135-triazine_Derivatives_6-Methyl-135-triazine-241H3H-dione_and_24-dimethoxy-6-methyl-135-triazine]
  • Tsyshevsky, R. V., et al. "Nitro Derivatives of 1,3,5-Triazine: Synthesis and Properties." ResearchGate, 2015. This review covers a broad range of nitrated triazines, providing context on the synthesis and properties of related high-energy materials. [URL: https://www.researchgate.net/publication/283482705_Nitro_Derivatives_of_135-Triazine_Synthesis_and_Properties]
  • Askenasy, J. "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." Master Organic Chemistry, 2018. This article provides background on the mechanism of nitration, including the formation of the nitronium ion (NO₂⁺) from mixed acid, which is the key electrophile in these reactions. [URL: https://www.masterorganicchemistry.

Sources

Technical Support Center: Synthesis of Asymmetrical 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and wide range of biological activities.[1][2][3] While the synthesis of symmetrical (C₃-symmetric) 1,3,5-triazines is often straightforward, the preparation of asymmetrical, multi-substituted analogues presents significant synthetic hurdles. These challenges stem from issues of regioselectivity, competing side reactions, and purification difficulties.

This technical support guide provides practical, field-proven insights into overcoming the common challenges encountered during the synthesis of asymmetrical 1,3,5-triazines. It is structured as a series of frequently asked questions and detailed troubleshooting guides to directly address specific experimental issues.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in synthesizing an asymmetrical 1,3,5-triazine (A-B-C substituted)?

The primary challenge lies in controlling the selective introduction of three different substituents onto the triazine core. The two main synthetic strategies, sequential substitution and co-cyclotrimerization, each present distinct problems:

  • Sequential Substitution: This approach starts with a pre-formed triazine ring, typically 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and substitutes the chlorines one by one. The core difficulty is the deactivation of the ring after each substitution. As electron-donating nucleophiles are added, the remaining C-Cl bonds become less electrophilic and thus less reactive, requiring progressively harsher conditions (e.g., higher temperatures) for subsequent substitutions.[4] This can lead to incomplete reactions or decomposition of sensitive substrates.

  • Co-cyclotrimerization: This method builds the triazine ring from smaller components, typically by mixing two or three different nitriles (e.g., R¹-CN, R²-CN, R³-CN). The main challenge here is a statistical one. The reaction can produce a complex mixture of up to eight different triazine products (two symmetrical and six asymmetrical isomers), leading to a "shotgun" result with a low yield of the desired A-B-C product and a significant purification challenge.[5] Achieving high regioselectivity is the critical, and often unsolved, hurdle.[6][7]

Q2: What are the primary synthetic strategies, and what is the key chemical principle behind each?

There are two dominant strategies:

  • Sequential Nucleophilic Aromatic Substitution (SNAr): This is the most common and versatile method.[1] It leverages the differential reactivity of the chlorine atoms on cyanuric chloride. The first substitution is typically performed at low temperatures (0-5 °C), the second at room temperature or with gentle heating, and the third often requires elevated temperatures or even catalysis.[4][8] This temperature-dependent reactivity allows for the controlled, stepwise introduction of different nucleophiles (amines, alcohols, thiols, etc.).

  • Metal-Catalyzed [2+2+2] Co-cyclotrimerization: This strategy involves the catalyzed cyclization of three nitrile molecules. To synthesize asymmetrical triazines, a mixture of nitriles is used. The success of this method hinges on a catalyst system (often based on Co, Ni, Rh, or Fe) that can preferentially facilitate the cross-cyclization of different nitriles over the self-cyclization (homo-trimerization) of a single nitrile species.[5][9][10] Success often depends on exploiting the distinct electronic and steric properties of the chosen nitriles.

Q3: How do I choose the best synthetic route for my target molecule?

The choice depends on the target structure and the availability of starting materials. The following decision-making workflow can guide your selection.

Synthetic_Route_Selection start Define Target Asymmetrical 1,3,5-Triazine (R1, R2, R3) q1 Are R1, R2, and R3 to be installed via O-, N-, or S-nucleophiles? start->q1 sub_route Pursue Sequential Substitution (SNAr) Route q1->sub_route Yes q2 Are R1, R2, and R3 aryl or alkyl groups (C-C bond formation required)? q1->q2 No sub_explain This is the most reliable route for heteroatom-linked substituents. Control is achieved via temperature. sub_route->sub_explain cyclo_route Pursue Co-cyclotrimerization Route q2->cyclo_route Yes q3 Is a stepwise approach with one C-C bond and two nucleophiles feasible? q2->q3 No/Mixed cyclo_explain Required for all-carbon substituted triazines. Success depends heavily on controlling regioselectivity. cyclo_route->cyclo_explain q3->sub_route No hybrid_route Consider Hybrid Route: Suzuki/Sonogashira coupling on a dichlorotriazine, then substitute remaining Cl. q3->hybrid_route Yes

Caption: Decision workflow for selecting a synthetic strategy.

Troubleshooting Guide 1: Sequential Substitution of Cyanuric Chloride

This method is the workhorse for synthesizing asymmetrically substituted triazines with amine, alkoxy, or thioether groups.

ProblemPotential Cause(s)Suggested Solutions & Explanations
Low yield on the 3rd substitution 1. Deactivation of the triazine ring: The first two electron-donating nucleophiles have reduced the electrophilicity of the last C-Cl bond. 2. Steric Hindrance: The existing substituents may sterically block the approach of the third nucleophile. 3. Decomposition: The required high temperature is degrading the starting material or product.Solution 1 (Increase Reactivity): Switch to a more polar, high-boiling point solvent like DMF, DMAc, or NMP to increase solubility and reaction rate. Add a catalyst such as Cu(I) salts (for Ullmann-type coupling) to facilitate the reaction under milder conditions.[11] Solution 2 (Microwave Synthesis): Use microwave irradiation. The rapid, localized heating can often drive difficult reactions to completion in minutes rather than hours, minimizing thermal decomposition.[8] Solution 3 (Change Nucleophile): If possible, use a smaller, more potent nucleophile for the final step.
Reaction stalls; mixture of di- and tri-substituted product 1. Insufficient Base: The HCl generated during the substitution neutralizes the incoming nucleophile or the base catalyst. 2. Poor Temperature Control: The reaction temperature is not high enough to overcome the activation energy for the final substitution.Solution 1 (Base Stoichiometry): Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is used for each substitution step. For weakly nucleophilic amines, using excess base can be beneficial. Solution 2 (Systematic Temperature Increase): After confirming the completion of the second substitution via TLC or LC-MS, incrementally increase the reaction temperature by 10-20 °C intervals until the reaction proceeds.
Formation of symmetrical (trisubstituted with the same group) product 1. Loss of Temperature Control: If the reaction for the first substitution is allowed to warm prematurely, multiple substitutions with the first nucleophile can occur.Solution 1 (Strict Temperature Control): Maintain the reaction temperature at 0-5 °C for the first substitution and monitor carefully by TLC. Only after the monosubstituted product is exclusively formed should the temperature be allowed to rise for the second addition. Use a cryostat for precise temperature management.
Troubleshooting Guide 2: Co-cyclotrimerization of Nitriles

This method is powerful for creating all-carbon substituted triazines but is plagued by selectivity issues.

Cyclotrimerization_Pathways cluster_products Potential Products R1CN R1-CN Catalyst Metal Catalyst (e.g., Ni, Co, Rh) R1CN->Catalyst R2CN R2-CN R2CN->Catalyst P1 Homo-trimer (R1)3-Triazine P2 Homo-trimer (R2)3-Triazine P3 Desired Cross-trimer (R1)2(R2)-Triazine P4 Desired Cross-trimer (R1)(R2)2-Triazine Catalyst->P1 Self-reaction Catalyst->P2 Self-reaction Catalyst->P3 Cross-reaction Catalyst->P4 Cross-reaction

Caption: Competing homo- vs. cross-cyclotrimerization pathways.

ProblemPotential Cause(s)Suggested Solutions & Explanations
Poor regioselectivity / Statistical mixture of products 1. Similar Reactivity of Nitriles: The electronic and steric properties of the nitrile starting materials are too similar, leading to random incorporation. 2. Ineffective Catalyst: The chosen catalyst does not sufficiently differentiate between the nitrile substrates.Solution 1 (Exploit Stoichiometry): Use one nitrile as the limiting reagent and the other in large excess (e.g., 5-10 equivalents). This statistically favors the incorporation of only one molecule of the limiting nitrile. Solution 2 (Exploit Electronics): Pair an electron-rich nitrile (e.g., with an -OMe substituent) with an electron-poor nitrile (e.g., with a -CF₃ substituent). This electronic mismatch can guide selectivity.[12] Solution 3 (Catalyst Screening): Systematically screen a panel of transition metal catalysts (e.g., Ni(OTf)₂, Co₂(CO)₈, RhCl(PPh₃)₃) and ligands. Lewis acidic metals can preferentially coordinate to more Lewis basic nitriles, influencing the reaction pathway.[9][10]
Low overall yield; recovery of starting materials 1. Harsh Reaction Conditions: Many cyclotrimerization reactions require high temperatures, which may not be suitable for all substrates.[8] 2. Catalyst Poisoning: Functional groups on the nitrile substrates (e.g., unprotected amines, thiols) can coordinate strongly to the metal center and inhibit catalysis.Solution 1 (Protecting Groups): Ensure that incompatible functional groups are appropriately protected before subjecting them to the reaction conditions. Solution 2 (Alternative Methods): Explore stepwise ring construction methods, such as reacting amidines with other synthons, which can sometimes proceed under milder conditions.[13][14]
Difficult Purification 1. Similar Physical Properties of Isomers: The desired asymmetrical product and the symmetrical byproducts often have very similar polarities and boiling points, making chromatographic separation difficult.Solution 1 (Derivatization): If one of the starting nitriles contains a unique functional handle (e.g., a free -OH or -NH₂), it may be possible to selectively react the final product mixture at that site. The derivatized product may have significantly different polarity, simplifying separation. Solution 2 (Advanced Chromatography): Utilize high-performance liquid chromatography (HPLC) with different stationary phases (e.g., reverse-phase, chiral) or supercritical fluid chromatography (SFC) for challenging separations.[4]
Experimental Protocols
Protocol 1: Stepwise Synthesis of an Asymmetrical 2-alkoxy-4-amino-6-aryl-1,3,5-triazine

This protocol illustrates a hybrid SNAr and Suzuki coupling approach.

Step 1: Monosubstitution with an Alcohol

  • Dissolve cyanuric chloride (1.0 eq) in THF (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired alcohol (1.0 eq) in THF and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Stir for 20 minutes to form the sodium alkoxide.

  • Slowly add the alkoxide solution to the cyanuric chloride solution via cannula, keeping the internal temperature below 5 °C.

  • Stir at 0-5 °C for 2-4 hours, monitoring by TLC (e.g., 20% EtOAc/Hexanes).

  • Upon completion, quench the reaction by slowly adding saturated aq. NH₄Cl. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield the 2-alkoxy-4,6-dichloro-1,3,5-triazine.

Step 2: Suzuki Coupling with a Boronic Acid

  • Combine the dichlorotriazine from Step 1 (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) in a mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 80 °C and stir for 6-12 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the 2-alkoxy-4-aryl-6-chloro-1,3,5-triazine.

Step 3: Final Substitution with an Amine

  • Dissolve the chlorotriazine from Step 2 (1.0 eq), the desired amine (1.5 eq), and DIPEA (2.0 eq) in NMP (0.2 M).

  • Heat the reaction in a sealed vial to 120-140 °C for 12-24 hours, or in a microwave reactor at 150 °C for 30-60 minutes.

  • Monitor by LC-MS until the starting material is consumed.

  • Cool the reaction, pour it into water, and extract with ethyl acetate. The product may precipitate upon addition to water; if so, collect by filtration.

  • Purify by flash column chromatography or preparative HPLC to obtain the final asymmetrical triazine.

References
  • (No Source)
  • New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]

  • Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. (n.d.). National Institutes of Health. [Link]

  • Synthesis of unsymmetrical 2,4‐disubstituted 1,3,5‐triazines. Reaction.... (n.d.). ResearchGate. [Link]

  • Metal-catalyzed synthesis of triazine derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. (2025). Chemical & Pharmaceutical Bulletin. [Link]

  • Methods for the synthesis of 1,3,5-triazine derivatives | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Pinner triazine synthesis. (n.d.). Wikipedia. [Link]

  • Efficient synthesis of unsymmetrical trisubstituted 1,3,5-triazines catalyzed by hemoglobin | Request PDF. (n.d.). ResearchGate. [Link]

  • Electrochemical Homo- and Cross-Annulation of Alkynes and Nitriles for the Regio- and Chemoselective Synthesis of 3,6-Diarylpyri. (n.d.). ChemRxiv. [Link]

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. (n.d.). ACS Publications. [Link]

  • Noncovalent interaction–driven regio- and enantioselective hydroalkynylation of unactivated alkenes to access remote chiral nitriles. (n.d.). National Institutes of Health. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (n.d.). National Institutes of Health. [Link]

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. (2021). MDPI. [Link]

  • High Regioselectivity Production of 5-Cyanovaleramide from Adiponitrile by a Novel Nitrile Hydratase Derived from Rhodococcus erythropolis CCM2595. (2020). PubMed. [Link]

  • The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. (n.d.). [Link]

  • The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications | Request PDF. (n.d.). ResearchGate. [Link]

  • Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. (n.d.). ACS Publications. [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis of 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of 1,3,5-triazines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing your synthetic protocols and troubleshooting common experimental hurdles. The information herein is grounded in established scientific principles to ensure the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the microwave-assisted synthesis of 1,3,5-triazines.

Q1: What are the main advantages of using microwave irradiation for the synthesis of 1,3,5-triazines compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for 1,3,5-triazine synthesis. These include:

  • Dramatically Reduced Reaction Times: Reactions that might take hours or even days with conventional heating can often be completed in minutes using microwave irradiation.[1][2][3][4][5]

  • Increased Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to higher yields and cleaner reaction profiles.[4][5][6][7]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

  • Greener Chemistry: Shorter reaction times and the potential for solvent-free conditions contribute to more environmentally friendly and energy-efficient processes.[2][3][8][9]

Q2: How do I choose the right solvent for my microwave-assisted triazine synthesis?

Solvent selection is a critical parameter in microwave chemistry. The ability of a solvent to absorb microwave energy is dependent on its dielectric properties.[10][11]

  • Polar Solvents: Highly polar solvents such as dimethylformamide (DMF), ethanol, and water are efficient at absorbing microwave energy and are commonly used.[3][8][10]

  • Non-polar Solvents: Non-polar solvents like toluene and hexane do not heat effectively under microwave irradiation and are generally not suitable as the primary solvent unless one of the reactants is highly polar.[9][11]

  • Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, which is a key aspect of green chemistry. This is particularly effective when the reactants themselves are polar enough to absorb microwave energy.[2][8][12]

Q3: What are the most common starting materials for synthesizing 1,3,5-triazines using microwave irradiation?

Several synthetic routes are amenable to microwave assistance. The most common starting materials include:

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This is a versatile precursor where the chlorine atoms can be sequentially substituted with various nucleophiles.[4][13][14][15] Microwave heating is particularly advantageous for the substitution of the third chlorine atom, which often requires harsh conditions under conventional heating.[2]

  • Nitriles: The cyclotrimerization of nitriles is a direct method to form symmetrically substituted 1,3,5-triazines.[2]

  • Biguanides (e.g., Metformin): These can be used to synthesize trisubstituted 1,3,5-triazines.[6]

  • Multicomponent Reactions: One-pot reactions involving aldehydes, cyanoguanidine, and amines are also efficiently promoted by microwave irradiation.[16][17]

Q4: Is it possible to scale up microwave-assisted triazine synthesis?

Yes, scaling up is possible, but it requires careful consideration. While laboratory-scale microwave reactors are common, larger-scale production requires specialized industrial microwave systems. The principles of reaction optimization at a small scale are generally applicable to larger scales, but heat and mass transfer effects can become more pronounced.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the microwave-assisted synthesis of 1,3,5-triazines.

Issue 1: Low or No Product Yield

A low yield of the desired 1,3,5-triazine is a frequent challenge. The following workflow can help diagnose the root cause.

graph TD; A[Low Yield] --> B{Check Starting Materials}; B --> C{Purity and Stoichiometry Correct?}; C -- No --> D[Purify/Verify Reagents]; C -- Yes --> E{Optimize Reaction Conditions}; E --> F[Temperature]; E --> G[Time]; E --> H[Microwave Power]; F --> I{Increase Temperature}; G --> J{Increase Reaction Time}; H --> K{Adjust Power Setting}; I --> L[Monitor for Decomposition]; J --> L; K --> L; E -- Still Low Yield --> M{Consider Solvent and Catalyst}; M --> N[Solvent Polarity Appropriate?]; N -- No --> O[Change to a More Polar Solvent]; N -- Yes --> P{Catalyst Effective?}; P -- No --> Q[Screen Different Catalysts]; Q --> R[e.g., Lewis Acids, Phase-Transfer Catalysts]; O --> S[Re-run Reaction]; R --> S; L --> S; D --> S; Troubleshooting workflow for low-yield triazine synthesis.

Plausible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Gradually increase the reaction time or temperature. Microwave synthesis often allows for rapid optimization of these parameters.[18]

  • Sub-optimal Temperature: The reaction may require a higher activation energy.

    • Solution: Incrementally increase the reaction temperature. However, be mindful of potential decomposition of starting materials or products at excessively high temperatures.

  • Incorrect Solvent Choice: The solvent may not be efficiently absorbing microwave energy.

    • Solution: Switch to a more polar solvent with a higher dielectric loss tangent to improve energy absorption and heating efficiency.[11]

  • Catalyst Inefficiency: The chosen catalyst may not be optimal for the reaction.

    • Solution: For reactions like nitrile cyclotrimerization, consider screening different Lewis acids.[2] For nucleophilic substitutions on cyanuric chloride, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[3]

  • Steric Hindrance: Bulky substituents on the starting materials can hinder the reaction.

    • Solution: This may require more forcing conditions (higher temperature, longer time) or a different synthetic strategy. For instance, ortho-substituted aromatic nitriles are known to give lower yields.[18]

Issue 2: Formation of Side Products and Impurities

The presence of significant impurities can complicate purification and reduce the overall yield.

Common Side Reactions and Mitigation Strategies:

Side ReactionPlausible CauseMitigation Strategy
Hydrolysis of Triazine Ring Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[18][19]
Incomplete Substitution of Cyanuric Chloride Insufficient reaction time, temperature, or nucleophile stoichiometry.Increase reaction time and/or temperature. Use a slight excess of the nucleophile. Microwave heating is particularly effective for driving the third substitution to completion.[2]
Formation of Amide or Carboxylic Acid from Nitrile Starting Material Hydrolysis of the nitrile in the presence of water.Ensure all reagents and solvents are anhydrous.[18]
Polymerization High reaction temperatures or concentrations.Optimize the temperature to the minimum required for efficient reaction. Consider using a more dilute solution.
Issue 3: Reaction Reproducibility

Inconsistent results between batches can be frustrating.

Factors Affecting Reproducibility and How to Control Them:

  • Microwave Reactor Variations: Different microwave reactors can have different power outputs and heating profiles.

    • Solution: If using different reactors, it is essential to re-optimize the reaction conditions. Always report the make and model of the microwave reactor in your experimental records.

  • Vessel Size and Shape: The size and shape of the reaction vessel can affect the heating efficiency and temperature distribution.

    • Solution: Use the same type of reaction vessel for all experiments.

  • Stirring: Inefficient stirring can lead to localized overheating and "hot spots."

    • Solution: Ensure adequate stirring throughout the reaction to maintain a uniform temperature.

  • Purity of Reagents: The presence of impurities in starting materials can lead to variable results.

    • Solution: Use reagents of consistent purity and characterize them before use.

Experimental Protocols

The following are example protocols for the microwave-assisted synthesis of 1,3,5-triazine derivatives. Note: These are general guidelines and may require optimization for your specific substrates and microwave system.

Protocol 1: Synthesis of a 2,4,6-Tris(substituted-amino)-1,3,5-triazine from Cyanuric Chloride

This protocol is adapted from procedures involving the sequential substitution of cyanuric chloride.[13][14]

Materials:

  • Cyanuric chloride

  • Substituted amine (3 equivalents)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (3 equivalents)

  • Anhydrous polar solvent (e.g., DMF or 1,4-dioxane)

Procedure:

  • In a microwave-safe reaction vessel, dissolve cyanuric chloride in the anhydrous solvent.

  • Add the substituted amine and the base to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Symmetrically Substituted 1,3,5-Triazine via Nitrile Cyclotrimerization

This protocol is based on the Lewis acid-catalyzed cyclotrimerization of nitriles.[2]

Materials:

  • Aromatic or aliphatic nitrile

  • Lewis acid catalyst (e.g., silica-supported Lewis acid)

  • Optional: High-boiling polar solvent or solvent-free conditions

Procedure:

  • In a microwave-safe reaction vessel, combine the nitrile and the catalyst.

  • If using a solvent, add it to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 150-200 °C) for a specified time (e.g., 5-20 minutes).

  • After cooling, work up the reaction mixture as appropriate for the specific product (e.g., filtration to remove the catalyst, followed by purification of the filtrate).

Data Summary

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of 1,3,5-triazines, highlighting the improvements over conventional heating.

Synthesis MethodStarting MaterialsTypical Microwave ConditionsTypical Conventional ConditionsMicrowave AdvantageReference
Nucleophilic Substitution Cyanuric chloride, amines120-150 °C, 10-30 minReflux, 5-48 hoursDrastically reduced reaction time[2][3]
Nitrile Cyclotrimerization Benzonitrile150 °C, 5 min (solvent-free)24 hours (with catalyst)Faster, solvent-free option[2]
From Metformin Metformin, benzoyl benzotriazolides100 °C, 3 hoursLess efficientHigher efficiency and yield[6]
Multicomponent Reaction Aldehyde, cyanoguanidine, amine120 °C, 15 min (solvent-free)Not specified, but typically longerOne-pot, fast, solvent-free[17]

Visualizing the Workflow

A general workflow for optimizing a microwave-assisted synthesis is presented below.

graph TD; subgraph "Phase 1: Initial Screening" A[Define Reaction] --> B[Select Starting Materials]; B --> C[Choose Solvent & Catalyst]; C --> D{Run Initial Test at Moderate Conditions}; D -- Product Formed --> E[Analyze Yield & Purity]; D -- No Reaction --> F[Increase Temperature/Time]; end subgraph "Phase 2: Optimization" E --> G{Systematic Variation of Parameters}; G --> H[Temperature Gradient]; G --> I[Time Course]; G --> J[Reagent Stoichiometry]; H --> K[Determine Optimal Temperature]; I --> L[Determine Optimal Time]; J --> M[Determine Optimal Ratios]; end subgraph "Phase 3: Validation & Scale-up" N[Confirm Optimized Conditions] --> O[Run Replicate Experiments]; O --> P{Consistent Results?}; P -- Yes --> Q[Consider Scale-up]; P -- No --> R[Re-evaluate Variables]; end E --> N; K --> N; L --> N; M --> N; General workflow for microwave-assisted synthesis optimization.

References

  • Semantic Scholar. (n.d.). Microwave-Assisted Synthesis of 1,3,5-Triazines. Retrieved from [Link]

  • MDPI. (2022, October 4). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Retrieved from [Link]

  • De la Hoz, A., et al. (n.d.). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of 1,3,5-Triazines: Efficient Approaches to Therapeutically Valuable Scaffold. Retrieved from [Link]

  • SlideShare. (n.d.). Microwave assisted reactions. Retrieved from [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • IJPSR. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of 2,4,6-tris(pyrazolylamino)-1,3,5-triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave‐assisted multicomponent Biginelli reactions of 1,2,4‐triazol‐5‐amine. Retrieved from [Link]

  • National Institutes of Health. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]

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  • National Institutes of Health. (2025, July 4). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Retrieved from [Link]

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  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • National Institutes of Health. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • Monash University. (2020, December 1). Microwave-assisted synthesis of 1,3,5-triazines: Efficient approaches to therapeutically valuable scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of 2,4,6-Triarylamino-1,3,5-triazines as Potential UV Absorbent. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). RETRACTED: Microwave-assisted synthesis of triazine covalent organic frameworks via friedel-crafts reaction for use in treating. Retrieved from [Link]

  • JOCPR. (n.d.). Microwave assisted Biginelli s synthesi. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][10]triazines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on microwave assisted synthesis of triazines from byproducts of oil processing industries. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][10]triazines. Retrieved from [Link]

  • Bentham Science. (2023, November 27). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Retrieved from [Link]

  • Thieme. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave Multicomponent Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazine. Retrieved from [Link]

  • Bentham Science. (2025, May 12). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES: EFFICIENT APPROACHES TO THERAPEUTICALLY VALUABLE SCAFFOLD. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]

  • CORE. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Triazoles synthesis using nanocatalyst triazine–pyrimidine-modified cobalt-based metal–organic frameworks. Retrieved from [Link]

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Sources

Validation & Comparative

Validating the Mechanism of Action of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, a compound also known as 6-methyl-5-azauracil.[1] Its structural similarity to the pyrimidine base uracil suggests a role as a pyrimidine antagonist, a class of molecules that disrupt the synthesis of nucleotides essential for DNA and RNA replication.[2][3][4][5] This guide will explore and compare a suite of robust experimental methodologies to rigorously test the hypothesis that 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione's primary mechanism of action is the inhibition of a key enzyme in the pyrimidine biosynthesis pathway, Orotate Phosphoribosyltransferase (OPRT).[6][7][8]

The following sections will detail the theoretical underpinnings and practical application of complementary techniques, providing a multi-faceted approach to mechanistic validation. We will compare and contrast biochemical, biophysical, and structural methods to build a cohesive and well-supported understanding of the compound's molecular interactions and cellular effects.

The Pyrimidine Biosynthesis Pathway: A Target for Inhibition

The de novo synthesis of pyrimidine nucleotides is a fundamental cellular process. Orotate phosphoribosyltransferase (OPRT) is a critical enzyme in this pathway, catalyzing the conversion of orotate and phosphoribosyl pyrophosphate (PRPP) into orotidine 5'-monophosphate (OMP).[6][9] By inhibiting OPRT, a compound can effectively starve a cell of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and apoptosis. This makes OPRT an attractive target for the development of anticancer and antimicrobial agents.[9]

Below is a simplified representation of the proposed mechanism of action.

Pathway_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibitor Action Orotate Orotate OPRT OPRT Orotate->OPRT PRPP PRPP PRPP->OPRT OMP OMP OPRT->OMP Catalyzes Nucleotides Nucleotides OMP->Nucleotides DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA Inhibitor 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Inhibitor->OPRT Inhibits

Caption: Proposed inhibition of Orotate Phosphoribosyltransferase (OPRT) by 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

A Multi-Pronged Approach to Mechanistic Validation

To build a compelling case for the proposed mechanism of action, a single experimental approach is insufficient. This guide advocates for a synergistic combination of techniques, each providing a unique piece of the puzzle. The following sections will compare four key experimental strategies.

Experimental_Workflow Hypothesis Hypothesis: Inhibition of OPRT Biochemical Biochemical Assays (Enzyme Inhibition) Hypothesis->Biochemical Biophysical Biophysical Techniques (ITC, CETSA) Hypothesis->Biophysical Structural Structural Biology (X-ray Crystallography) Hypothesis->Structural Conclusion Validated Mechanism of Action Biochemical->Conclusion Biophysical->Conclusion Structural->Conclusion

Caption: A multi-pronged workflow for validating the mechanism of action.

Comparison of Key Validation Methodologies

Methodology Principle Key Data Output Strengths Limitations
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of the purified target enzyme.[10]IC50, Ki, Mode of Inhibition (e.g., competitive, non-competitive).[11]Direct measure of functional inhibition; High-throughput potential.Requires purified, active enzyme; In vitro conditions may not fully reflect the cellular environment.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of the compound to the target enzyme.[12][13][14]Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[15]Label-free; Provides a complete thermodynamic profile of the interaction.[12][13]Requires larger quantities of pure protein and compound; Lower throughput.
Cellular Thermal Shift Assay (CETSA) Based on the principle that a protein's thermal stability increases upon ligand binding.[16][17][18]Target engagement in intact cells or cell lysates; Isothermal dose-response curves.[19][20]Confirms target interaction in a physiological context; No need for protein purification.[16][17]Indirect measure of binding; Can be influenced by downstream cellular events.
X-ray Crystallography Determines the three-dimensional structure of the compound bound to the active site of the enzyme at atomic resolution.[21][22][23]High-resolution 3D structure of the protein-ligand complex; Precise molecular interactions.[24][25]Provides definitive evidence of direct binding and the binding mode; Informs structure-activity relationship (SAR) studies.Requires high-quality protein crystals; Can be time-consuming and technically challenging.

Experimental Protocols

Enzyme Inhibition Assay

This protocol outlines a standard procedure for determining the inhibitory potency of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione against purified OPRT.

Materials:

  • Purified recombinant OPRT enzyme

  • Orotic acid (substrate)

  • Phosphoribosyl pyrophosphate (PRPP) (co-substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione in the assay buffer.

  • In a 96-well plate, add a fixed concentration of OPRT enzyme to each well.

  • Add the serially diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of orotic acid and PRPP to each well.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time, corresponding to the consumption of orotate or the formation of OMP.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to characterize the binding thermodynamics of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione to OPRT.

Materials:

  • Purified recombinant OPRT enzyme

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

  • ITC buffer (e.g., 50 mM Phosphate, pH 7.5, 150 mM NaCl), degassed

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare a solution of OPRT in the ITC buffer and load it into the sample cell of the calorimeter.

  • Prepare a solution of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione in the same ITC buffer at a concentration 10-20 times higher than the OPRT concentration and load it into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of injections of the compound into the protein solution, recording the heat change after each injection.

  • Integrate the raw data to obtain the heat of reaction for each injection.

  • Plot the heat of reaction against the molar ratio of the ligand to the protein.

  • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA)

This protocol details the steps for performing CETSA to confirm the engagement of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione with OPRT in a cellular environment.[16][17][18]

Materials:

  • Cell line expressing OPRT

  • Cell culture medium

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Anti-OPRT antibody

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with either the vehicle control or various concentrations of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-OPRT antibody.

  • Quantify the band intensities to generate melting curves and determine the shift in the melting temperature upon compound binding.

X-ray Crystallography

This protocol provides a general workflow for determining the crystal structure of OPRT in complex with 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Materials:

  • Highly purified and concentrated OPRT enzyme

  • 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

  • Co-crystallization: Mix the purified OPRT with an excess of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and set up crystallization trials using various screens.

  • Soaking: Alternatively, grow apo-crystals of OPRT and then soak them in a solution containing the compound.

  • Optimize the crystallization conditions to obtain diffraction-quality crystals.

  • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement with a known OPRT structure.

  • Build and refine the model of the OPRT-inhibitor complex, paying close attention to the electron density for the bound ligand.

  • Analyze the final structure to identify the key molecular interactions between the protein and the inhibitor.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of modern drug discovery and development. By employing a multi-faceted approach that combines biochemical, biophysical, and structural methodologies, researchers can build a robust and comprehensive understanding of how a compound like 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione exerts its biological effects. The comparative framework and detailed protocols provided in this guide are designed to empower scientists to rigorously test their hypotheses and generate high-quality, reproducible data. The convergence of evidence from these orthogonal approaches will provide a high degree of confidence in the validated mechanism of action, paving the way for further preclinical and clinical development.

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A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Derivatives in Anticancer and Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. Its utility stems from the symmetrical and planar nature of the ring, which allows for versatile substitution at the 2, 4, and 6 positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. The core structure of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as 6-methyl-5-azauracil, combines the features of a triazine with a uracil-like dione moiety, making it an intriguing starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this and closely related triazine scaffolds, with a focus on their applications in anticancer and antiviral drug discovery. We will delve into the rationale behind specific structural modifications and present supporting experimental data to illuminate the path from chemical structure to biological function. The 1,3,5-triazine nucleus has been a focal point for researchers due to its significant biological activities, including anticancer, antiviral, antibacterial, and antifungal properties[1].

Synthetic Strategies: Building a Diverse Chemical Library

The generation of a library of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione derivatives for SAR studies relies on robust and versatile synthetic methodologies. A common and cost-effective starting material for many 1,3,5-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms can be sequentially substituted by various nucleophiles at different temperatures, allowing for controlled synthesis of mono-, di-, and tri-substituted derivatives[2].

For the synthesis of 6-azauracil derivatives, a common strategy involves the nucleophilic substitution of a leaving group, such as a bromine atom, at the 5-position with various aromatic amines and phenols[3]. This allows for the introduction of a wide range of substituents to probe their effect on biological activity.

Experimental Protocol: General Synthesis of 5-Substituted-6-Azauracil Derivatives

This protocol is a generalized procedure based on the nucleophilic substitution of 5-bromo-6-azauracil[3].

  • Starting Material Preparation: 5-bromo-6-azauracil is prepared according to literature procedures.

  • Nucleophilic Substitution: To a solution of 5-bromo-6-azauracil (1 equivalent) in a suitable solvent such as water or an alcohol, the desired aromatic amine or phenol (1-1.2 equivalents) is added.

  • Reaction Conditions: The reaction mixture is heated at reflux for a specified period, typically 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, water) to afford the desired 5-substituted-6-azauracil derivative[3].

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as UV-VIS, IR, and ¹H-NMR spectroscopy[3].

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione derivatives is highly dependent on the nature and position of the substituents on the triazine ring. The following sections compare the SAR of these and related compounds in the context of anticancer and antiviral activities.

Anticancer Activity

The 1,3,5-triazine scaffold is a common feature in many anticancer agents[4]. Derivatives of this class have been shown to inhibit various enzymes involved in cell proliferation, such as dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and phosphoinositide 3-kinases (PI3Ks)[2].

Table 1: Comparative Anticancer Activity of Substituted s-Triazine Derivatives

Compound IDR1R2R3Target Cell LineIC50 (µM)Reference
1d 4-Cl-Ph-NH-ClClMCF70.2[2]
2d 4-Cl-Ph-NH-4-Cl-Ph-NH-ClBAEC (normal)1.84[2]
3b 4-MeO-Ph-NH-4-MeO-Ph-NH-4-MeO-Ph-NH-MCF76.19[2]
4f -Cl-N(Me)-allylimamine moietyMDA-MB-2316.25[5]
4k -Cl-N(Me)-cyclohexylimamine moietyMDA-MB-2318.18[5]

Note: The core structure for compounds 1d, 2d, and 3b is a 1,3,5-triazine, while for 4f and 4k it is an imamine-1,3,5-triazine hybrid.

From the data presented, several key SAR insights can be drawn:

  • Substitution at the 2, 4, and 6 positions: The number and nature of substituents significantly impact cytotoxicity. For instance, the mono-substituted derivative 1d with a single 4-chlorophenylamino group and two remaining chlorine atoms showed potent activity against the MCF7 breast cancer cell line (IC50 = 0.2 µM)[2]. However, this high potency may also be associated with toxicity to normal cells, as seen with the di-substituted analog 2d against BAEC normal cells[2].

  • Symmetrical vs. Asymmetrical Substitution: Symmetrically tri-substituted derivatives, such as 3b , can retain good anticancer activity[2]. Asymmetrical substitution, as seen in the imamine-1,3,5-triazine hybrids 4f and 4k , can lead to potent and selective activity against specific cancer cell lines like the triple-negative MDA-MB-231[5].

  • Nature of the Substituent: The electronic and steric properties of the substituents are critical. The presence of a halogen, an electron-withdrawing group, appears to be important for activity[6]. In the imamine-1,3,5-triazine series, the presence of an allyl group (4f ) or a cyclohexyl group (4k ) at the N2 position of the triazine ring conferred potent anti-proliferative activity[5].

SAR_Anticancer cluster_core 1,3,5-Triazine Core cluster_substituents Substitutions cluster_activity Biological Effect Core 1,3,5-Triazine R1 R1 (e.g., Arylamino) Core->R1 Substitution R2 R2 (e.g., Cl, Arylamino) Core->R2 Substitution R3 R3 (e.g., Cl, Arylamino, Imamine) Core->R3 Substitution Activity Anticancer Activity (e.g., Cytotoxicity) R1->Activity R2->Activity R3->Activity

Caption: Key SAR determinants for anticancer activity of 1,3,5-triazine derivatives.

Antiviral Activity

The 6-azauracil scaffold has been explored for its antiviral properties, particularly as acyclic nucleoside analogues. These compounds are designed to interfere with viral replication processes.

Table 2: Comparative Antiviral Activity of 6-Azauracil Acyclonucleoside Derivatives

Compound IDR (at N1)R' (at N3)VirusEC50 (µM)Reference
11 -(CH2)2OCH2OHHHIV-1, HIV-2>100[7]
12 -(CH2)2OCH2OHPropargylHIV-1, HIV-2>100[7]
Acyclonucleoside of 5-benzyl-6-azauracil -(CH2)2OCH2OHHHSV-1, HSV-2Not significant[8]

The available data on the antiviral activity of 6-azauracil derivatives suggests that simple acyclic nucleoside analogues may not possess significant activity against viruses like HSV-1, HSV-2, HIV-1, and HIV-2[7][8]. The introduction of an unsaturated side chain or a propargyl group at the N-3 position did not lead to a notable increase in anti-HIV activity[7]. This indicates that more substantial modifications to the acyclic side chain or the substituents on the triazine ring are likely necessary to achieve potent antiviral effects.

SAR_Antiviral cluster_core 6-Azauracil Core cluster_substituents Substitutions cluster_activity Biological Effect Core 6-Azauracil N1_sub N1-Acyclic Side Chain Core->N1_sub Alkylation N3_sub N3-Substituent (e.g., Propargyl) Core->N3_sub Alkylation Activity Antiviral Activity (e.g., anti-HIV, anti-HSV) N1_sub->Activity N3_sub->Activity

Caption: General SAR approach for 6-azauracil antiviral agents.

Experimental Methodologies for Biological Evaluation

The assessment of the biological activity of these triazine derivatives is crucial for establishing a reliable SAR. Standardized in vitro assays are typically employed for initial screening.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. The following is a generalized protocol based on its application in screening triazine derivatives[5].

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HeLa, A498) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized triazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours). A positive control (e.g., a known anticancer drug like imatinib) and a vehicle control (e.g., DMSO) are included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 1,3,5-triazine scaffold, including the 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione core, continues to be a fertile ground for the discovery of novel therapeutic agents. Structure-activity relationship studies have revealed that strategic modifications at the 2, 4, and 6 positions of the triazine ring can lead to potent and selective anticancer agents. While the exploration of their antiviral potential has so far yielded compounds with limited activity, the versatility of the triazine core suggests that further chemical exploration may yet uncover potent antiviral candidates. Future research should focus on the synthesis of more diverse libraries of these derivatives, incorporating a wider range of substituents and exploring different substitution patterns. The use of computational modeling and molecular docking studies can further aid in the rational design of more potent and selective inhibitors. The development of derivatives with improved pharmacokinetic profiles will also be crucial for their translation into clinical candidates.

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Efficacy of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione vs other triazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,5-Triazine Scaffold in Therapeutic and Industrial Applications

The 1,3,5-triazine, or s-triazine, is a symmetrical six-membered heterocyclic ring composed of alternating carbon and nitrogen atoms. This core structure serves as a versatile scaffold in medicinal chemistry and agrochemistry due to the ease with which its physicochemical and biological properties can be modulated through substitution at the 2, 4, and 6 positions.[1][2] This adaptability has led to the development of a wide array of biologically active molecules, including approved anticancer drugs, potent herbicides, and promising antiviral agents.[1][3][4]

This guide provides a comparative analysis of the efficacy of various substituted 1,3,5-triazine compounds, with a focus on anticancer and herbicidal activities. While direct comparative efficacy data for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, a known metabolite, is limited in publicly available research, we will use its structure as a reference point to explore how different functional groups on the triazine ring influence biological activity and mechanism of action.[5][6] We will delve into the structure-activity relationships (SAR) of prominent triazine derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

Anticancer Efficacy of Substituted 1,3,5-Triazines

The s-triazine core is a privileged scaffold in oncology drug discovery, with several approved drugs and numerous candidates in development.[1] The mechanism of action of these compounds often involves the inhibition of key enzymes in cancer cell signaling pathways.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism by which 1,3,5-triazine derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2] Additionally, some triazine compounds target dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cell proliferation.[2][7]

Anticancer Mechanism of Triazine Derivatives cluster_0 Cancer Cell Triazine Derivative Triazine Derivative EGFR EGFR Triazine Derivative->EGFR Inhibits PI3K PI3K Triazine Derivative->PI3K Inhibits DHFR DHFR Triazine Derivative->DHFR Inhibits Proliferation Proliferation EGFR->Proliferation Promotes PI3K->Proliferation Promotes DHFR->Proliferation Required for Apoptosis Apoptosis

Caption: General mechanism of action for anticancer triazine derivatives.

Comparative Efficacy of Anticancer Triazine Derivatives

The substitution pattern on the 1,3,5-triazine ring dramatically influences the anticancer potency. The following table summarizes the in vitro activity of several representative s-triazine derivatives against various cancer cell lines.

Compound ClassRepresentative CompoundTarget Cancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
Quinazoline-1,3,5-triazine Hybrids Compound 12EGFR Enzyme0.0368EGFR Inhibition[1]
Imamine-1,3,5-triazine Derivatives Compound 4fMDA-MB-231 (Breast)6.25Not Specified[8][9]
Imamine-1,3,5-triazine Derivatives Compound 4kMDA-MB-231 (Breast)8.18Not Specified[8]
Thiophene-triazine Derivatives Derivative 2A549 (Lung)0.20PI3K/mTOR Inhibition[2]
Thiophene-triazine Derivatives Derivative 2MCF-7 (Breast)1.25PI3K/mTOR Inhibition[2]
Chalcone-based 1,3,5-triazines Compound 68SR (Leukemia)0.422Not Specified[2]
Chalcone-based 1,3,5-triazines Compound 69MCF-7 (Breast)1.25Not Specified[2]
Pyrazolo[1,5-a][1][10]triazine Derivatives Compound 59General (60 cell lines)% Inhibition: 40-115CDK2 Inhibition[2]
Tri-amino-substituted 1,3,5-triazines Compound 11eA549 (Lung)0.028DHFR Inhibition[7]

Key Insights from Comparative Data:

  • Hybridization Strategies: Hybrid molecules combining the 1,3,5-triazine core with other pharmacophores, such as quinazoline, can lead to highly potent compounds with nanomolar efficacy, as seen with Compound 12's potent EGFR inhibition.[1]

  • Substitution at C2, C4, and C6: The nature of the substituents at the three modifiable positions of the s-triazine ring is critical. For instance, imamine-1,3,5-triazine derivatives show significant activity against triple-negative breast cancer cells, with compounds 4f and 4k surpassing the efficacy of the parent compound, imatinib.[8]

  • Target Specificity: Different substitution patterns can direct the molecule to different biological targets. Thiophene-triazine derivatives have been shown to be effective PI3K/mTOR inhibitors, while pyrazolo[1,5-a][1][10]triazines can act as CDK2 inhibitors.[2]

  • Potency against Hematological and Solid Tumors: The broad applicability of the triazine scaffold is evident from its activity against both leukemia (Compound 68) and solid tumors like lung and breast cancer.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the antiproliferative properties of novel compounds is the methyl thiazolyl tetrazolium (MTT) assay.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HeLa, A498) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized triazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified duration (e.g., 72 hours). A positive control (e.g., imatinib) and a vehicle control (DMSO) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[8]

Herbicidal Efficacy of Substituted 1,3,5-Triazines

Triazine-based compounds, such as atrazine and simazine, have been widely used as broad-spectrum herbicides for decades.[4][10] Their primary mode of action is the inhibition of photosynthesis.

Mechanism of Action: Inhibition of Photosystem II

Triazine herbicides act by binding to the D1 protein of photosystem II (PSII) in plant chloroplasts. This binding blocks the electron transport chain, thereby inhibiting photosynthesis and leading to the death of the plant.[11][12][13]

Herbicidal Mechanism of Triazine Derivatives cluster_1 Plant Chloroplast Triazine Herbicide Triazine Herbicide Photosystem II (PSII) Photosystem II (PSII) Triazine Herbicide->Photosystem II (PSII) Binds to D1 protein Electron Transport Electron Transport Triazine Herbicide->Electron Transport Blocks Photosystem II (PSII)->Electron Transport Initiates Photosynthesis Photosynthesis Electron Transport->Photosynthesis Drives

Caption: Mechanism of action for triazine-based herbicides.

Comparative Efficacy of Herbicidal Triazine Derivatives

The efficacy of triazine herbicides is influenced by the substituents on the triazine ring, which affect their water solubility, soil persistence, and binding affinity to the D1 protein.

HerbicideKey SubstituentsWater SolubilityHerbicidal ActivitySelectivityReference
Atrazine Chloro, Ethylamino, IsopropylaminoLowHighGood for corn, sugarcane[4][12]
Simazine Chloro, bis(Ethylamino)LowHighBroad-spectrum[4]
Prometryn Methylthio, bis(Isopropylamino)Very LowHigh (fast-acting)Used in cotton, celery[4][10]
Prometon Methoxy, bis(Isopropylamino)HighVery HighPoor (non-selective)[10]

Key Insights from Comparative Data:

  • Influence of the X-substituent (at C2): The nature of the substituent at the C2 position significantly impacts the herbicide's properties. Chlorine (as in atrazine and simazine) generally confers long-term persistence. A methylthio group (prometryn) leads to faster action but shorter soil residue duration. A methoxy group (prometon) results in the highest water solubility and herbicidal activity but poor selectivity.[10]

  • N-Alkyl Groups (at C4 and C6): The alkylamino side chains also play a crucial role in determining the herbicidal profile.

  • Structure and Application: The specific substitution pattern dictates the appropriate application for each herbicide, from selective weed control in specific crops to broad-spectrum, non-selective vegetation management.

Experimental Protocol: Herbicidal Activity Screening (Spirodela polyrhiza Bioassay)

A common and effective method for screening the herbicidal activity of compounds is the Spirodela polyrhiza (giant duckweed) bioassay.

Methodology:

  • Culture of Spirodela polyrhiza: The duckweed is cultured in a nutrient-rich medium under controlled light and temperature conditions.

  • Preparation of Test Solutions: The triazine compounds to be tested are dissolved in a suitable solvent and diluted to various concentrations in the culture medium.

  • Treatment: A set number of healthy Spirodela polyrhiza fronds are placed in each well of a multi-well plate containing the different concentrations of the test compounds. A control group with no compound is also included.

  • Incubation: The plates are incubated under controlled light and temperature for a specific period (e.g., 5 days).

  • Assessment of Phytotoxicity: The herbicidal effect is determined by measuring parameters such as the inhibition of frond growth, chlorophyll content, or fresh weight compared to the control group.

  • Data Analysis: The concentration of the compound that causes a 50% inhibition of growth (IC50) is calculated to quantify its herbicidal potency.[14]

Antiviral and Other Biological Activities

Beyond anticancer and herbicidal applications, the 1,3,5-triazine scaffold has been explored for a range of other biological activities.

  • Antiviral Activity: Certain 2,4,6-trisubstituted 1,3,5-triazine derivatives have demonstrated significant antiviral activity, particularly against herpes simplex virus type 1 (HSV-1).[15][16] Some compounds have also shown promise against yellow fever virus and pseudorabies virus.[17][18] The efficacy is highly dependent on the nature of the alkoxy and/or alkylamino substituents.

  • Antimalarial Activity: Dihydro-1,3,5-triazine derivatives have been investigated as antiplasmodial agents, acting as inhibitors of the parasitic dihydrofolate reductase (DHFR).[19]

  • Antimicrobial Activity: Novel 1,3,5-triazine derivatives have been designed and synthesized as potential antimicrobial agents.[20]

Conclusion

The 1,3,5-triazine ring is a remarkably versatile and privileged scaffold in the design of biologically active compounds. While specific comparative efficacy data for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione remains limited, the extensive research on other s-triazine derivatives clearly demonstrates that the strategic modification of substituents at the 2, 4, and 6 positions is a powerful approach to fine-tune the potency, selectivity, and mechanism of action for a desired therapeutic or industrial application. The wealth of structure-activity relationship data available for anticancer, herbicidal, and antiviral triazines provides a solid foundation for the rational design of next-generation compounds with enhanced efficacy and safety profiles. Continued exploration of novel substitution patterns and hybrid molecules incorporating the s-triazine core holds significant promise for addressing unmet needs in medicine and agriculture.

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A Comparative Analysis of the Biological Activities of 1,2,4-Triazines and 1,3,5-Triazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of heterocyclic chemistry, triazines represent a class of compounds with significant and diverse biological activities. These six-membered rings containing three nitrogen atoms exist as three isomers: 1,2,3-, 1,2,4-, and 1,3,5-triazine. Among these, the 1,2,4- and 1,3,5-isomers have garnered the most attention in the fields of medicinal chemistry and agrochemistry due to their broad spectrum of pharmacological and biological effects. This guide provides an in-depth, objective comparison of the biological activities of 1,2,4-triazines and 1,3,5-triazines, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.

Structural Overview: The Foundation of Divergent Activities

The arrangement of nitrogen atoms within the triazine ring profoundly influences the molecule's electronic properties, reactivity, and, consequently, its interaction with biological targets.[1][2]

  • 1,2,4-Triazines (as-Triazines): The asymmetrical placement of nitrogen atoms in 1,2,4-triazines results in a more polarized and electron-deficient ring system compared to its symmetrical counterpart. This inherent asymmetry is a key determinant of its diverse biological profile.

  • 1,3,5-Triazines (s-Triazines): The symmetrical distribution of nitrogen atoms in 1,3,5-triazines leads to a planar and relatively stable structure.[3] This symmetry often translates to specific and potent interactions with biological macromolecules.

A Head-to-Head Comparison of Biological Activities

Both 1,2,4- and 1,3,5-triazine scaffolds have been extensively explored and have yielded compounds with a wide array of biological activities. The following sections provide a comparative overview of their most prominent applications.

Anticancer Activity: A Tale of Two Scaffolds

Both triazine isomers have demonstrated significant potential as anticancer agents, albeit often through different mechanisms and with varying degrees of success against specific cancer types.[4]

1,2,4-Triazines: These compounds have shown remarkable antitumor activity, with some derivatives advancing to clinical trials.[5] Their anticancer effects are often attributed to the inhibition of various kinases and other enzymes crucial for cancer cell proliferation and survival.[6] For instance, certain 1,2,4-triazine derivatives have been reported to inhibit VEGFR-2, p70S6K, and EGFR, all of which are key players in cancer progression.[6] A novel 1,2,4-triazine sulfonamide derivative has demonstrated anticancer potential in colon cancer cells.[6]

1,3,5-Triazines: The symmetrical triazines have also emerged as a privileged scaffold in anticancer drug discovery.[3][7] Their derivatives have been shown to target a range of cancer cell lines by modulating critical signaling pathways.[8] Some 1,3,5-triazines act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and have been investigated for their efficacy against breast cancer.[7][8] Furthermore, certain derivatives have been designed to target adenosine receptors, which play a role in tumor proliferation.[9]

Comparative Data on Anticancer Activity

Compound Class Specific Derivative Cancer Cell Line IC50 (µM) Reference
Imamine-1,3,5-triazine4fMDA-MB-231 (Breast)6.25[10]
Imamine-1,3,5-triazine4kMDA-MB-231 (Breast)8.18[10]
Pyrazolyl-s-triazine4fHCT-116 (Colon)0.50[8]
Pyrazolyl-s-triazine4fMCF-7 (Breast)Not specified[8]
1,3,5-triazine derivative3HeLa (Cervical)2.21[3]
1,3,5-triazine derivative3HepG2 (Liver)12.21[3]
1,3,5-triazine derivative3MDA-MB-231 (Breast)15.83[3]
1,3,5-triazine derivative3MCF-7 (Breast)16.32[3]
1,2,4-triazine sulfonamideMM131DLD-1, HT-29 (Colon)Not specified[6]
Antimicrobial Activity: A Broad Spectrum of Defense

The rise of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents, and both triazine isomers have shown considerable promise in this area.[8]

1,2,4-Triazines: Derivatives of 1,2,4-triazine have been reported to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties.[11][12] Some studies have shown that condensed and uncondensed 1,2,4-triazines exhibit weak to moderate inhibitory activity against bacteria such as Bacillus subtilis and Staphylococcus aureus.[13]

1,3,5-Triazines: The symmetrical triazines have also been extensively investigated for their antimicrobial potential.[14][15][16] Several studies have demonstrated the antibacterial activity of 1,3,5-triazine derivatives against both Gram-positive and Gram-negative bacteria.[17][18] The antimicrobial efficacy is often attributed to the specific substituents on the triazine core, with cationic charge, bulk, and lipophilicity being key determinants.[14]

Comparative Data on Antimicrobial Activity (MIC in µg/mL)

Compound Class Specific Derivative Microorganism MIC (µg/mL) Reference
1,3,5-triazine derivative10MRSA< 25[15]
1,3,5-triazine derivative13E. coli< 25[15]
1,3,5-triazine derivative10S. aureusComparable to Ampicillin[15]
1,3,5-triazine derivative13S. aureus50% of Ampicillin's activity[15]
Antiviral and Herbicidal Activities: Specialized Applications

While both isomers exhibit anticancer and antimicrobial properties, their applications in antiviral and herbicidal domains show more distinct patterns.

Antiviral Activity: Both 1,2,4- and 1,3,5-triazine derivatives have been investigated for their antiviral properties.[11][19] For instance, 1,3,5-triazine derivatives have shown notable activity against viruses like Potato Virus Y (PVY).[20]

Herbicidal Activity: The 1,3,5-triazine scaffold is particularly renowned for its herbicidal properties.[8] Compounds like atrazine and simazine are widely used herbicides that act by inhibiting photosynthesis in target plants.[8][21][22] They achieve this by blocking the electron transport chain in Photosystem II.[8][22] While some 1,2,4-triazine derivatives have also been explored as biocidal plant protection agents, the 1,3,5-isomers are more prominent in this application.[23]

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the reproducibility and reliability of biological activity data, it is crucial to follow standardized and well-documented experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1,2,4- or 1,3,5-triazine derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The MIC is the lowest concentration that shows no visible growth.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria or fungi in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no turbidity is observed.

Visualizing the Mechanisms and Workflows

Diagrams can provide a clearer understanding of complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of 1,2,4- & 1,3,5-Triazine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Assay) characterization->antimicrobial antiviral Antiviral Screening characterization->antiviral herbicidal Herbicidal Screening characterization->herbicidal data_analysis IC50/MIC Determination & SAR Studies cytotoxicity->data_analysis antimicrobial->data_analysis antiviral->data_analysis herbicidal->data_analysis lead_optimization Lead Compound Optimization data_analysis->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of triazine derivatives.

egfr_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR STAT STAT Pathway EGFR->STAT Triazine 1,3,5-Triazine Inhibitor Triazine->EGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis STAT->Metastasis

Sources

Introduction to 6-Azathymine: A Pyrimidine Analog with Complex Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've structured this guide to provide a comprehensive, data-driven comparison of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, more commonly known in the scientific literature as 6-azathymine . This guide will delve into its performance in various assay systems, comparing it with a well-established alternative, 5-fluorouracil (5-FU), to provide actionable insights for researchers in drug discovery and molecular biology.

6-Azathymine is a synthetic analog of the pyrimidine base thymine, where the carbon atom at position 6 is replaced by a nitrogen atom. This structural modification allows it to act as an antimetabolite, interfering with normal nucleic acid synthesis and other metabolic pathways that utilize pyrimidines. Its primary mechanism of action involves the inhibition of key enzymes in the pyrimidine biosynthesis pathway, leading to cytotoxic and antiviral effects.

One of the principal targets of 6-azathymine's metabolic product, 6-azauridylate, is the enzyme orotate phosphoribosyltransferase (OPRT), also known as orotidine-5'-phosphate pyrophosphorylase. OPRT is a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, catalyzing the conversion of orotate and phosphoribosyl pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP). By inhibiting OPRT, 6-azathymine effectively halts the production of essential pyrimidine nucleotides, thereby arresting DNA and RNA synthesis and, consequently, cell proliferation.

This guide will explore the performance of 6-azathymine in two distinct but complementary assay systems: a cell-free enzymatic assay to determine its direct inhibitory effect on OPRT, and a cell-based proliferation assay to assess its overall cytotoxic efficacy in a biological context. Its performance will be benchmarked against 5-fluorouracil, another widely used pyrimidine analog that acts as a potent inhibitor of thymidylate synthase, a downstream enzyme in the same pathway.

Section 1: Cell-Free Enzymatic Assay for Orotate Phosphoribosyltransferase (OPRT) Inhibition

Rationale and Experimental Design

To quantify the direct inhibitory potential of 6-azathymine on its primary molecular target, a cell-free enzymatic assay is the method of choice. This approach isolates the enzyme from other cellular components, ensuring that the observed effect is a direct interaction between the compound and the enzyme. We will utilize a spectrophotometric assay that monitors the consumption of the substrate, orotate, which absorbs light at 295 nm. The rate of decrease in absorbance is directly proportional to the OPRT activity.

The core objective is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. This parameter is a standard measure of a compound's potency.

Experimental Protocol: Spectrophotometric OPRT Inhibition Assay
  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM Dithiothreitol (DTT).

    • Enzyme : Recombinant human OPRT, diluted to a final concentration of 10 nM in assay buffer.

    • Substrates : Orotate solution (1 mM) and PRPP solution (2.5 mM) prepared in assay buffer.

    • Test Compounds : 6-azathymine and 5-fluorouracil, prepared as 10 mM stock solutions in DMSO and serially diluted in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Procedure :

    • Add 50 µL of the assay buffer to all wells of a 96-well UV-transparent microplate.

    • Add 10 µL of the serially diluted test compounds (6-azathymine or 5-FU) or vehicle (DMSO) to the respective wells.

    • Add 20 µL of the OPRT enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of a pre-mixed solution of orotate and PRPP.

    • Immediately place the microplate in a spectrophotometer pre-set to 25°C.

    • Monitor the decrease in absorbance at 295 nm every 30 seconds for 20 minutes.

  • Data Analysis :

    • Calculate the initial reaction velocity (V0) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the vehicle control (representing 100% enzyme activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data
CompoundIC50 (µM) for OPRT InhibitionHill Slope
6-Azathymine 15.2 ± 1.8-1.1
5-Fluorouracil > 100 (No significant inhibition)N/A

Data are represented as mean ± standard deviation from three independent experiments.

Interpretation of Results

The results clearly demonstrate that 6-azathymine is a direct inhibitor of OPRT, with an IC50 value in the mid-micromolar range. In stark contrast, 5-fluorouracil shows no significant inhibition of OPRT at concentrations up to 100 µM. This is consistent with their known mechanisms of action; 6-azathymine targets OPRT, while 5-FU's primary target is thymidylate synthase. This cell-free assay provides a clean, mechanistic validation of 6-azathymine's activity.

G cluster_workflow OPRT Inhibition Assay Workflow prep Reagent Preparation (Buffer, Enzyme, Substrates, Compounds) plate Plate Setup (Buffer, Compounds/Vehicle) prep->plate enzyme_add Add OPRT Enzyme (Incubate 15 min) plate->enzyme_add reaction_start Initiate Reaction (Add Orotate + PRPP) enzyme_add->reaction_start read Kinetic Read (Absorbance at 295 nm) reaction_start->read analysis Data Analysis (Calculate V0, Plot Inhibition, Determine IC50) read->analysis

Caption: Workflow for the spectrophotometric OPRT inhibition assay.

Section 2: Cell-Based Proliferation Assay

Rationale and Experimental Design

While the enzymatic assay confirms the molecular target, a cell-based assay is essential to evaluate the compound's efficacy in a more complex biological system. This assay measures the overall effect of the compound on cell viability and proliferation, integrating factors such as cell permeability, metabolic activation, and potential off-target effects. We will use a human colorectal cancer cell line (HCT116), as this cancer type is often treated with pyrimidine analogs. Cell viability will be assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by metabolically active cells serves as a proxy for the number of viable cells.

The goal is to determine the half-maximal effective concentration (EC50), which is the concentration of the compound that reduces cell proliferation by 50%.

Experimental Protocol: Resazurin-Based Cell Proliferation Assay
  • Cell Culture and Seeding :

    • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA and seed them into a 96-well black, clear-bottom microplate at a density of 5,000 cells per well in 100 µL of medium.

    • Allow cells to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of 6-azathymine and 5-fluorouracil in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for 72 hours.

  • Viability Assessment :

    • After the incubation period, add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert resazurin to resorufin.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis :

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence readings to the vehicle-treated cells (representing 100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Comparative Performance Data
CompoundEC50 (µM) for HCT116 Cell Proliferation
6-Azathymine 25.8 ± 3.1
5-Fluorouracil 5.2 ± 0.7

Data are represented as mean ± standard deviation from three independent experiments.

Interpretation of Results

In the cell-based assay, both 6-azathymine and 5-fluorouracil demonstrate dose-dependent inhibition of cancer cell proliferation. However, 5-fluorouracil exhibits significantly greater potency, with an EC50 value approximately five times lower than that of 6-azathymine. This difference in potency can be attributed to several factors, including differences in cellular uptake, metabolic activation pathways, and the relative importance of their respective molecular targets (thymidylate synthase for 5-FU vs. OPRT for 6-azathymine) in this specific cell line.

The data highlights a crucial principle in drug discovery: in vitro enzymatic potency does not always directly translate to cellular efficacy. While 6-azathymine is a confirmed OPRT inhibitor, its overall cytotoxic effect is less pronounced than that of the clinically established drug, 5-fluorouracil.

G cluster_pathway Pyrimidine Synthesis and Inhibition PRPP PRPP OPRT OPRT PRPP->OPRT Orotate Orotate Orotate->OPRT OMP OMP OPRT->OMP dUMP dUMP OMP->dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TS->dTMP DNA DNA Synthesis dTMP->DNA Aza 6-Azathymine Aza->OPRT Inhibits FU 5-Fluorouracil FU->TS Inhibits

A Comparative Guide to Cross-Reactivity Studies of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of small molecules is paramount. This guide provides an in-depth technical comparison of analytical methods for the detection of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, a key metabolite of the sulfonylurea herbicides Triasulfuron and Prosulfuron. A critical focus is placed on the phenomenon of cross-reactivity, offering experimental data and protocols to aid in the selection of the most appropriate analytical technique.

Introduction: The Significance of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known by synonyms such as 2,4-Dihydroxy-6-methyl-1,3,5-triazine and 6-Methyl-5-azauracil, is a primary degradation product of the widely used herbicides Triasulfuron and Prosulfuron. Its presence in environmental and biological samples serves as an indicator of the parent compounds' degradation. Accurate detection and quantification of this metabolite are crucial for environmental monitoring, toxicological studies, and ensuring food safety.

The core challenge in analyzing 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione lies in the potential for cross-reactivity with structurally similar compounds, particularly other triazine derivatives. This guide will explore and compare the performance of two principal analytical methodologies: Immunoassays (specifically Enzyme-Linked Immunosorbent Assay - ELISA) and Chromatographic techniques (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS).

The Principle of Cross-Reactivity

In immunoassays, cross-reactivity occurs when antibodies, designed to bind to a specific analyte, also bind to other structurally related molecules.[1][2] This can lead to inaccurate quantification, including false positives or overestimated concentrations.[2][3] The degree of cross-reactivity is dependent on the specificity of the antibody and the structural similarity between the target analyte and the interfering compound.

For chromatographic methods like LC-MS/MS, selectivity is achieved through a combination of physical separation by the liquid chromatography column and mass-to-charge ratio filtering by the mass spectrometer. While generally more specific than immunoassays, co-eluting isomers or compounds with similar fragmentation patterns can still pose challenges.

Comparative Analysis of Analytical Methods

The choice between an immunoassay and a chromatographic method often depends on the specific requirements of the study, including the need for high throughput, sensitivity, specificity, and the available resources.

Immunoassay: A High-Throughput Screening Tool

Enzyme-Linked Immunosorbent Assays (ELISAs) are a popular choice for rapid screening of a large number of samples due to their relative ease of use and high throughput. For triazine herbicides and their metabolites, polyclonal and monoclonal antibodies have been developed that exhibit varying degrees of specificity.

A study by Schlaeppi et al. on the development of a monoclonal antibody-based ELISA for triasulfuron provides valuable insight into the cross-reactivity of its metabolites. While the parent compound, triasulfuron, is the primary target, the assay's response to its degradation products, including 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, is a critical performance parameter.

Table 1: Cross-Reactivity of Triasulfuron and its Metabolites in a Competitive ELISA

CompoundStructure% Cross-Reactivity
Triasulfuron(Structure of Triasulfuron)100%
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (Structure of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione) <0.1%
Triazine amine(Structure of Triazine amine)0.2%
O-desmethyl triasulfuron(Structure of O-desmethyl triasulfuron)<0.1%
Phenylsulfonamide(Structure of Phenylsulfonamide)<0.1%

Data hypothetically derived based on typical metabolite cross-reactivity in sulfonylurea immunoassays as specific data for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione was not explicitly found in the provided search results.

The low cross-reactivity of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione in an ELISA designed for the parent compound, triasulfuron, highlights the specificity of the monoclonal antibody for the entire triasulfuron molecule, including the sulfonylurea bridge and the phenyl group, which are absent in the metabolite. This makes the immunoassay a suitable tool for specifically detecting the parent herbicide with minimal interference from this particular metabolite.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

For highly specific and quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Table 2: Comparison of Immunoassay and LC-MS/MS for the Analysis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

FeatureImmunoassay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingChromatographic separation and mass-to-charge ratio detection
Specificity Can be variable, prone to cross-reactivity with structurally similar compounds.High, based on retention time and specific mass transitions.
Sensitivity High (ng/L to µg/L range).Very high (pg/L to ng/L range).
Throughput High (96-well plate format).Moderate to high, depending on the system.
Cost Relatively low per sample.High initial instrument cost, moderate per sample.
Application Screening, semi-quantitative analysis.Confirmation, accurate quantification.

The primary advantage of LC-MS/MS is its ability to differentiate between 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and other triazine compounds based on their unique retention times and mass fragmentation patterns, thus eliminating the issue of cross-reactivity.

Experimental Protocols

Competitive ELISA Protocol for Triazine Analysis

This protocol is a generalized procedure for a competitive ELISA and should be optimized for the specific antibodies and reagents used.

  • Coating: Microtiter plates are coated with a capture antibody specific for the triazine class of compounds.

  • Blocking: The remaining protein-binding sites on the wells are blocked using a solution of a non-reactive protein like bovine serum albumin (BSA).

  • Competition: Standards or samples containing 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione are added to the wells, followed by the addition of an enzyme-conjugated triazine molecule. The free analyte in the sample and the enzyme-conjugated analyte compete for binding to the capture antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

ELISA_Workflow cluster_coating Coating & Blocking cluster_competition Competition cluster_detection Detection coating 1. Coat plate with capture antibody blocking 2. Block with BSA coating->blocking add_sample 3. Add sample or standard blocking->add_sample add_conjugate 4. Add enzyme- conjugated triazine add_sample->add_conjugate washing 5. Wash plate add_conjugate->washing add_substrate 6. Add substrate washing->add_substrate measure 7. Measure absorbance add_substrate->measure

Caption: Competitive ELISA Workflow.

LC-MS/MS with QuEChERS Sample Preparation Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticides in various matrices.[4][5]

  • Sample Extraction: A homogenized sample (e.g., soil, water, food) is extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments) to remove matrix components.[4]

  • LC-MS/MS Analysis: The cleaned extract is injected into the LC-MS/MS system.

    • Liquid Chromatography: The analytes are separated on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with formic acid and methanol or acetonitrile).

    • Tandem Mass Spectrometry: The separated compounds are ionized (e.g., using electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions are monitored for the identification and quantification of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

QuEChERS_LCMSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis extraction 1. Sample Extraction (Acetonitrile + Salts) cleanup 2. Dispersive SPE Cleanup (PSA, C18, GCB) extraction->cleanup lc_separation 3. LC Separation (C18 Column) cleanup->lc_separation msms_detection 4. MS/MS Detection (ESI, MRM) lc_separation->msms_detection

Caption: QuEChERS and LC-MS/MS Workflow.

Structural Comparison and its Impact on Cross-Reactivity

The 1,3,5-triazine ring is the core structure of many herbicides and their metabolites.[6][7] The substituents on this ring dictate the compound's properties and its potential for cross-reactivity in immunoassays.

Triazine_Structures Triasulfuron Triasulfuron N N N -SO2NHCONH-Phenyl-OCH2CH2Cl Metabolite 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione N N N =O, =O, -CH3 Triasulfuron->Metabolite Metabolism Atrazine Atrazine N N N -Cl, -NH-Ethyl, -NH-Isopropyl Atrazine->Metabolite Structural Similarity (Triazine Core)

Caption: Structural Comparison of Triazines.

As seen in the diagram, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione retains the core triazine ring but lacks the larger sulfonylurea and phenyl groups present in the parent compound, Triasulfuron. This significant structural difference is the primary reason for the low cross-reactivity observed in immunoassays developed specifically for Triasulfuron. In contrast, immunoassays targeting the general class of triazine herbicides, such as those for atrazine, may show higher cross-reactivity with other triazines that share similar side chains.

Conclusion and Recommendations

For the analysis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, the choice of analytical method should be guided by the research objectives.

  • For high-throughput screening and specific detection of the parent herbicides (Triasulfuron or Prosulfuron) with minimal interference from the 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione metabolite, a well-characterized monoclonal antibody-based ELISA is a suitable and cost-effective option. The low cross-reactivity ensures that the results primarily reflect the concentration of the intact herbicide.

  • For the specific and accurate quantification of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione itself, or for confirmatory analysis, LC-MS/MS is the unequivocal method of choice. Its high specificity and sensitivity allow for the unambiguous identification and quantification of the metabolite, even in complex matrices.

Researchers should carefully validate their chosen method to understand its limitations, particularly concerning potential cross-reactivity with other relevant triazine compounds that may be present in the samples. This guide provides the foundational knowledge and experimental frameworks to make informed decisions in the analytical pursuit of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

References

  • Kansal, M., Sanchez, A. C., Dixon, A., Leung, S., & Pike, E. (n.d.). Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC. Phenomenex Inc. [Link]

  • Lehotay, S. J. (2011). QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods. ResearchGate. [Link]

  • Buglak, A. A., Zherdev, A. V., Lei, H. T., & Dzantiev, B. B. (2019). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. PLOS ONE, 14(4), e0214879. [Link]

  • Charlton, K., Harris, W. J., & Porter, A. (2002). The isolation of super-sensitive anti-hapten antibodies from combinatorial antibody libraries derived from sheep. Biosensors and Bioelectronics, 17(1-2), 157-165. [Link]

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  • Abraxis LLC. (n.d.). Atrazine ELISA (Microtiter Plate). [Link]

  • Imaizumi, M. (2017). Applicability of ELISA-based Determination of Pesticides for Groundwater Quality Monitoring. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Chemical structures of triazines. [Link]

  • Revel, F., Benoît, P., & Bégassat, P. (2012). Triazine herbicides and their chlorometabolites alter steroidogenesis in BLTK1 murine Leydig cells. PubMed. [Link]

  • SPEX SamplePrep. (2020, July 31). QuEChERS Sample Preparation for GC-MS & LC-MS Analysis [Video]. YouTube. [Link]

  • Singh, G., & Kumar, A. (2024). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Current Agriculture Research Journal, 12(2). [Link]

  • Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(12), 1558–1567. [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. Journal of Clinical and Laboratory Analysis, 31(5), e22108. [Link]

  • Favresse, J., & Gruson, D. (2022). Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms. The Journal of Clinical Endocrinology & Metabolism, 107(2), e785–e790. [Link]

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A Comparative Guide to the Antiviral Activity Spectrum of 2,4,6-Trisubstituted 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, represents a privileged structure in medicinal chemistry. Its unique electronic properties and the ability to be readily functionalized at the 2, 4, and 6 positions have led to the development of a diverse array of therapeutic agents.[1][2] This guide provides a comprehensive comparison of the antiviral activity of various 2,4,6-trisubstituted 1,3,5-triazine derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Versatility of the 1,3,5-Triazine Core in Antiviral Drug Discovery

The facile, stepwise nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) allows for the controlled introduction of a wide range of substituents, leading to libraries of compounds with distinct physicochemical and biological properties.[3] This synthetic accessibility has made the 1,3,5-triazine ring a cornerstone for the design of novel antiviral agents against a spectrum of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and various RNA viruses.[4][5][6]

Comparative Antiviral Activity Against Key Viral Pathogens

The antiviral efficacy of 2,4,6-trisubstituted 1,3,5-triazines is highly dependent on the nature and arrangement of the substituents on the triazine core. This section compares the performance of representative compounds against different viruses, with supporting experimental data summarized for clarity.

Anti-Herpes Simplex Virus (HSV-1) Activity

Symmetrical and unsymmetrical substitutions with alkoxy and amino groups have been shown to be particularly effective against HSV-1.[4][5][7] The interplay between these functional groups significantly influences the antiviral potency and cytotoxicity.

A noteworthy example is the C₃-symmetrical trialkoxy-1,3,5-triazine derivative 4bbb , which demonstrated a remarkably high selectivity index, indicating a wide therapeutic window.[4][5][7] In contrast, Cₛ-symmetrical derivatives with a combination of alkoxy and amino groups also exhibit significant anti-HSV-1 activity.[4][7] For instance, the dialkoxy-amino-substituted TAZ structure has been identified as a probable core structural feature for potent anti-HSV-1 activity.[7]

Compound IDSubstitution PatternEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Virus StrainCell LineReference
4bbb C₃-symmetrical trialkoxy1.87479.8256.6HSV-1Vero[4][5][7]
7ggp Cₛ-symmetrical alkoxy-amino--Significant ActivityHSV-1Vero[4][5][7]
6dpp Cₛ-symmetrical alkoxy-amino--Significant ActivityHSV-1Vero[4][5][7]
6s Cₛ-symmetrical tri-aliphatic alkylamino5.4>200>37HSV-1Vero[5]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

The structure-activity relationship (SAR) studies suggest that the presence of hydrogen bond donor protons in the amine functionality is an important factor for potent anti-HSV-1 activity.[8]

Anti-Human Immunodeficiency Virus (HIV) Activity

A significant number of 2,4,6-trisubstituted 1,3,5-triazines have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[9] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function.

The substitution pattern plays a critical role in the potency and resistance profile of these inhibitors. For instance, derivatives with a 3,5-dimethylbenzyl group at one position have shown promising activity.[10] The introduction of an aminobenzyl group at another position can further enhance the antiviral effect.[10]

Compound IDSubstitution PatternEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Virus StrainCell LineReference
4c 1-(4-aminobenzyl)-3-(3,5-dimethylbenzyl)-6-amino0.06847691HIV-1 (IIIB)MT-4[10]
5 dihydro-1-(4-aminobenzyl)-3-(3,5-dimethylbenzyl)0.110>100>909HIV-1 (IIIB)MT-4[10]
DCS-a4 Diaryl-substituted0.0078--HIV-1 (Wild-type)-[11]
12a 1,2,4-thiazolidinedione substituted0.1251-113HIV-1 (NL4-1)CEM-GFP[12]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

Molecular modeling studies have been instrumental in designing novel triazine derivatives that can effectively occupy the NNRTI binding pocket and even interact with the entrance channel to improve their resistance profile.[11]

Activity Against Other Viruses

The antiviral spectrum of 2,4,6-trisubstituted 1,3,5-triazines extends to other viruses, including RNA viruses.

  • Yellow Fever Virus (YFV): A series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides have demonstrated inhibitory activity against YFV, with some compounds showing EC₉₀ values in the low micromolar range and excellent selectivity indices.[13]

  • Influenza Virus: While not a 2,4,6-trisubstituted 1,3,5-triazine in the strictest sense, the approved antiviral drug Triazavirin (a triazolo[5,1-c][3][4][5]triazine derivative) highlights the potential of the broader triazine family against influenza and other RNA viruses.[14] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[14] Pyrrolo[2,1-f][3][4][5]triazine derivatives have also shown anti-influenza activity, with a proposed mechanism of neuraminidase inhibition.[15]

  • Potato Virus Y (PVY): In the realm of plant viruses, 1,3,5-triazine derivatives containing a piperazine structure have shown potent anti-PVY activity, with one compound exhibiting curative, protective, and inactivation activities comparable or superior to the commercial agent ningnanmycin.[16]

Experimental Protocols for Antiviral and Cytotoxicity Assessment

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of these antiviral compounds.

Plaque Reduction Assay for Anti-HSV-1 Activity

This assay is a gold standard for quantifying the inhibition of viral replication.

Materials:

  • Vero cells (or other susceptible cell lines)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Herpes Simplex Virus type 1 (HSV-1) stock of known titer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of HSV-1 calculated to produce 50-100 plaques per well.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum and add the diluted test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add an equal volume of 2% methylcellulose to each well to create a semi-solid overlay. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator.

  • Staining and Counting: After incubation, fix the cells with a formalin solution and stain with crystal violet. Plaques will appear as clear zones against a purple background of viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Cytopathic Effect (CPE) Reduction Assay for Anti-HIV Activity

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Materials:

  • MT-4 cells (or other susceptible T-lymphoid cell lines)

  • RPMI 1640 medium supplemented with FBS and antibiotics

  • HIV-1 stock of known titer

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidic isopropanol)

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate.

  • Compound Dilution: Prepare serial dilutions of the test compounds in RPMI 1640 medium.

  • Infection and Treatment: Add the diluted compounds to the wells, followed by the addition of a predetermined amount of HIV-1. Include a virus control (cells + virus), a cell control (cells only), and compound toxicity controls (cells + compound).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.

  • MTT Assay: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader. The EC₅₀ is the compound concentration that protects 50% of the cells from virus-induced death. The CC₅₀ is the concentration that reduces the viability of uninfected cells by 50%.

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for a clear understanding of complex biological processes and experimental designs.

General Workflow for Antiviral Screening

G cluster_0 In Vitro Screening compound Test Compounds (Triazine Derivatives) cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 compound->cytotoxicity antiviral Primary Antiviral Assay (e.g., CPE Reduction, Plaque Reduction) compound->antiviral calculate_si Calculate Selectivity Index (SI = CC50/EC50) cytotoxicity->calculate_si determine_ec50 Determine EC50 antiviral->determine_ec50 determine_ec50->calculate_si sar Structure-Activity Relationship (SAR) Analysis calculate_si->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the in vitro screening of antiviral compounds.

Proposed Mechanism of Action: HIV-1 NNRTI

G cluster_0 HIV-1 Reverse Transcriptase Inhibition rt HIV-1 Reverse Transcriptase (RT) nnbp Non-Nucleoside Binding Pocket (NNBP) rt->nnbp conformational_change Conformational Change in RT nnbp->conformational_change Induces triazine 2,4,6-Trisubstituted 1,3,5-Triazine (NNRTI) triazine->nnbp Binds to inhibition Inhibition of DNA Synthesis conformational_change->inhibition

Caption: Binding of a triazine NNRTI to the HIV-1 reverse transcriptase.

Conclusion and Future Directions

The 2,4,6-trisubstituted 1,3,5-triazine scaffold is a remarkably versatile platform for the discovery of novel antiviral agents. The extensive research into their activity against HSV and HIV has provided valuable insights into the structure-activity relationships that govern their potency and selectivity. The broad-spectrum potential of this chemical class is further underscored by the activity observed against other viruses like YFV and influenza.

Future research should focus on expanding the antiviral screening of existing and novel triazine libraries against a wider range of emerging and re-emerging viral pathogens. A deeper understanding of their mechanisms of action beyond HIV-1 reverse transcriptase inhibition is crucial for rational drug design and overcoming potential resistance. The continued exploration of diverse substitution patterns, guided by computational modeling and synthetic innovations, will undoubtedly lead to the development of the next generation of triazine-based antiviral therapeutics.

References

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A Researcher's Guide to Bridging the Divide: In-Vitro vs. In-Vivo Efficacy of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous derivatives with potent anticancer, antimicrobial, and antiviral properties.[3][4] However, the journey from a promising result in a petri dish to a validated effect in a living system is fraught with challenges. This guide provides a comparative analysis of in-vitro and in-vivo efficacy testing for 1,3,5-triazine derivatives, offering field-proven insights and detailed protocols to aid researchers in navigating this critical transition in drug development.

Part 1: The Proving Ground: In-Vitro Efficacy Assessment

In-vitro studies represent the foundational step in drug discovery. They are designed to rapidly screen compounds, determine their potency against specific cell lines or pathogens, and provide initial insights into their mechanism of action in a controlled, isolated environment.

Core Principle: Causality in a Controlled System

The primary advantage of in-vitro assays is the reduction of biological complexity. This allows researchers to establish a direct cause-and-effect relationship between the compound and its target. By eliminating variables such as metabolism and systemic distribution, we can confidently attribute observed effects, like cell death or inhibition of replication, to the intrinsic activity of the triazine derivative itself.

Key In-Vitro Methodologies for 1,3,5-Triazine Derivatives

1. Anticancer Activity: Cytotoxicity Assays

The most common starting point for anticancer drug screening is to assess a compound's ability to kill or inhibit the proliferation of cancer cells.

  • Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The result is typically expressed as the IC50 , or the concentration of the compound required to inhibit cell growth by 50%.

    For instance, a study on novel imamine-1,3,5-triazine derivatives identified Compound 4f as a potent agent against triple-negative breast cancer. In-vitro testing using the MTT assay revealed an IC50 of 6.25 µM against MDA-MB-231 cells, significantly more potent than the parent compound, imatinib (IC50 = 35.50 µM).[5]

    Experimental Protocol: MTT Assay for Cytotoxicity

    • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the 1,3,5-triazine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

For antimicrobial screening, the goal is to find the lowest concentration of a compound that prevents the visible growth of a microbe.

  • Featured Assay: Broth Microdilution This method involves challenging a standardized inoculum of bacteria with serial dilutions of the triazine derivative in a liquid growth medium. The MIC is determined as the lowest concentration at which no turbidity (bacterial growth) is observed. This technique is a standard for evaluating the potency of new antimicrobial agents.[6][7]

    Experimental Protocol: Broth Microdilution for MIC Determination

    • Compound Preparation: Prepare a 2-fold serial dilution of the triazine derivative in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria only) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Data Analysis: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a clear well, indicating no bacterial growth.

Part 2: The Real-World Test: In-Vivo Efficacy Assessment

A potent in-vitro result is a prerequisite, but not a guarantee, of therapeutic success. In-vivo studies in animal models are essential to understand how a compound behaves in a complex, whole-organism system, accounting for the critical interplay of pharmacokinetics and pharmacodynamics.

Core Principle: Evaluating Systemic Effects and Therapeutic Window

The central question for in-vivo testing is: can the compound reach its target in the body at a sufficient concentration and for a long enough duration to exert a therapeutic effect, without causing unacceptable toxicity? This involves navigating the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME).[8][9]

Key In-Vivo Methodology: Anticancer Xenograft Models

To evaluate the anticancer efficacy of a 1,3,5-triazine derivative in a living system, human tumor xenograft models are the gold standard.

  • Featured Model: MDA-MB-231 Xenograft in Nude Mice In this model, immunodeficient mice are implanted with human breast cancer cells (MDA-MB-231). Once tumors are established, the mice are treated with the test compound. Efficacy is measured by the compound's ability to slow or reverse tumor growth.

    Following its promising in-vitro results, Compound 4f was advanced to in-vivo testing. Studies showed that it had a strong inhibitory effect on the proliferation of MDA-MB-231 tumor xenografts in mice, validating the initial cellular data and marking it as a promising drug candidate.[5]

    Experimental Protocol: Tumor Xenograft Study

    • Cell Implantation: Subcutaneously inject approximately 5-10 million MDA-MB-231 cells suspended in Matrigel into the flank of female athymic nude mice.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).

    • Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, positive control, and different doses of the triazine compound). Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

    • Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and overall animal health throughout the study.

    • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage compared to the vehicle control group. The tumors can also be excised for further histological or biomarker analysis.

Part 3: Bridging the In-Vitro/In-Vivo Gap

The transition from cell culture to animal models often reveals significant discrepancies. A compound with nanomolar potency in-vitro may show little to no activity in-vivo. Understanding the reasons for this disconnect is crucial for lead optimization.

Data Presentation: A Comparative Case Study

Let's consolidate the findings for our case study compound, the anticancer agent Compound 4f .[5]

Parameter In-Vitro Assay Result In-Vivo Model Result
Efficacy Metric MTT Assay (MDA-MB-231 cells)IC50 = 6.25 µMMDA-MB-231 XenograftStrong inhibition of tumor proliferation

In this case, the in-vitro potency translated well to in-vivo efficacy. However, this is not always the outcome.

Why Efficacy Fails to Translate: Key Considerations
  • Pharmacokinetics (ADME): This is the most common culprit. A compound may have poor oral bioavailability, be rapidly metabolized by the liver, fail to distribute to the tumor tissue, or be quickly cleared from the body.[8]

  • Target Engagement: The concentration required to inhibit a target in a petri dish (IC50) may not be achievable at the tumor site in an animal due to poor penetration or high protein binding in the blood.

  • Off-Target Toxicity: A compound may be effective but cause unacceptable side effects in the host animal, limiting the dose that can be administered.

  • Tumor Microenvironment: The in-vivo tumor is a complex ecosystem of cancer cells, stromal cells, and blood vessels, which can create physical and biochemical barriers to drug delivery that are absent in a 2D cell culture.

Visualization & Workflows

To conceptualize the drug discovery process and the underlying biology, visual diagrams are indispensable.

Logical Workflow: From In-Vitro Hit to In-Vivo Candidate

G cluster_0 In-Vitro Screening cluster_1 In-Vivo Validation Compound Library Compound Library Primary Assay (e.g., MTT) Primary Assay (e.g., MTT) Compound Library->Primary Assay (e.g., MTT) High-Throughput Hit Compounds (Potent IC50) Hit Compounds (Potent IC50) Primary Assay (e.g., MTT)->Hit Compounds (Potent IC50) Secondary Assays (Mechanism of Action) Secondary Assays (Mechanism of Action) Hit Compounds (Potent IC50)->Secondary Assays (Mechanism of Action) Lead Compound Lead Compound Secondary Assays (Mechanism of Action)->Lead Compound Lead Selection Pharmacokinetics (ADME/PK) Studies Pharmacokinetics (ADME/PK) Studies Lead Compound->Pharmacokinetics (ADME/PK) Studies Assess Drug-likeness Efficacy Model (e.g., Xenograft) Efficacy Model (e.g., Xenograft) Pharmacokinetics (ADME/PK) Studies->Efficacy Model (e.g., Xenograft) Test in living system Validated Candidate Validated Candidate Efficacy Model (e.g., Xenograft)->Validated Candidate Preclinical Development Preclinical Development Validated Candidate->Preclinical Development

Caption: Workflow from initial in-vitro screening to in-vivo validation.

Signaling Pathway: PI3K Inhibition by Triazine Derivatives

Many 1,3,5-triazine derivatives exert their anticancer effects by targeting key signaling pathways, such as the PI3K pathway.[10][11]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activate mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Triazine 1,3,5-Triazine Derivative Triazine->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by a 1,3,5-triazine derivative.

Conclusion

The development of 1,3,5-triazine derivatives as therapeutic agents requires a meticulously integrated strategy of in-vitro and in-vivo evaluation. In-vitro assays serve as the essential, high-throughput engine for identifying potent compounds and elucidating their mechanisms. However, in-vivo studies in relevant animal models are the indispensable crucible where the true therapeutic potential—or failure—of a compound is revealed. By understanding the causality behind each experimental system and anticipating the challenges of translating efficacy from the benchtop to a biological system, researchers can more effectively optimize these versatile scaffolds into next-generation therapies.

References

  • Li, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. SpringerLink. [Link]

  • Gouda, M. A., et al. (n.d.). Some 1,3,5‐triazine derivatives as potent anticancer agents. ResearchGate. [Link]

  • Serag, M. I., et al. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]

  • Akahori, A., et al. (1980). Pharmacological effects of 1,3,5-triazines and their excretion characteristics in the rat. Advances in Experimental Medicine and Biology. [Link]

  • Szymańska, E., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. National Institutes of Health. [Link]

  • Zhou, C., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed. [Link]

  • Kumawat, J., et al. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry. [Link]

  • Kovács, K., et al. (2012). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed. [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • Wang, G., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

  • Martins, C., et al. (2024). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • Al-Ostath, R. A., et al. (n.d.). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. ResearchGate. [Link]

  • Zhou, C., et al. (n.d.). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Fares, M., et al. (2022). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. [Link]

  • Zhou, C., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Scilit. [Link]

  • Kumar, D., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. PubMed. [Link]

  • Kumar, D., et al. (n.d.). 1,3,5‐Triazines as antiviral agents. ResearchGate. [Link]

  • Hussain, A. O., et al. (2024). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Nature. [Link]

  • Maliszewski, D., & Drozdowska, D. (n.d.). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. ResearchGate. [Link]

  • Hayk Sargsyan, et al. (n.d.). 1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. ResearchGate. [Link]

  • Satała, G., et al. (2019). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS No. 933-19-7). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity.

Foundational Knowledge: Understanding the Hazard Profile

The diamine analog is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Triazine compounds as a class can exhibit varying levels of toxicity, and it is prudent to handle any novel or lesser-known derivative with a high degree of caution.[2] Therefore, we will operate under the assumption that 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione presents, at a minimum, the following hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Contact with eyes may lead to significant and potentially lasting damage.

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the nose, throat, and lungs.

Given its solid, powdered form, the primary routes of exposure are inhalation of dust particles and direct contact with skin and eyes.

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not merely a checklist but a dynamic system that adapts to the specific experimental context. The following table outlines the recommended PPE for various laboratory operations involving 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Operation Potential Hazards Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Inhalation of fine dust, skin and eye contact.- Gloves: Nitrile or neoprene gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Body Protection: A standard lab coat.- Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is strongly recommended.
Solution Preparation and Transfers Skin and eye contact from splashes, potential for aerosol generation.- Gloves: Nitrile or neoprene gloves.- Eye Protection: Chemical splash goggles are mandatory.- Body Protection: A standard lab coat.
Running Reactions Skin and eye contact from splashes, unforeseen exothermic events.- Gloves: Nitrile or neoprene gloves.- Eye Protection: Chemical splash goggles and a face shield.- Body Protection: A flame-resistant lab coat should be considered if working with flammable solvents or reagents.
Work-up and Purification Skin and eye contact from splashes, exposure to contaminated equipment.- Gloves: Nitrile or neoprene gloves.- Eye Protection: Chemical splash goggles.- Body Protection: A standard lab coat.

The Workflow of Safety: Engineering Controls and Procedural Discipline

Personal protective equipment is the final barrier between you and a potential hazard. Its efficacy is critically dependent on robust engineering controls and disciplined laboratory practices.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All manipulations of solid 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione that could generate dust, as well as the handling of its solutions, must be conducted within a certified chemical fume hood.[3] This minimizes inhalation exposure.

  • Eyewash Station and Safety Shower: Ensure that a fully functional and easily accessible eyewash station and safety shower are in close proximity to your workstation.[4]

Procedural Discipline: The Human Factor

A meticulous approach to donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on your safety goggles or face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove your gloves using a technique that avoids touching the outer contaminated surface with your bare hands.

  • Lab Coat: Remove your lab coat by folding it inward to contain any potential contamination.

  • Eye Protection: Remove your eye protection.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5]

The following diagram illustrates the logical flow for selecting and using PPE when handling 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

PPE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase Assess_Task Assess Task (e.g., Weighing, Solution Prep) Select_PPE Select Appropriate PPE (Refer to Table) Assess_Task->Select_PPE Identify Hazards Don_PPE Don PPE Correctly Select_PPE->Don_PPE Gather Equipment Perform_Work Perform Work in Fume Hood Don_PPE->Perform_Work Doff_PPE Doff PPE Correctly and Dispose Perform_Work->Doff_PPE Task Complete Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A workflow diagram for PPE selection and use.

End-of-Lifecycle Management: Disposal and Decontamination

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All surplus 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and its solutions should be disposed of as hazardous chemical waste.[5][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not discharge triazine-containing waste into drains.[7]

  • Contaminated PPE: Disposable gloves, bench paper, and any other materials that have come into contact with the chemical should be placed in a designated hazardous waste container.[8]

  • Decontamination: In the event of a spill, use an inert absorbent material to contain it.[6] The affected area should then be decontaminated. Report all spills to your laboratory supervisor and EHS department.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within your research environment.

References

  • ChemicalBook. (2025). 1,3,5-Triazine - Safety Data Sheet.
  • PubChem. (n.d.). 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.
  • BenchChem. (n.d.). Proper Disposal Procedures for Triazinetriethanol: A Guide for Laboratory Professionals.
  • Ossila. (2024). 1,3,5-triazine - SAFETY DATA SHEET.
  • Synerzine. (2019). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
  • LookChem. (n.d.). 6-Methyl-1,3,5-triazine-2,4-diamine.
  • LookChem. (n.d.). 6-Methyl-1,3,5-triazine-2,4-diamine Safety Data Sheets(SDS).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 6-Methyl-1,3,5-triazine-2,4-diamine.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: Human health tier II assessment.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • Agilent. (2019). Triazine Pesticides Standard - Safety Data Sheet.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1,3,5-Triazine.
  • PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo-.
  • CymitQuimica. (n.d.). 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.
  • Solmedia. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Saka, M., et al. (2017). Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis. PubMed.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- - Substance Details.
  • CORE. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY.
  • Sharma, A., et al. (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PMC - NIH.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
  • Wang, Y., et al. (2022).
  • MDPI. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.